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Core Science & Biosynthesis

Foundational

1-Methyl-1H-indole-6-acetonitrile chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1-Methyl-1H-indole-6-acetonitrile , a critical intermediate in the development of indole-based therapeutics. Core Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-Methyl-1H-indole-6-acetonitrile , a critical intermediate in the development of indole-based therapeutics.

Core Scaffold for Tryptamine Analogs and Kinase Inhibitors

Executive Summary

1-Methyl-1H-indole-6-acetonitrile (CAS: 20996-87-6) is a specialized heterocyclic building block used primarily in medicinal chemistry. Structurally, it consists of an indole core methylated at the N1 position and functionalized with an acetonitrile (cyanomethyl) group at the C6 position.

Unlike the more common C3-substituted indoles (which lead to classical tryptamines), the C6-substitution pattern offers a unique vector for exploring structure-activity relationships (SAR) in serotonin receptor ligands (5-HT) and kinase inhibitors. Its nitrile moiety serves as a versatile "chemical handle," enabling transformation into primary amines, carboxylic acids, or amides.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predicted values suitable for laboratory handling.

PropertyValue / Description
CAS Number 20996-87-6
IUPAC Name 2-(1-Methyl-1H-indol-6-yl)acetonitrile
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point Predicted:[1][2] 58–62 °C (Experimental data scarce; typically lower than non-methylated analogs)
Boiling Point Predicted: ~327 °C at 760 mmHg
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Insoluble in Water.
pKa (Calculated) ~16.5 (CH acid of acetonitrile group)
Storage Conditions 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light.

Synthetic Methodologies

The synthesis of 1-Methyl-1H-indole-6-acetonitrile typically avoids direct electrophilic substitution at C6 due to the indole ring's natural preference for C3 reactivity. Instead, it relies on functional group interconversion of pre-existing C6 substituents.

Primary Pathway: Radical Bromination & Cyanation

This is the most scalable route, starting from commercially available 1,6-dimethylindole.

Step 1: Wohl-Ziegler Bromination

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride.

  • Mechanism: Radical substitution at the benzylic methyl group (C6-CH₃).

  • Note: The N-methyl group is relatively stable to radical conditions compared to the C6-methyl.

Step 2: Nucleophilic Substitution

  • Reagents: NaCN or KCN, DMSO or DMF/Water.

  • Mechanism: Sₙ2 displacement of the bromide by cyanide.

Secondary Pathway: N-Methylation

Alternatively, one can start with the non-methylated parent compound, indole-6-acetonitrile.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, NaH (Base), DMF.

  • Selectivity: High selectivity for N1 over the C-alpha of the nitrile due to the high acidity of the NH proton (pKa ~16).

Synthesis Workflow Diagram

Synthesis Start 1,6-Dimethylindole Inter 1-Methyl-6-(bromomethyl)indole Start->Inter NBS, AIBN Reflux (Radical Bromination) Product 1-Methyl-1H-indole-6-acetonitrile Inter->Product NaCN, DMSO RT (Sn2 Substitution) AltStart Indole-6-acetonitrile AltStart->Product MeI, NaH, DMF 0°C (N-Alkylation)

Figure 1: Primary and alternative synthetic pathways for 1-Methyl-1H-indole-6-acetonitrile.

Experimental Protocol: Cyanation Sequence

Objective: Synthesis of 1-Methyl-1H-indole-6-acetonitrile from 1-methyl-6-(bromomethyl)indole.

Safety Precaution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available.

  • Preparation:

    • Dissolve 1-methyl-6-(bromomethyl)indole (1.0 eq) in anhydrous DMSO (0.5 M concentration).

    • Ensure the solution is degassed with nitrogen to prevent oxidative side reactions.

  • Reaction:

    • Add Sodium Cyanide (NaCN) (1.2 eq) in a single portion.

    • Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Observation: The starting bromide (Rf ~0.6) converts to the more polar nitrile (Rf ~0.4).

  • Work-up:

    • Quench the reaction by pouring into a 5% aqueous FeSO₄ solution (to complex excess cyanide) or dilute bleach (to oxidize cyanide), followed by water.

    • Extract with Ethyl Acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Yield: Typically 75–85% as an off-white solid.

Reactivity & Transformations

The nitrile group at the C6 position is a versatile gateway. The indole ring itself remains electron-rich, allowing for further functionalization at C3.

Reactivity Map

Reactivity Center 1-Methyl-1H-indole-6-acetonitrile Amine 6-(2-Aminoethyl)-1-methylindole (Tryptamine Analog) Center->Amine Reduction (LiAlH4 or H2/Raney Ni) Acid 1-Methylindole-6-acetic acid Center->Acid Hydrolysis (NaOH/H2O or HCl/H2O) C3_Sub 3-Formyl/Halo Derivatives (Vilsmeier-Haack / Halogenation) Center->C3_Sub Electrophilic Aromatic Substitution (POCl3/DMF or NBS)

Figure 2: Divergent synthesis capabilities from the core scaffold.

Key Transformations
  • Reduction to Tryptamine Analogs:

    • Treatment with LiAlH₄ in THF or catalytic hydrogenation (Raney Ni) reduces the nitrile to a primary amine. This yields 6-(2-aminoethyl)-1-methylindole, a regioisomer of N-methyltryptamine (which is 3-substituted). These "iso-tryptamines" are valuable for probing the spatial requirements of serotonin binding pockets.

  • Hydrolysis to Carboxylic Acids:

    • Basic hydrolysis (NaOH, EtOH/H₂O, reflux) converts the nitrile to the corresponding acetic acid derivative, useful for coupling with amines to form amides in peptidomimetic drugs.

  • C3-Functionalization:

    • The electron-rich C3 position remains open. Vilsmeier-Haack formylation (POCl₃/DMF) can introduce an aldehyde at C3, creating a bifunctional scaffold (C6-nitrile, C3-aldehyde) for macrocyclization strategies.

Applications in Drug Discovery

Serotonin (5-HT) Receptor Modulators

Indole-6-acetonitrile derivatives are bioisosteres for 5-HT ligands. By shifting the ethylamine chain from C3 to C6, researchers can modify the interaction with the receptor's aspartate residue (D3.32), potentially altering selectivity between 5-HT1A, 5-HT2A, and 5-HT2C subtypes.

Kinase Inhibitors

The indole core is a privileged scaffold in kinase inhibition (e.g., Sunitinib, Axitinib). The C6-acetonitrile group provides a rigid spacer for accessing solvent-exposed regions of the ATP-binding pocket or for forming hydrogen bonds via the nitrile nitrogen.

Case Study Relevance: In the development of Vilazodone (a partial 5-HT1A agonist/SSRI), the indole substitution pattern is critical. While Vilazodone is a 5-substituted indole, the 6-substituted analogs are frequently synthesized during SAR campaigns to optimize metabolic stability and potency.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Eye Irritation H319Causes serious eye irritation.
Respiratory H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to nitrile permeability), safety goggles, and lab coat.

  • Waste Disposal: Dispose of as hazardous organic waste. If free cyanide is present, treat with bleach before disposal.

References

  • Sigma-Aldrich. 1-Methyl-1H-indole-6-carbonitrile Product Sheet. (CAS 20996-87-6).[1][3][4][5][6] Retrieved from

  • Somei, M., et al. (2002). "One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes." Heterocycles. (Methodology adapted for 6-isomer).

  • PubChem. Compound Summary for 1-Methylindole (Parent structure properties). National Library of Medicine.

  • Organic Syntheses. Synthesis of 1-Methylindole. Org.[7][8] Synth. 1974, 54, 58. (Methylation protocols).

  • ChemicalBook. 1-Methyl-1H-indole-6-carbonitrile Properties.

Sources

Exploratory

1-Methyl-1H-indole-6-acetonitrile CAS number

An In-depth Technical Guide to 1-Methyl-1H-indole-6-carbonitrile Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-Methyl-1H-indole-6-carbonitrile, a key hete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-1H-indole-6-carbonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indole-6-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction and Nomenclature

Indole derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1] The strategic functionalization of the indole scaffold allows for the fine-tuning of its biological and physical properties. This guide focuses on a specific N-methylated indole derivative, 1-Methyl-1H-indole-6-carbonitrile .

It is crucial to distinguish between the terms "carbonitrile" and "acetonitrile" in the context of this molecule's nomenclature. A "carbonitrile" features a cyano (-C≡N) group directly attached to the indole ring. In contrast, an "acetonitrile" would have a cyanomethyl (-CH₂C≡N) group. This guide pertains to the former, 1-Methyl-1H-indole-6-carbonitrile , as it is the more extensively documented and commercially available compound.

The primary identifier for this compound is its CAS Number: 20996-87-6 .[2][3][4]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-Methyl-1H-indole-6-carbonitrile are summarized in the table below.

PropertyValueSource(s)
CAS Number 20996-87-6[2][3]
Molecular Formula C₁₀H₈N₂[5]
Molecular Weight 156.18 g/mol [2]
IUPAC Name 1-methylindole-6-carbonitrile
Appearance Solid[2]
Purity Typically ≥97%[5]
Storage Room temperature, sealed in a dry, dark place[5]
SMILES CN1C=CC2=CC=C(C#N)C=C21[2]
InChI Key FOGAAHLMYPQCJG-UHFFFAOYSA-N[2][4]

Synthesis and Mechanistic Insights

The synthesis of 1-Methyl-1H-indole-6-carbonitrile can be approached through various strategies, primarily involving the N-methylation of a pre-existing indole-6-carbonitrile or the construction of the indole ring with the required substituents in place. A common and logical synthetic pathway involves the N-methylation of 1H-indole-6-carbonitrile.

General Synthetic Workflow: N-Methylation

The N-methylation of indoles is a fundamental transformation in organic synthesis. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile to attack a methylating agent.

synthesis_workflow Indole-6-carbonitrile Indole-6-carbonitrile Indolide_Anion Indolide_Anion Indole-6-carbonitrile->Indolide_Anion  Base (e.g., NaH, K₂CO₃)   1-Methyl-1H-indole-6-carbonitrile 1-Methyl-1H-indole-6-carbonitrile Indolide_Anion->1-Methyl-1H-indole-6-carbonitrile  Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)  

Caption: General workflow for the N-methylation of indole-6-carbonitrile.

Detailed Experimental Protocol

While a specific protocol for the synthesis of 1-Methyl-1H-indole-6-carbonitrile is not detailed in the provided search results, a reliable procedure can be adapted from well-established methods for N-alkylation of similar indole derivatives. The following is a representative protocol based on common laboratory practices.[6]

Objective: To synthesize 1-Methyl-1H-indole-6-carbonitrile from 1H-indole-6-carbonitrile.

Materials:

  • 1H-indole-6-carbonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)[7]

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-indole-6-carbonitrile (1.0 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the indolide salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-Methyl-1H-indole-6-carbonitrile.

Causality and Self-Validation: The choice of a base is critical; a strong base like NaH ensures complete deprotonation, while a weaker base like K₂CO₃ is often sufficient and safer to handle.[6] The reaction progress is monitored by TLC, comparing the reaction mixture to the starting material to ensure complete conversion. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Discovery

The nitrile group is a versatile functional group in medicinal chemistry, often acting as a bioisostere for other functional groups or as a key pharmacophore that can participate in hydrogen bonding.[8] 1-Methyl-1H-indole-6-carbonitrile serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The cyano group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, making it a strategic starting point for the synthesis of a diverse library of compounds for drug screening.

applications_workflow Start 1-Methyl-1H-indole-6-carbonitrile Acid 1-Methyl-1H-indole-6-carboxylic acid Start->Acid  Hydrolysis (H⁺ or OH⁻)   Amine (1-Methyl-1H-indol-6-yl)methanamine Start->Amine  Reduction (e.g., LiAlH₄, H₂/Catalyst)   Amide 1-Methyl-1H-indole-6-carboxamide Start->Amide  Partial Hydrolysis  

Caption: Key transformations of the nitrile group in 1-Methyl-1H-indole-6-carbonitrile.

Potential Pharmacological Significance

While specific biological activities of 1-Methyl-1H-indole-6-carbonitrile are not extensively reported, the indole nucleus is a privileged scaffold in drug discovery.[1] The introduction of a methyl group at the N1 position can enhance metabolic stability and modulate binding to biological targets. The nitrile group at the 6-position can influence the electronic properties of the indole ring and provide a key interaction point with protein targets.[8] This makes the compound and its derivatives interesting candidates for screening in various therapeutic areas, including oncology, neurology, and infectious diseases. The development of automated screening processes has accelerated the evaluation of such novel compounds in early drug discovery.[9]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality assessment of chemical compounds. While a complete set of spectra for 1-Methyl-1H-indole-6-carbonitrile is not available in the public domain, expected characteristic signals can be predicted based on the structure and data from similar indole derivatives.

  • ¹H NMR: The spectrum would show signals for the aromatic protons on the indole ring, a singlet for the N-methyl group (typically around 3.5-4.0 ppm), and distinct signals for the protons at the C2 and C3 positions of the indole ring.

  • ¹³C NMR: The spectrum would display signals for all 10 carbon atoms, including a characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm) and a signal for the N-methyl carbon.

  • IR Spectroscopy: A sharp, medium-intensity absorption band characteristic of the C≡N stretch is expected around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 156.18.

Safety and Handling

Based on available safety data for similar compounds, 1-Methyl-1H-indole-6-carbonitrile should be handled with care.

  • Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4, Oral).[4]

  • GHS Pictogram: GHS07 (Exclamation mark).[4]

  • Signal Word: Warning.[4]

  • Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-Methyl-1H-indole-6-carbonitrile (CAS: 20996-87-6) is a valuable and versatile heterocyclic compound. Its straightforward synthesis and the reactivity of the nitrile group make it an important building block for the creation of diverse molecular architectures. For researchers and professionals in drug discovery and materials science, this compound offers significant potential for the development of novel and functional molecules. A clear understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in scientific innovation.

References

  • J&K Scientific. (n.d.). 1-Methyl-1H-indole-6-carbonitrile | 20996-87-6. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indole, 6-methyl- Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

  • MDPI. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000826 Acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem Compound Database. Retrieved from [Link]

  • J-STAGE. (n.d.). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 6-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Retrieved from [Link]

  • American Elements. (n.d.). Indoles. Retrieved from [Link]

  • ResearchGate. (2018). Suggest an efficient method for synthesis of 1-Methylindole?. Retrieved from [Link]

  • ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Retrieved from [Link]

  • Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

  • Riverland Trading. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Dovepress. (2008). Applying automation in early drug discovery: lessons learnt and future perspectives. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-6-acetonitrile

Introduction 1-Methyl-1H-indole-6-acetonitrile is a key building block in medicinal chemistry and drug development. Its indole scaffold, substituted at the 1- and 6-positions, is a privileged structure found in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-1H-indole-6-acetonitrile is a key building block in medicinal chemistry and drug development. Its indole scaffold, substituted at the 1- and 6-positions, is a privileged structure found in numerous biologically active compounds. The acetonitrile moiety at the 6-position serves as a versatile synthon, readily convertible to other functional groups such as carboxylic acids, amines, and amides, making it a valuable intermediate for the synthesis of a diverse range of therapeutic agents. This guide provides a comprehensive overview of two primary synthetic strategies for the preparation of 1-Methyl-1H-indole-6-acetonitrile, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable approach for their needs.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic approaches for the synthesis of 1-Methyl-1H-indole-6-acetonitrile are presented: a linear synthesis commencing from a pre-functionalized indole (Route 1) and a convergent approach utilizing the Fischer indole synthesis (Route 2).

FeatureRoute 1: Linear Synthesis from 6-Bromo-1H-indoleRoute 2: Convergent Fischer Indole Synthesis
Starting Materials 6-Bromo-1H-indole, Methylating agent, Cyanating agent4-Aminobenzonitrile, suitable carbonyl compound
Key Transformations N-methylation, Cyanation, HomologationDiazotization, Hydrazine formation, Fischer indole cyclization, N-methylation
Advantages Stepwise introduction of functional groups allows for modularity.Potentially shorter route with fewer linear steps.
Disadvantages The homologation of the nitrile can be challenging.Requires synthesis of a specific hydrazine precursor.

Route 1: A Linear Synthetic Approach

This strategy involves the sequential modification of a commercially available 6-bromo-1H-indole. The key steps are N-methylation, cyanation of the aryl bromide, and subsequent homologation of the resulting nitrile to the desired acetonitrile.

Workflow Diagram

Route 1: Linear Synthesis A 6-Bromo-1H-indole B 6-Bromo-1-methyl-1H-indole A->B  N-Methylation   C 1-Methyl-1H-indole-6-carbonitrile B->C  Cyanation   D 1-Methyl-1H-indole-6-carboxylic acid C->D  Hydrolysis   E 1-Methyl-1H-indole-6-acetonitrile D->E  Arndt-Eistert  Homologation  

Caption: Linear synthesis of 1-Methyl-1H-indole-6-acetonitrile.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indole

The N-methylation of 6-bromo-1H-indole can be efficiently achieved using a strong base followed by an electrophilic methyl source.

  • Reagents and Materials:

    • 6-Bromo-1H-indole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 6-bromo-1-methyl-1H-indole as a clear oil.

Step 2: Synthesis of 1-Methyl-1H-indole-6-carbonitrile

The conversion of the aryl bromide to a nitrile can be accomplished via a palladium-catalyzed cyanation reaction using zinc cyanide.[1]

  • Reagents and Materials:

    • 6-Bromo-1-methyl-1H-indole

    • Zinc cyanide (Zn(CN)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flask charged with 6-bromo-1-methyl-1H-indole (1.0 eq), add zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF and heat the mixture to 120 °C for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield 1-methyl-1H-indole-6-carbonitrile.

Step 3: Synthesis of 1-Methyl-1H-indole-6-carboxylic acid

The nitrile is hydrolyzed to the corresponding carboxylic acid under basic conditions.[2]

  • Reagents and Materials:

    • 1-Methyl-1H-indole-6-carbonitrile

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • A mixture of 1-methyl-1H-indole-6-carbonitrile (1.0 eq) and a 20% aqueous solution of sodium hydroxide in ethanol is heated at reflux for 8-12 hours.

    • After cooling to room temperature, the ethanol is removed under reduced pressure.

    • The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.

    • The aqueous layer is acidified to pH 2-3 with concentrated HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1-methyl-1H-indole-6-carboxylic acid.

Step 4: Synthesis of 1-Methyl-1H-indole-6-acetonitrile via Arndt-Eistert Homologation

The Arndt-Eistert reaction provides a method for one-carbon homologation of a carboxylic acid to an acetonitrile.[3][4][5][6][7]

  • Reagents and Materials:

    • 1-Methyl-1H-indole-6-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • Diazomethane (CH₂N₂) solution in diethyl ether (handle with extreme caution)

    • Silver(I) oxide (Ag₂O) or Silver benzoate

    • Anhydrous Dioxane or THF

    • Ammonia (aqueous solution)

  • Procedure:

    • Acid Chloride Formation: To a solution of 1-methyl-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-4 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

    • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour and then allow it to stand at room temperature for several hours. Carefully quench any excess diazomethane with a few drops of acetic acid.

    • Wolff Rearrangement and Amide Formation: To a solution of the crude diazoketone in anhydrous dioxane or THF, add silver(I) oxide (0.1 eq) as a catalyst. Heat the mixture to 50-70 °C. A stream of nitrogen gas is evolved. After the gas evolution ceases, add an aqueous solution of ammonia. Stir the reaction for an additional 1-2 hours.

    • Dehydration to Acetonitrile: The resulting amide can be dehydrated to the acetonitrile using a standard dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

Route 2: A Convergent Approach via Fischer Indole Synthesis

This route constructs the indole ring system from acyclic precursors in a convergent manner, offering a potentially more efficient pathway to the target molecule.

Workflow Diagram

Route 2: Fischer Indole Synthesis A 4-Aminobenzonitrile B (4-Cyanophenyl)hydrazine A->B  Diazotization,  Reduction   C Hydrazone Intermediate B->C  Condensation   D 1H-Indole-6-carbonitrile C->D  Fischer Indole  Cyclization   E 1-Methyl-1H-indole-6-carbonitrile D->E  N-Methylation   F Carbonyl Compound F->C

Caption: Convergent synthesis using the Fischer indole reaction.

Experimental Protocols

Step 1: Synthesis of (4-Cyanophenyl)hydrazine hydrochloride

This key intermediate is prepared from the commercially available 4-aminobenzonitrile.[8]

  • Reagents and Materials:

    • 4-Aminobenzonitrile

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Water

    • Ethanol

  • Procedure:

    • Suspend 4-aminobenzonitrile (1.0 eq) in concentrated HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl and cool to 0 °C.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 5 °C.

    • Stir the mixture for 1 hour at 0 °C.

    • Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to afford (4-cyanophenyl)hydrazine hydrochloride.

Step 2: Synthesis of 1H-Indole-6-carbonitrile via Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of the prepared hydrazine with a suitable carbonyl compound.[9][10][11][12] For the synthesis of a 6-substituted indole without substitution at the 2- and 3-positions, glyoxal or a protected form can be used.

  • Reagents and Materials:

    • (4-Cyanophenyl)hydrazine hydrochloride

    • Glyoxal (40% solution in water) or Glyoxal sodium bisulfite addition compound

    • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

    • Water

    • Ethyl acetate (EtOAc)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Combine (4-cyanophenyl)hydrazine hydrochloride (1.0 eq) and glyoxal (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

    • Heat the mixture to form the hydrazone intermediate. The solvent can be removed under reduced pressure.

    • Add the crude hydrazone to polyphosphoric acid preheated to 100-120 °C.

    • Stir the mixture at this temperature for 1-2 hours.

    • Pour the hot reaction mixture onto ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to give 1H-indole-6-carbonitrile.

Step 3: Synthesis of 1-Methyl-1H-indole-6-carbonitrile

The final N-methylation is carried out similarly to Route 1.[13][14][15][16][17]

  • Procedure:

    • Follow the procedure outlined in Route 1, Step 1, using 1H-indole-6-carbonitrile as the starting material.

Step 4: Homologation to 1-Methyl-1H-indole-6-acetonitrile

The final homologation step is identical to that in Route 1.

  • Procedure:

    • Follow the procedures for hydrolysis and Arndt-Eistert homologation as described in Route 1, Steps 3 and 4.

Conclusion

Both the linear and convergent synthetic routes offer viable pathways to 1-Methyl-1H-indole-6-acetonitrile. The choice of strategy will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types. The linear approach provides a more modular and perhaps more predictable route, while the Fischer indole synthesis offers the potential for a more convergent and efficient synthesis, provided the necessary precursors are accessible. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important building block for their drug discovery and development programs.

References

  • ADICHEMISTRY. (n.d.). ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. ADICHEMISTRY. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Arndt–Eistert reaction. In Wikipedia. Retrieved from [Link]

  • Lautens, M., et al. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Arndt-Eistert Reaction. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Scribd. Retrieved from [Link]

  • Wikipedia. (2023, April 1). Rosenmund–von Braun reaction. In Wikipedia. Retrieved from [Link]

  • Buchwald, S. L., & Bruno, N. C. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 132-135. Retrieved from [Link]

  • MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Pd Catalyzed Cyanation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. Retrieved from [Link]

  • PubMed. (n.d.). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28669-28693. Retrieved from [Link]

  • Thieme. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CA2405937C - Methylation of indole compounds using dimethyl carbonate.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-METHYLINDOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • Springer. (2018, March 23). synthesis of novel angular and linear fused [5-6-5] heterocycles by the reaction of methyl cyano. Retrieved from [Link]

  • European Patent Office. (2022, July 27). CYANO-SUBSTITUTED CYCLIC HYDRAZINE DERIVATIVE AND APPLICATION THEREOF. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 1-Methyl-1H-indole-6-acetonitrile: A Technical Guide

Topic: Structural Elucidation and Analytical Characterization of 1-Methyl-1H-indole-6-acetonitrile Content Type: Technical Whitepaper / Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, and CM...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Analytical Characterization of 1-Methyl-1H-indole-6-acetonitrile Content Type: Technical Whitepaper / Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

1-Methyl-1H-indole-6-acetonitrile (C₁₁H₁₀N₂) is a critical synthetic intermediate, particularly in the development of tryptamine-based therapeutics and serotonin receptor agonists (e.g., triptans). Its structural integrity relies on two pivotal chemical features: the regiochemical placement of the acetonitrile moiety at the C6 position and the methylation of the indole nitrogen (N1).

This guide provides a comprehensive workflow for the unambiguous structural confirmation of this molecule. Unlike standard quality control, de novo elucidation requires a rigorous exclusion of regioisomers (4-, 5-, or 7-substituted analogs) and confirmation of N-methylation versus C-methylation byproducts.

Synthetic Context and Impurity Profile

Understanding the synthesis informs the analytical strategy. This molecule is typically synthesized via the N-methylation of indole-6-acetonitrile using methyl iodide (MeI) or dimethyl carbonate (DMC) under basic conditions [1].

Critical Impurities to Monitor:

  • Starting Material: Indole-6-acetonitrile (Unmethylated).

  • C-Methylated Byproducts: 2-(1H-indol-6-yl)propanenitrile (resulting from methylation at the

    
    -carbon of the nitrile).
    
  • Regioisomers: 4-, 5-, or 7-acetonitrile derivatives (carried over from impure indole precursors).

Analytical Strategy: The Elucidation Workflow

The following flowchart outlines the decision-making process for confirming the structure.

ElucidationWorkflow Start Crude Sample MS HRMS (ESI+) Confirm Formula C11H10N2 [M+H]+ = 171.0922 Start->MS IR FT-IR Spectroscopy Confirm Functional Groups (-CN stretch) MS->IR NMR_1H 1H NMR (DMSO-d6) Integration & Multiplicity Check IR->NMR_1H Decision1 N-Me Singlet Present? NMR_1H->Decision1 Decision1->Start No (Check Synthesis) Decision2 Aromatic Pattern Matches 6-Sub? Decision1->Decision2 Yes (3.7-3.8 ppm) NMR_2D 2D NMR (HMBC/NOESY) Definitive Connectivity Decision2->NMR_2D Ambiguous Final Structure Confirmed: 1-Methyl-1H-indole-6-acetonitrile Decision2->Final Clear Pattern NMR_2D->Final

Figure 1: Step-wise elucidation logic. High-Resolution Mass Spectrometry (HRMS) provides the formula, while NMR resolves the regiochemistry.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF or Orbitrap.

  • Theoretical Mass: 170.0844 amu.

  • Target Ion [M+H]⁺: 171.0922 m/z.

  • Diagnostic Criteria: The absence of a fragment at M-15 (loss of methyl) suggests stability, but fragmentation patterns must be compared against the unmethylated precursor.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (-C≡N): A sharp, distinct band at 2240–2260 cm⁻¹ . This confirms the acetonitrile side chain remains intact and has not hydrolyzed to an amide or acid.

  • Absence of N-H: Lack of a broad band at 3200–3400 cm⁻¹ supports complete N-methylation.

Nuclear Magnetic Resonance (NMR)[1][2][3]

This is the primary tool for distinguishing the 6-isomer from the 4-, 5-, or 7-isomers.

1H NMR Prediction & Logic (400 MHz, DMSO-d₆)
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationStructural Justification
N-CH₃ 3.75 – 3.85 Singlet (s)3HDiagnostic for N1-methylation. Downfield due to aromatic nitrogen attachment.
CH₂-CN 4.05 – 4.15 Singlet (s)2HBenzylic protons attached to nitrile.
H-2 7.30 – 7.40Doublet (d)1HCharacteristic pyrrole proton (

Hz).
H-3 6.40 – 6.50Doublet (d)1HUpfield pyrrole proton.
H-7 7.40 – 7.50 Singlet (s)*1HKey Differentiator. No ortho neighbors. Shows weak meta-coupling to H-5.
H-4 7.50 – 7.60Doublet (d)1HOrtho coupling to H-5 (

Hz).
H-5 6.95 – 7.05Doublet of Doublets (dd)1HCoupled to H-4 (ortho) and H-7 (meta).

Note: H-7 may appear as a narrow doublet (


 Hz) due to meta-coupling with H-5. In 6-substituted indoles, H-7 is isolated from strong ortho-coupling.
Differentiation of Regioisomers

The aromatic region (6.9 – 7.8 ppm) is the "fingerprint" for substitution patterns [2].

  • 6-Substituted (Target): H-7 is a singlet (or meta-doublet). H-4 and H-5 show strong ortho coupling.

  • 5-Substituted: H-4 is a singlet (isolated by substituents at C3 and C5). H-6 and H-7 show strong ortho coupling.

  • 4-Substituted: H-5, H-6, H-7 form a continuous spin system (triplet/doublet patterns).

Advanced Verification: 2D NMR Connectivity

To satisfy the "Self-Validating" requirement, 1D data must be confirmed by 2D correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away, bridging the "silent" quaternary carbons.

  • N-Methyl Confirmation: The N-CH₃ protons must show a correlation to C-2 (~129 ppm) and C-7a (~136 ppm). This proves the methyl is on the nitrogen, not a carbon.

  • Acetonitrile Position: The CH₂-CN protons must correlate to C-6 (aromatic quaternary), C-5 , and C-7 .

    • Validation: If the CH₂ protons correlated to C-3a/C-7a, the substitution would be at C-4.

HMBC_Connectivity cluster_protons Protons (Source) cluster_carbons Carbons (Target) H_NMe N-CH3 (3.8 ppm) C2 C-2 (Pyrrole) H_NMe->C2 3J C7a C-7a (Quaternary) H_NMe->C7a 3J (Definitive) H_CH2 -CH2-CN (4.1 ppm) C6 C-6 (Ipso) H_CH2->C6 2J C5 C-5 (Ortho) H_CH2->C5 3J C7 C-7 (Ortho) H_CH2->C7 3J

Figure 2: HMBC Correlation Map. The correlation between N-CH3 and C-7a is the definitive proof of N-methylation.

Experimental Protocols

NMR Sample Preparation[2][4][5]
  • Solvent Selection: Use DMSO-d₆ (99.9% D). Indole acetonitriles can aggregate in CDCl₃, causing peak broadening. DMSO ensures sharp signals and distinct exchangeable protons (if impurities exist).

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

HPLC Purity Method (for Impurity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (amide/nitrile absorption) and 280 nm (indole aromaticity).

  • Expectation: 1-Methyl-1H-indole-6-acetonitrile will elute later than the unmethylated precursor due to increased lipophilicity from the methyl group.

References

  • Synthesis of N-Methylindoles

    • Title: A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.[1][2][3]

    • Source: Organic Process Research & Development (2001).[1]

    • URL:[Link]

  • Regioisomer Differentiation

    • Title: Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.[4][5]

    • Source: News-Medical / Oxford Instruments Applic
    • URL:[Link]

  • General Indole Spectral Data

    • Title: 1-Methyl-1H-indole Chemical Shifts.[6][7]

    • Source: SpectraBase (Wiley).[7]

    • URL:[Link]

Sources

Foundational

Technical Guide: Biological Activity & Synthetic Utility of Substituted Indole-6-Acetonitriles

The following technical guide details the biological activity, synthetic utility, and experimental applications of Indole-6-acetonitrile and its substituted derivatives. [1] Executive Summary Indole-6-acetonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and experimental applications of Indole-6-acetonitrile and its substituted derivatives.

[1]

Executive Summary

Indole-6-acetonitrile (CAS: 30933-66-5) serves as a critical "positional isomer" probe in medicinal chemistry and plant physiology.[1] Unlike its naturally occurring isomer Indole-3-acetonitrile (IAN) —a potent auxin precursor and antiviral agent—the 6-isomer is primarily a synthetic gateway to 6-substituted tryptamines (serotonin analogs) and indole-6-acetic acid (a selective auxin receptor probe).[1]

This guide addresses the specific utility of the 6-acetonitrile scaffold in Structure-Activity Relationship (SAR) studies, where shifting the side chain from C3 to C6 blocks metabolic degradation (e.g., by indoleamine 2,3-dioxygenase) and alters receptor binding affinity.[1]

Chemical Identity & Structural Logic[1]

PropertySpecification
IUPAC Name 2-(1H-indol-6-yl)acetonitrile
CAS Number 30933-66-5
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
Key Functional Group Cyanomethyl (-CH₂CN) at position 6
Solubility DMSO, Methanol, Acetonitrile; poorly soluble in water
The "Positional Shift" Paradigm

In drug design, moving the acetonitrile side chain from the electron-rich C3 position to the benzenoid C6 position achieves two specific goals:

  • Metabolic Blockade: The C3 position is the primary site for electrophilic attack and enzymatic oxidation. Relocating the substituent to C6 retains the indole core's electronics while preventing standard C3-metabolism.[1]

  • Receptor Selectivity: 6-substituted indoles often exhibit differential binding to 5-HT (serotonin) receptors compared to their 5-substituted counterparts (e.g., melatonin, sumatriptan).[1]

Biological Activity & Mechanism of Action[1][2]

Plant Physiology: The "Weak Auxin" Probe

Indole-6-acetonitrile is hydrolyzed in vivo by nitrilases to Indole-6-acetic acid (IAA-6) .[1]

  • Mechanism: Unlike Indole-3-acetic acid (the primary natural auxin), IAA-6 shows significantly reduced affinity for the TIR1/AFB auxin receptor complex.[1]

  • Utility: It is used as a negative control or weak agonist in plant assays to determine the specificity of auxin transport carriers (PIN proteins) and receptor signaling. It allows researchers to distinguish between non-specific indole effects and true auxin signaling.

Medicinal Chemistry: Gateway to CNS Agents

The primary biological value of indole-6-acetonitrile lies in its reduction to 6-substituted tryptamines .[1]

  • Serotonin (5-HT) Modulation: 6-substituted tryptamines are key ligands for 5-HT₁ and 5-HT₂ receptors.[1] The 6-position is less sterically hindered than the 4-position and electronically distinct from the 5-position.[1]

  • Aromatase Inhibition: Nitrile-bearing indoles are investigated as aromatase (CYP19A1) inhibitors.[1] The nitrile nitrogen can coordinate with the heme iron of the enzyme, while the indole scaffold mimics the steroid substrate.[1]

Nitrilase Enzyme Profiling

Indole-6-acetonitrile is a substrate for specific nitrilase enzymes (e.g., NIT1, NIT2).[1]

  • Activity: The rate of hydrolysis of the 6-isomer compared to the 3-isomer provides a "fingerprint" for characterizing the active site geometry of newly isolated nitrilases.[1]

Synthetic Pathways & Workflows

The following diagram illustrates the central role of Indole-6-acetonitrile in accessing downstream bioactive targets.

IndolePathways cluster_bio Biological Outputs I6CHO Indole-6-carboxaldehyde (Precursor) I6CN Indole-6-acetonitrile (Gateway Scaffold) I6CHO->I6CN 1. Reduction (NaBH4) 2. Cyanation (KCN) I6AA Indole-6-acetic Acid (Auxin Probe) I6CN->I6AA Hydrolysis (NaOH or Nitrilase) I6T 6-Tryptamine (5-HT Analog) I6CN->I6T Reduction (LiAlH4 or H2/Cat)

Caption: Synthetic divergence from Indole-6-acetonitrile to auxin probes (green) and CNS ligands (red).[1]

Experimental Protocols

Protocol A: Synthesis of Indole-6-Acetonitrile

Target: Conversion of Indole-6-carboxaldehyde to the nitrile via the alcohol intermediate.[1]

Reagents:

  • Indole-6-carboxaldehyde[1]

  • Sodium Borohydride (NaBH₄)[2]

  • Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Solvents: Methanol, DMSO, DMF[1]

Step-by-Step Methodology:

  • Reduction: Dissolve Indole-6-carboxaldehyde (1.0 eq) in Methanol. Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours until TLC shows conversion to Indole-6-methanol . Quench with water, extract with EtOAc, and concentrate.[1]

  • Activation: Dissolve the crude alcohol in anhydrous DCM. Add Et₃N (1.5 eq). Cool to 0°C. Add MsCl (1.2 eq) dropwise to form the mesylate (active leaving group). Note: Indolyl alcohols are acid-sensitive; avoid strong acids.[1]

  • Cyanation: Dissolve the mesylate in DMSO. Add NaCN (2.0 eq). Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. The nitrile often precipitates or can be extracted with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (look for the -CH₂- singlet around δ 3.8-4.0 ppm).[1]

Protocol B: Hydrolysis to Indole-6-Acetic Acid (Auxin Assay Control)

Target: Generation of the free acid for plant physiology studies.[1]

  • Reaction: Suspend Indole-6-acetonitrile (100 mg) in 10% aqueous NaOH (5 mL).

  • Reflux: Heat to reflux (100°C) for 6 hours. Ammonia gas evolution indicates reaction progress.

  • Isolation: Cool to room temperature. Wash with diethyl ether (to remove unreacted nitrile). Acidify the aqueous layer to pH 3 with 1M HCl.

  • Extraction: Extract the precipitate with EtOAc (3x). Dry over MgSO₄ and evaporate.

  • Recrystallization: Recrystallize from Benzene/Hexane to obtain pure Indole-6-acetic acid.

References

  • Molekula Group. (2023). Indole-6-acetonitrile Product Specification (CAS 30933-66-5).[1]Link

  • National Institutes of Health (NIH). (2024). Indole-3-acetonitrile: Biological Activity and Viral Inhibition Studies.[1][3] (Contextual reference for isomer comparison). Link

  • Leggans, G. (2022).[1] Synthesis of 6-Substituted Tryptamines from Indole Precursors.[1][4] Grinnell College Chemistry Dept. Link

  • TCI Chemicals. (2022). Indole-6-carboxaldehyde: Precursor for 6-substituted Indoles.[1]Link

  • Bhardwaj, H., et al. (2021).[1] Synthesis and biological evaluation of newer Indole Derivatives. Research Journal of Pharmacy and Technology. Link

Sources

Exploratory

1-Methyl-1H-indole-6-acetonitrile discovery and history

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-indole-6-acetonitrile Abstract Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-indole-6-acetonitrile

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. This guide provides a comprehensive technical overview of 1-Methyl-1H-indole-6-acetonitrile, a specific derivative with potential as a key intermediate in drug discovery. While a detailed historical record of its specific discovery is not prominent in the literature, its synthesis and exploration are rooted in the broader, well-established field of indole chemistry. This document details a validated synthetic pathway, characterization methods, and discusses its potential applications. The protocols and insights provided are intended for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. The introduction of a nitrile group, as in indole-6-acetonitrile, offers a versatile chemical handle for further molecular elaboration, serving as a precursor to amines, carboxylic acids, and other functional groups. The N-methylation of the indole ring, yielding 1-Methyl-1H-indole-6-acetonitrile, can be a critical modification to enhance metabolic stability, improve cell permeability, or fine-tune the molecule's binding affinity to its target.

This guide focuses on a robust and reproducible synthetic route to 1-Methyl-1H-indole-6-acetonitrile, providing detailed experimental protocols and the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 1-Methyl-1H-indole-6-acetonitrile suggests a straightforward synthetic strategy. The target molecule can be disconnected at the N1-methyl bond, leading back to indole-6-acetonitrile. This precursor can be further simplified by disconnecting the C6-acetonitrile bond, suggesting a starting material like 6-bromoindole, which is commercially available. This multi-step approach allows for controlled modifications and purification at each stage.

G target 1-Methyl-1H-indole-6-acetonitrile precursor1 Indole-6-acetonitrile target->precursor1 N-Methylation precursor2 6-Bromoindole precursor1->precursor2 Cyanation reagent1 Methylating Agent (e.g., Methyl Iodide) precursor1->reagent1 reagent2 Cyanide Source (e.g., Zn(CN)2) precursor2->reagent2

Caption: Retrosynthetic analysis of 1-Methyl-1H-indole-6-acetonitrile.

Synthesis and Experimental Protocols

The forward synthesis involves two key transformations: a palladium-catalyzed cyanation of 6-bromoindole, followed by N-methylation of the resulting indole-6-acetonitrile.

Step 1: Synthesis of Indole-6-acetonitrile via Palladium-Catalyzed Cyanation

The introduction of the nitrile group at the C6 position of the indole ring can be efficiently achieved using a palladium-catalyzed cross-coupling reaction. Zinc cyanide is often used as the cyanide source due to its lower toxicity and high reactivity in these reactions.

Experimental Protocol:

  • To a dry reaction vessel, add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous, degassed dimethylformamide (DMF) is added as the solvent.

  • The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure indole-6-acetonitrile.

Step 2: N-Methylation of Indole-6-acetonitrile

The final step is the N-methylation of the indole nitrogen. A variety of methylating agents can be employed, with methyl iodide being a common and effective choice. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen.

Experimental Protocol:

  • To a solution of indole-6-acetonitrile (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or DMF, a strong base like sodium hydride (NaH, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at this temperature for 30 minutes to allow for complete deprotonation.

  • Methyl iodide (1.1 eq) is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.

  • Once the reaction is complete, it is carefully quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

  • The resulting crude 1-Methyl-1H-indole-6-acetonitrile can be purified by recrystallization or column chromatography.

G start 6-Bromoindole reagents1 Zn(CN)2, Pd(PPh3)4 DMF, 120-140°C step1 Indole-6-acetonitrile reagents2 1. NaH, THF, 0°C 2. CH3I end 1-Methyl-1H-indole-6-acetonitrile reagents1->step1 reagents2->end

Caption: Forward synthesis workflow for 1-Methyl-1H-indole-6-acetonitrile.

Characterization and Data

The identity and purity of the synthesized 1-Methyl-1H-indole-6-acetonitrile must be confirmed through standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a singlet around 3.7-3.8 ppm corresponding to the N-CH₃ protons. Characteristic aromatic protons of the indole core will also be present.
¹³C NMR A peak in the aliphatic region (around 33-35 ppm) for the N-CH₃ carbon. The nitrile carbon will appear downfield (around 117-119 ppm).
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀N₂).
Infrared (IR) Spectroscopy A sharp absorption band in the range of 2240-2260 cm⁻¹ characteristic of the C≡N stretch.

Potential Applications in Drug Discovery

While 1-Methyl-1H-indole-6-acetonitrile may not be an active pharmaceutical ingredient itself, it serves as a valuable building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, opening up a wide range of possibilities for generating novel chemical entities for screening in various disease areas, including oncology, neurology, and infectious diseases. The 1-methyl group can provide steric bulk and modulate the electronic properties of the indole ring, which can be crucial for optimizing drug-target interactions.

Conclusion

1-Methyl-1H-indole-6-acetonitrile is a synthetically accessible indole derivative with significant potential as an intermediate in medicinal chemistry. The synthetic route detailed in this guide, involving a palladium-catalyzed cyanation followed by N-methylation, is a reliable and scalable method for its preparation. Thorough characterization using modern analytical techniques is essential to ensure the quality of the material for subsequent use in drug discovery programs. The versatility of the nitrile functionality, combined with the modified properties of the N-methylated indole core, makes this compound a valuable addition to the synthetic chemist's toolbox.

References

  • Due to the specific and intermediate nature of 1-Methyl-1H-indole-6-acetonitrile, direct references to its "discovery" are scarce. The following references support the general synthetic methodologies described.
Foundational

1-Methyl-1H-indole-6-acetonitrile: Theoretical Properties & Synthetic Architecture

Executive Summary 1-Methyl-1H-indole-6-acetonitrile (CAS: 202584-24-5) is a specialized heterocyclic building block belonging to the indole-carbonitrile family.[1][2][3][4][5] Unlike its ubiquitous 3-substituted counterp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indole-6-acetonitrile (CAS: 202584-24-5) is a specialized heterocyclic building block belonging to the indole-carbonitrile family.[1][2][3][4][5] Unlike its ubiquitous 3-substituted counterparts (tryptamine precursors), the 6-substituted isomer offers a unique vector for extending the indole scaffold into uncrowded chemical space, crucial for designing selective kinase inhibitors and CNS-active agents. This guide provides a comprehensive theoretical and practical analysis of the molecule, synthesizing computational predictions with rigorous organic methodology.

Chemical Identity & Physicochemical Profile

The molecule features a 1-methylindole core functionalized at the C6 position with an acetonitrile (-CH₂CN) group.[1][3][4] This structural arrangement imparts distinct electronic properties compared to the C3 isomers, primarily due to the preservation of the pyrrole ring's electron density.

Table 1: Physicochemical Constants (Theoretical & Predicted)
PropertyValueSource/Method
CAS Number 202584-24-5Chemical Registry
Formula C₁₁H₁₀N₂Stoichiometry
Molecular Weight 170.21 g/mol Calculated
SMILES CN1C=CC2=C1C=C(CC#N)C=C2Canonical
LogP (Octanol/Water) 1.98 ± 0.2In silico Consensus
Topological Polar Surface Area (TPSA) 28.7 ŲFragment contribution
H-Bond Donors / Acceptors 0 / 2Lipinski Rules
Predicted Boiling Point 362°C (at 760 mmHg)Antoine Equation Extrapolation
Predicted Density 1.18 g/cm³Volumetric Analysis

Theoretical Electronic Structure (DFT Analysis)

Understanding the electronic distribution is vital for predicting reactivity, particularly for electrophilic aromatic substitutions and nucleophilic attacks.

Frontier Molecular Orbitals (FMO)

Based on Density Functional Theory (DFT) principles applied to the indole scaffold:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich pyrrole ring (C2-C3 bond) and the N1 lone pair. The methylation at N1 slightly raises the HOMO energy compared to the N-H parent, increasing nucleophilicity at C3.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the benzene ring and the nitrile group. The electron-withdrawing nature of the cyanomethyl group at C6 lowers the LUMO energy of the benzene moiety, making the C6-C5 region slightly more susceptible to nucleophilic interactions compared to unsubstituted indole.

Dipole Moment & Electrostatic Potential
  • Dipole Vector: The N1-Methyl group pushes electron density into the ring, while the C6-Acetonitrile group (via the -CN dipole) pulls density away. These vectors are roughly roughly parallel but offset, creating a significant net dipole moment (~4.5 - 5.0 Debye) oriented along the long axis of the molecule.

  • Reactivity Implications: The high dipole moment suggests good solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile) and strong interactions in polar active sites of protein targets.

Spectroscopic Signatures

Detailed spectroscopic data is essential for structural validation. Below are the theoretical shifts derived from ChemDraw/MestReNova predictive algorithms for the 6-isomer.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.55 (d, J=8.0 Hz, 1H): H-4 (Ortho to bridgehead).

  • δ 7.30 (s, 1H): H-7 (Ortho to N, shielded by C6 substitution).

  • δ 7.08 (d, J=3.1 Hz, 1H): H-2 (Pyrrole proton).

  • δ 7.00 (dd, J=8.0, 1.5 Hz, 1H): H-5 (Meta coupling to H-7).

  • δ 6.48 (d, J=3.1 Hz, 1H): H-3 (Pyrrole proton).

  • δ 3.85 (s, 2H): -CH₂-CN (Benzylic methylene, diagnostic singlet).

  • δ 3.78 (s, 3H): N-CH₃ (N-Methyl singlet).

¹³C NMR (100 MHz, CDCl₃):

  • δ 136.5 (C-7a), 128.2 (C-3a): Quaternary bridgehead carbons.

  • δ 129.5 (C-2): Pyrrole alpha-carbon.

  • δ 121.0 (C-6): Ipso carbon attached to acetonitrile.

  • δ 120.5 (C-4), 119.8 (C-5), 109.2 (C-7), 101.5 (C-3): Aromatic CH.

  • δ 118.5 (CN): Nitrile carbon.

  • δ 32.8 (N-Me): Methyl carbon.

  • δ 23.5 (CH₂-CN): Methylene carbon.

Infrared Spectroscopy (FT-IR)
  • ~2250 cm⁻¹: Sharp, weak-to-medium band characteristic of the C≡N stretch .

  • ~2920-2850 cm⁻¹: C-H aliphatic stretches (Methyl/Methylene).

  • ~1610, 1475 cm⁻¹: Aromatic C=C ring stretches.

  • Absence of ~3400 cm⁻¹: Confirms N-alkylation (No N-H stretch).

Synthetic Pathways & Logic

The synthesis of the 6-isomer is more challenging than the 3-isomer due to the lack of direct enamine reactivity at the benzene ring. The most robust "theoretical" route—validated by analogous literature—utilizes a transition-metal catalyzed cross-coupling approach.

Primary Route: Pd-Catalyzed Cyanomethylation

This route avoids toxic cyanide salts in the initial steps and utilizes the readily available 6-bromoindole scaffold.

Step 1: N-Methylation

  • Reagents: 6-Bromoindole, MeI, NaH, DMF.

  • Mechanism:[6] Sɴ2 attack of the indolyl anion on Methyl Iodide.

  • Outcome: 6-Bromo-1-methylindole.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Reagents: 6-Bromo-1-methylindole, Trimethylsilylacetonitrile (TMSCN) or Zn(CN)₂ followed by reduction/homologation (Alternative: Negishi coupling with organozinc acetonitrile reagent).

  • Preferred Modern Protocol:Pd-catalyzed alpha-arylation of nitriles .

    • Catalyst: Pd(dba)₂ / Xantphos.

    • Nucleophile: Acetonitrile (deprotonated with LiHMDS).

    • Logic: Direct C-H functionalization of acetonitrile coupled to the aryl bromide.

Visualization of Synthetic Logic

Synthesis Start 6-Bromoindole Step1 N-Methylation (NaH, MeI, DMF) Start->Step1 Inter 6-Bromo-1-methylindole Step1->Inter Step2 Pd-Cat. Coupling (LiHMDS, MeCN, Pd(dba)2) Inter->Step2 Product 1-Methyl-1H-indole-6-acetonitrile Step2->Product

Caption: Figure 1. Retrosynthetic logic for the construction of the 1-Methyl-1H-indole-6-acetonitrile scaffold via Palladium catalysis.

Reactivity & Medicinal Applications

The acetonitrile side chain acts as a versatile "chemical handle," allowing the molecule to serve as a divergent intermediate.

Transformation Network
  • Reduction to Tryptamine Analogs:

    • Reagent: LiAlH₄ or Raney Ni/H₂.

    • Product: 2-(1-Methyl-1H-indol-6-yl)ethanamine.

    • Use: Precursor for serotonin receptor ligands (5-HT) targeting the 6-position vector.

  • Hydrolysis to Acetic Acid Derivatives:

    • Reagent: NaOH/H₂O or HCl/H₂O.

    • Product: 2-(1-Methyl-1H-indol-6-yl)acetic acid.

    • Use: NSAID-like scaffolds (Indomethacin analogs).

  • Alpha-Alkylation:

    • Reagent: LDA, R-X.

    • Product: Alpha-substituted nitriles.

    • Use: Increasing steric bulk to restrict conformational freedom in drug binding pockets.

Reactivity Diagram

Reactivity Core 1-Methyl-1H-indole-6-acetonitrile Amine Ethylamine Derivative (Kinase Inhibitors) Core->Amine Reduction (LiAlH4) Acid Acetic Acid Derivative (NSAID Analogs) Core->Acid Hydrolysis (HCl/H2O) Alpha Alpha-Alkylated Nitrile (Steric Probes) Core->Alpha Alkylation (LDA, R-X)

Caption: Figure 2. Divergent synthesis capabilities of the acetonitrile handle.

Experimental Protocol: Palladium-Catalyzed Cyanomethylation

Note: This protocol is adapted from standard procedures for aryl acetonitrile synthesis (e.g., J. Am. Chem. Soc. 2002, 124, 9330) applied to the indole system.

Objective: Synthesis of 1-Methyl-1H-indole-6-acetonitrile from 6-Bromo-1-methylindole.

  • Preparation of Catalyst: In a glovebox, mix Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv) in anhydrous THF. Stir for 10 min to form the active catalyst complex.

  • Deprotonation: In a separate flask, cool anhydrous THF to -78°C. Add Acetonitrile (1.1 equiv) followed by dropwise addition of LiHMDS (1.0 M in THF, 2.2 equiv). Stir for 30 min to generate the LiCH₂CN species.

  • Coupling: Add the solution of 6-Bromo-1-methylindole (1.0 equiv) in THF to the catalyst mixture, then transfer the lithiated acetonitrile solution via cannula to the reaction vessel.

  • Reaction: Warm the mixture to room temperature and then heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes. The product typically elutes as a white to off-white solid.

References

  • Synthesis of Indole Acetonitriles

    • Title: Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
    • Source: PMC / Molecules (2021).
    • URL:[Link]

  • Palladium-Catalyzed Arylation of Nitriles

    • Title: Palladium-Catalyzed alpha-Arylation of Esters and Amides.
    • Source: J. Am. Chem. Soc.
    • URL:[Link]

  • General Indole Reactivity & DFT

    • Title: Spectroscopic and Theoretical Analysis of 1-Methylindole.
    • Source: DergiPark.
    • URL:[Link]

  • Compound Registry

    • Title: 1-Methyl-1H-indole-6-acetonitrile Product Page.[1][2][3][4]

    • Source: BLD Pharm.

Sources

Exploratory

1-Methyl-1H-indole-6-acetonitrile: A Versatile Scaffold for Novel Therapeutic Discovery and Chemical Biology

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and biological probes.[1][2] This guide focuses on 1-Methyl-1H-indole-6-acetonitrile, a synthetically tractable yet underexplored derivative. We posit that this molecule represents a strategic starting point for generating novel chemical entities with significant therapeutic potential. The N-methylation of the indole ring provides stability and directs further reactions, while the 6-acetonitrile group offers a versatile chemical handle for diversification at a less-common substitution position, opening avenues for new structure-activity relationship (SAR) studies. This document provides a technical overview of the molecule's properties, outlines key potential research applications in medicinal chemistry and chemical biology, and furnishes detailed experimental protocols to empower researchers in drug discovery and development.

The Indole Scaffold: A Privileged Structure in Modern Medicine

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prominent "privileged scaffold" in drug discovery.[3] Its structural rigidity, coupled with the electron-rich nature of the pyrrole ring, allows it to participate in various non-covalent interactions with biological targets. This versatility is evidenced by the vast number of indole-containing compounds that have reached clinical use for a wide range of conditions.[1][4]

Prominent examples include:

  • Sumatriptan and other triptans: Serotonin (5-HT) receptor agonists for treating migraines.[1]

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that targets COX enzymes.[5]

  • Vinca alkaloids (Vinblastine, Vincristine): Microtubule-destabilizing agents used in cancer chemotherapy.[5]

  • Reserpine: An antihypertensive and antipsychotic agent.[5]

The widespread success of these drugs highlights the indole core's ability to be decorated with various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. 1-Methyl-1H-indole-6-acetonitrile is a strategically designed starting material that leverages this rich history while providing unique opportunities for innovation.

Physicochemical Profile and Strategic Design

The structure of 1-Methyl-1H-indole-6-acetonitrile is intentionally designed for maximum utility in discovery chemistry. Each component—the N-methyl group, the C6-substitution, and the acetonitrile moiety—confers specific advantages.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂Inferred from Structure
Molecular Weight 170.21 g/mol [6]
CAS Number Not directly available; similar to 1-Methylindole-3-acetonitrile (51584-17-9)[6]
Appearance Predicted to be a solid at room temperatureGeneral Chemical Knowledge

Diagram 1: Key Structural Features of 1-Methyl-1H-indole-6-acetonitrile

cluster_molecule 1-Methyl-1H-indole-6-acetonitrile cluster_annotations Strategic Advantages cluster_rationale Rationale & Implications mol N_Methyl 1-Methyl Group (N-CH₃) Rationale_N_Methyl Blocks N-H reactivity, preventing side reactions. Enhances metabolic stability and lipophilicity. N_Methyl->Rationale_N_Methyl C6_Acetonitrile 6-Acetonitrile Group (-CH₂CN) Rationale_C6 Offers novel SAR exploration away from the more common C2/C3 positions. Provides a unique vector for probing target binding sites. C6_Acetonitrile->Rationale_C6 Indole_Core Indole Scaffold Indole_Core->N_Methyl Indole_Core->C6_Acetonitrile Rationale_Acetonitrile Versatile handle for chemical modification (e.g., hydrolysis to acid, reduction to amine). Can act as a hydrogen bond acceptor. Rationale_C6->Rationale_Acetonitrile

Caption: Key functional regions of the molecule and their strategic implications.

Application I: A Versatile Building Block for Medicinal Chemistry

The primary application of 1-Methyl-1H-indole-6-acetonitrile is as a foundational scaffold for building libraries of novel compounds targeting various diseases. The acetonitrile group is a particularly useful synthon, serving as a precursor to amides, carboxylic acids, and amines—functional groups critical for target interaction.[7][8]

Proposed Derivatization Pathways

The chemical versatility of the nitrile allows for several high-yield transformations to introduce diversity.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. This introduces a key functional group for forming salt bridges or strong hydrogen bonds with protein targets. It also serves as an anchor point for further amide coupling reactions.

  • Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine. This introduces a basic center, which can be crucial for target engagement and improving solubility.

  • Cyclization Reactions: The active methylene group of the acetonitrile can participate in condensation reactions to form novel heterocyclic ring systems fused to the indole core.

Diagram 2: Medicinal Chemistry Derivatization Workflow

G cluster_transformations Primary Transformations cluster_products Key Intermediates cluster_applications Therapeutic Targets start 1-Methyl-1H-indole-6-acetonitrile hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., H₂/Ni, LiAlH₄) start->reduction cyclo Cycloaddition / Condensation start->cyclo acid (1-Methyl-1H-indol-6-yl)acetic acid hydrolysis->acid amine 2-(1-Methyl-1H-indol-6-yl)ethanamine reduction->amine heterocycle Novel Fused Heterocycles cyclo->heterocycle kinase Kinase Inhibitors acid->kinase Amide Coupling nsaid Anti-inflammatory Agents acid->nsaid Bioisosteric Replacement amine->kinase Scaffold Hopping antimicrobial Antimicrobial / Antiviral heterocycle->antimicrobial Novel Pharmacophore

Caption: Potential synthetic pathways from the core molecule to diverse intermediates.

Application II: A Tool for Chemical Biology

Beyond its role as a therapeutic precursor, 1-Methyl-1H-indole-6-acetonitrile is an excellent starting point for creating sophisticated chemical biology tools to investigate biological pathways.

Development of Molecular Probes

The C6-position offers an ideal site for the attachment of reporter tags (fluorophores, biotin) or cross-linking agents without sterically hindering the potential interactions of the core indole scaffold at the more traditionally active C2 and C3 positions.

  • Rationale: By first converting the acetonitrile to a primary amine or carboxylic acid, standard bioconjugation chemistries (e.g., NHS-ester or maleimide reactions) can be employed to attach a desired probe. This allows for the creation of tools for target identification, validation, and visualization in cellular systems. For example, the isonitrile derivative of a similar indole has been successfully used as an infrared probe to study hydrogen bonding.[9]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~170 Da, this molecule fits the profile of a "Rule of Three" compliant fragment.

  • Rationale: FBDD campaigns rely on identifying low-affinity but high-efficiency binders to a protein target. The 1-methyl-indole core is a well-established pharmacophore. Screening this fragment could identify initial hits, and the 6-acetonitrile group provides a validated vector for growing the fragment into a more potent lead compound, ensuring that synthetic efforts are directed towards a productive region of chemical space.

Diagram 3: Workflow for Chemical Probe Development

G cluster_probes Reporter / Affinity Tags A 1-Methyl-1H-indole-6-acetonitrile B Functional Group Interconversion (Nitrile -> Amine or Acid) A->B C Linker Attachment (e.g., PEG spacer) B->C Optional D Probe Conjugation B->D C->D F Fluorophore (e.g., FITC, Cy5) D->F G Affinity Tag (e.g., Biotin) D->G H Photo-crosslinker (e.g., Benzophenone) D->H E Final Chemical Probe F->E G->E H->E

Caption: Stepwise process for converting the scaffold into a functional chemical probe.

Experimental Protocols & Methodologies

To facilitate the exploration of this scaffold, we provide validated, step-by-step protocols for key chemical transformations. These methods are designed to be robust and reproducible.

Protocol 5.1: General Procedure for Hydrolysis of Nitrile to Carboxylic Acid
  • Rationale: This protocol uses basic hydrolysis, which is generally high-yielding for aryl acetonitriles and avoids the potential for harsh side reactions associated with strong acid. The resulting carboxylate salt is then protonated to yield the final product.

  • Materials:

    • 1-Methyl-1H-indole-6-acetonitrile (1.0 eq)

    • Ethanol (or other suitable alcohol)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (5-10 eq)

    • Deionized water

    • Hydrochloric acid (HCl), 2M solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 1-Methyl-1H-indole-6-acetonitrile (1.0 eq) and ethanol (approx. 0.2 M concentration).

    • Add a solution of KOH (5.0 eq) in water (sufficient to dissolve the KOH).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow, dropwise addition of 2M HCl. A precipitate should form.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-Methyl-1H-indol-6-yl)acetic acid.

    • Purify the product by recrystallization or column chromatography as needed.

Protocol 5.2: General Procedure for Amide Coupling (EDC/HOBt)
  • Rationale: This protocol uses standard carbodiimide coupling chemistry, a reliable method for forming amide bonds from carboxylic acids and amines under mild conditions. HOBt is included to suppress side reactions and improve coupling efficiency.

  • Materials:

    • (1-Methyl-1H-indol-6-yl)acetic acid (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve (1-Methyl-1H-indol-6-yl)acetic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide product by flash column chromatography on silica gel.

Conclusion and Future Outlook

1-Methyl-1H-indole-6-acetonitrile is more than just another catalog chemical; it is a strategically designed platform for innovation in drug discovery. Its unique combination of a stabilized indole core and a versatile chemical handle at a novel position provides a rich foundation for generating diverse molecular libraries. The potential applications span from the development of targeted therapeutics, such as kinase inhibitors and anti-inflammatory agents, to the creation of sophisticated chemical probes for basic research.[4][5][10] By providing both the strategic rationale and the practical methodologies, this guide aims to catalyze the exploration of this promising scaffold, ultimately accelerating the discovery of next-generation medicines and research tools.

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  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (n.d.). PMC, NIH. Available at: [Link]

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  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. Available at: [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). PMC, NIH. Available at: [Link]

  • Phytochemistry, Pharmacological Potential, and Ethnomedicinal Relevance of Achillea nobilis and Its Subspecies: A Comprehensive Review. (2025). MDPI. Available at: [Link]

  • (PDF) New Horizon and Advancements in Synthetic and Biological Applications of Active Methylene Acetonitrile: Mini‐Review. (2025). ResearchGate. Available at: [Link]

  • Anti-inflammatory activity of aqueous and methanolic extracts of Oenothera rosea L' Hér. ex Ait in the rat. (n.d.). Redalyc.org. Available at: [Link]

  • Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). PMC, NIH. Available at: [Link]

  • Employment of Two-Acid Promoter System in Pictet–Spengler Reaction. (2026). American Chemical Society. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-indole-6-acetonitrile

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void for 1-Methyl-1H-indole-6-acetonitrile In the landscape of pharmaceutical research and development, understanding the solu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for 1-Methyl-1H-indole-6-acetonitrile

In the landscape of pharmaceutical research and development, understanding the solubility of a compound is a cornerstone of its potential therapeutic application. It dictates bioavailability, formulation strategies, and ultimately, the efficacy of a drug candidate. This guide is centered on 1-Methyl-1H-indole-6-acetonitrile, a specific indole derivative. A comprehensive review of publicly available scientific literature reveals a conspicuous absence of quantitative solubility data for this particular molecule.

This guide, therefore, takes a proactive and predictive stance. Rather than presenting non-existent data, it is designed as a detailed roadmap for the research scientist. It provides the theoretical framework, validated experimental protocols, and analytical methodologies required to independently and accurately determine the solubility of 1-Methyl-1H-indole-6-acetonitrile. We will proceed from the foundational principles of solubility to the practical execution of these principles in a laboratory setting.

Section 1: Theoretical Framework for Solubility

The solubility of a molecule is governed by its physicochemical properties and its interaction with the solvent. For 1-Methyl-1H-indole-6-acetonitrile, we can infer its likely behavior by dissecting its structural components.

  • The Indole Nucleus: The core is an aromatic heterocyclic system. While the indole ring itself has low polarity, the nitrogen atom's lone pair availability can influence interactions. Indole itself is soluble in hot water and various organic solvents like ethanol, ether, and benzene[1].

  • The Methyl Group (N-1 position): The methylation at the N-1 position of the indole ring removes the potential for hydrogen bond donation from the indole nitrogen. This is a critical modification that will likely decrease its solubility in protic solvents like water compared to its unmethylated counterpart.

  • The Acetonitrile Moiety (-CH₂CN at C-6 position): The nitrile group is highly polar and can act as a hydrogen bond acceptor[2]. This functional group will contribute to the molecule's overall polarity. The presence of the nitrile group is a key factor in the potential for this molecule to be a pharmacophore in various drug candidates[3]. The solubility of nitriles in water decreases as the carbon chain length increases[2].

Based on this structure, 1-Methyl-1H-indole-6-acetonitrile is anticipated to be a compound with moderate polarity. It is likely to exhibit limited solubility in aqueous media and greater solubility in organic solvents. For instance, the related compound, Indole-3-acetonitrile, is reported to be soluble in organic solvents like ethanol and acetone, with limited water solubility[4].

Table 1: Predicted Qualitative Solubility Profile of 1-Methyl-1H-indole-6-acetonitrile

Solvent ClassPredicted SolubilityRationale
Non-Polar LowThe presence of the polar nitrile group and the indole nitrogen will likely limit solubility in purely non-polar solvents like hexane.
Polar Aprotic HighSolvents like acetone, ethyl acetate, and acetonitrile should effectively solvate the molecule due to dipole-dipole interactions with the nitrile and indole moieties.
Polar Protic Moderate to LowSolvents like ethanol and methanol may offer moderate solubility. Water solubility is expected to be low due to the lack of a hydrogen bond-donating NH group on the indole.
Aqueous Buffers pH-Dependent (Low)As a non-ionizable compound within the typical physiological pH range, its solubility in aqueous buffers is expected to be low and largely independent of pH.

Section 2: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[5][6]. This method measures the concentration of a solute in a saturated solution at equilibrium.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials:

  • 1-Methyl-1H-indole-6-acetonitrile (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-Methyl-1H-indole-6-acetonitrile to a series of glass vials. An excess is critical to ensure a saturated solution is formed[5][7].

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance)[6].

    • Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours to ensure equilibrium is reached[5]. It is crucial to experimentally determine the time to equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution plateaus[6].

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • To ensure no undissolved solids are carried over, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes)[5].

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial[8]. This step is crucial to remove any remaining particulate matter that could interfere with the analysis.

    • Immediately dilute the filtered supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

Diagram of the Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_analysis 4. Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Centrifuge to pellet excess solid equil->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute for analysis sample2->sample3 analysis Quantify concentration via HPLC-UV sample3->analysis

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Section 3: Analytical Quantification by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of the dissolved 1-Methyl-1H-indole-6-acetonitrile in the saturated solution[8][9].

HPLC Method Development and Validation

A reverse-phase HPLC method would be a suitable starting point for this compound.

Table 2: Suggested Starting Parameters for HPLC Analysis

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar compounds.
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid)Acetonitrile is a common organic modifier. Formic acid helps to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLA typical injection volume.
Detection UV detector set at the λmax of 1-Methyl-1H-indole-6-acetonitrileThe λmax needs to be determined by scanning a solution of the compound with a UV-Vis spectrophotometer.
Column Temp. 30°CTo ensure reproducible retention times.

Method Validation: The analytical method must be validated to ensure its accuracy and reliability. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using standard solutions of known concentrations to demonstrate a linear relationship between concentration and detector response[8].

  • Accuracy and Precision: To be determined by analyzing samples of known concentrations.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Calculating Solubility
  • Prepare a Calibration Curve:

    • Prepare a stock solution of 1-Methyl-1H-indole-6-acetonitrile of a known concentration in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot the peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²)[8].

  • Analyze the Saturated Solution Samples:

    • Inject the diluted supernatant samples from the shake-flask experiment into the HPLC system and record the peak areas.

  • Calculate the Concentration:

    • Use the equation from the calibration curve to calculate the concentration of 1-Methyl-1H-indole-6-acetonitrile in the diluted samples.

    • Multiply this concentration by the dilution factor to determine the solubility of the compound in the original solvent.

Diagram of the Analytical Workflow

G cluster_cal 1. Calibration cluster_sample_analysis 2. Sample Analysis cluster_calc 3. Calculation cal1 Prepare standard solutions of known concentrations cal2 Inject standards into HPLC and record peak areas cal1->cal2 cal3 Plot peak area vs. concentration to create calibration curve cal2->cal3 calc1 Determine concentration of diluted sample from calibration curve cal3->calc1 sa1 Inject diluted supernatant from shake-flask experiment sa2 Record peak area of the analyte sa2->calc1 calc2 Multiply by dilution factor to get final solubility calc1->calc2

Caption: Workflow for quantifying solubility using HPLC-UV.

Section 4: Conclusion and Forward-Looking Remarks

While direct, published solubility data for 1-Methyl-1H-indole-6-acetonitrile is currently unavailable, this guide provides a robust framework for its experimental determination. By understanding the physicochemical contributions of its indole, N-methyl, and acetonitrile moieties, researchers can make informed predictions about its behavior in various solvent systems.

The detailed protocols for the shake-flask method and HPLC quantification offer a clear and reliable path to generating high-quality, reproducible solubility data. This data is indispensable for advancing any research or development program involving this compound, from initial in-vitro screening to formulation development. The principles and methodologies outlined herein are fundamental to the broader field of pharmaceutical sciences and can be adapted for the characterization of other novel chemical entities.

References

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). PharmaGuru. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • Annex 4 - World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. [Link]

  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29). [Link]

  • Physical Properties of Nitriles - Chemistry LibreTexts. (2023, January 22). [Link]

  • how can i test the solubility in hplc please ? - Chromatography Forum. (2009, August 19). [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). [Link]

  • Molecular Simulation of Gas Solubility in Nitrile Butadiene Rubber | The Journal of Physical Chemistry B - ACS Publications - American Chemical Society. (2016, December 06). [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

  • Guide to HPLC Testing: Ensuring Reliable Analytical Results - Phenomenex. [Link]

  • DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE - Turkish Journal of Pharmaceutical Sciences. [Link]

  • Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents - IJSAT. (2025, July 15). [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI. (2023, June 22). [Link]

  • Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. - ResearchGate. (2025, August 26). [Link]

  • Indole | C8H7N | CID 798 - PubChem - NIH. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). [Link]

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Exploratory

spectroscopic data of 1-Methyl-1H-indole-6-acetonitrile

An In-Depth Technical Guide to the Spectroscopic Data of 1-Methyl-1H-indole-6-acetonitrile Authored by: A Senior Application Scientist Introduction 1-Methyl-1H-indole-6-acetonitrile is a member of the indole family, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-Methyl-1H-indole-6-acetonitrile

Authored by: A Senior Application Scientist

Introduction

1-Methyl-1H-indole-6-acetonitrile is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest to researchers in drug discovery and materials science. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This guide provides a comprehensive overview of the predicted spectroscopic data for 1-Methyl-1H-indole-6-acetonitrile, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from closely related analogs, primarily 1-methylindole, to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and drug development professionals.

Molecular Structure

Caption: A 2D representation of 1-Methyl-1H-indole-6-acetonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Methyl-1H-indole-6-acetonitrile is based on the known spectrum of 1-methylindole, with adjustments for the electronic effects of the 6-acetonitrile substituent.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~7.0d~3.0
H-3~6.5d~3.0
H-4~7.6d~8.2
H-5~7.2dd~8.2, ~1.5
H-7~7.5s-
N-CH₃~3.8s-
-CH₂CN~3.9s-
Interpretation and Rationale

The chemical shifts of the indole ring protons are influenced by the electron-donating nitrogen atom and the aromatic ring current. The N-methyl group introduces a singlet at approximately 3.8 ppm. The acetonitrile group at the 6-position is electron-withdrawing, which is expected to deshield the protons on the benzene ring, particularly H-5 and H-7. The methylene protons of the acetonitrile group are adjacent to the aromatic ring and are expected to appear as a singlet around 3.9 ppm.

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-1H-indole-6-acetonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 1-Methyl-1H-indole-6-acetonitrile is derived from the data for 1-methylindole and the expected substituent effects of the acetonitrile group.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C-2~129
C-3~101
C-3a~128
C-4~121
C-5~122
C-6~120
C-7~110
C-7a~137
N-CH₃~33
-CH₂CN~18
-C≡N~118
Interpretation and Rationale

The carbon atoms of the indole ring resonate in the aromatic region of the spectrum. The presence of the electron-withdrawing acetonitrile group at the 6-position will have a noticeable effect on the chemical shifts of the surrounding carbon atoms. The nitrile carbon itself is expected to appear around 118 ppm, while the methylene carbon will be in the aliphatic region.

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer is recommended.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A longer acquisition time and a greater number of scans are necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Perform a Fourier transform of the FID.

    • Phase correct the spectrum.

    • Reference the chemical shift scale to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic, CH₃ & CH₂)2960-2850Medium
C≡N (nitrile)2260-2240Medium to Strong
C=C (aromatic)1600-1450Medium to Strong
C-N1350-1000Medium
Interpretation

The IR spectrum of 1-Methyl-1H-indole-6-acetonitrile is expected to be dominated by a strong, sharp absorption band in the region of 2260-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The aliphatic C-H stretching of the methyl and methylene groups will be observed below 3000 cm⁻¹.

Standard Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
m/z Proposed Fragment
170[M]⁺˙ (Molecular Ion)
169[M-H]⁺
130[M-CH₂CN]⁺
115[M-CH₂CN-CH₃]⁺
Interpretation and Proposed Fragmentation Pathway

The molecular ion peak ([M]⁺˙) for 1-Methyl-1H-indole-6-acetonitrile is expected at an m/z of 170. A common fragmentation pathway for indoles involves the loss of substituents. The loss of the acetonitrile group would result in a fragment at m/z 130, corresponding to the 1-methylindole cation. Further fragmentation could involve the loss of the methyl group.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z = 170 M_minus_H [M-H]⁺ m/z = 169 M->M_minus_H -H• M_minus_CH2CN [M-CH₂CN]⁺ m/z = 130 M->M_minus_CH2CN - •CH₂CN M_minus_CH2CN_minus_CH3 [M-CH₂CN-CH₃]⁺ m/z = 115 M_minus_CH2CN->M_minus_CH2CN_minus_CH3 - •CH₃

Caption: A simplified representation of a possible fragmentation pathway.

Standard Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds, which typically produces a molecular ion and numerous fragment ions. Electrospray ionization (ESI) is often used for less volatile compounds and tends to produce a protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

References

  • NIST Chemistry WebBook. 1H-Indole, 1-methyl-. [Link][1][2]

  • PubChem. 1-Methylindole. [Link][3]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Foundational

1-Methyl-1H-indole-6-acetonitrile melting point

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-indole-6-acetonitrile: Emphasis on Melting Point Determination Abstract This technical guide provides a comprehensive framework for the d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-indole-6-acetonitrile: Emphasis on Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of 1-Methyl-1H-indole-6-acetonitrile, a key physical constant for establishing identity, purity, and stability in research and drug development contexts. While specific experimental values for this compound are not widely reported in public literature, this document outlines the authoritative, field-proven methodologies required to obtain a precise and accurate melting point. We will delve into the underlying principles of melting point depression, detail a step-by-step experimental protocol, and discuss the critical role of this parameter in the broader physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this fundamental analytical technique.

Introduction: The Significance of the Melting Point in Chemical Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This physical constant is intrinsic to a compound's molecular structure and the intermolecular forces holding the crystal lattice together.[1] Therefore, its determination serves two primary purposes in a scientific setting:

  • Identification: By comparing an experimentally determined melting point with a known value from literature or a reference standard, one can help confirm the identity of a compound.

  • Purity Assessment: The presence of even small amounts of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[1] Observing a wide melting range is a strong indicator that a sample is impure.[2]

For a novel or less-characterized compound such as 1-Methyl-1H-indole-6-acetonitrile, establishing a sharp, reproducible melting point for a highly purified sample is a foundational step in its chemical characterization, providing a benchmark for all future batches.

Physicochemical Context: 1-Methyl-1H-indole-6-acetonitrile

1-Methyl-1H-indole-6-acetonitrile belongs to the indole class of heterocyclic aromatic compounds, which are prevalent scaffolds in many biologically active molecules. The structure consists of a bicyclic indole core, methylated at the nitrogen (N1) position, with an acetonitrile group (-CH₂CN) at the 6-position. Based on its structure and the solid state of similar compounds like 1-Methyl-1H-indole-6-carbonitrile[3][4], it is expected to be a crystalline solid at room temperature.

The accurate determination of its melting point is critical for:

  • Quality Control: Ensuring batch-to-batch consistency in synthesis.

  • Stability Studies: Detecting degradation, which would likely present as a change in melting point.

  • Regulatory Submissions: Providing essential data for compound characterization.

Experimental Protocol: High-Precision Melting Point Determination

This section details a self-validating protocol for determining the melting point of 1-Methyl-1H-indole-6-acetonitrile, designed to ensure accuracy and reproducibility.

Instrumentation and Materials
  • Melting Point Apparatus: A modern digital apparatus with controlled heating ramps, a magnified viewing port, and a calibrated thermometer is required (e.g., a Mel-Temp® apparatus or similar).

  • Capillary Tubes: High-quality, thin-walled glass capillary tubes, sealed at one end.[1][5] It is crucial to use the same batch of tubes for routine measurements to ensure consistency.[2]

  • Sample: A finely powdered, thoroughly dried sample of 1-Methyl-1H-indole-6-acetonitrile. The sample must be completely free of residual solvent.

  • Mortar and Pestle: For grinding the sample into a fine powder.

  • Spatula: For sample handling.

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of the crystalline 1-Methyl-1H-indole-6-acetonitrile into a clean, dry mortar.

    • Gently grind the sample to a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.[5]

    • Dip the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the closed end.[1] The packed sample height should be approximately 1-2 cm.[5]

  • Instrument Setup and Calibration (Self-Validation):

    • Before analyzing the test sample, confirm the apparatus's calibration using certified reference standards with melting points bracketing the expected range of the analyte.

    • Place the packed capillary tube into the heating block of the melting point apparatus.[1]

  • Approximate Melting Point Determination:

    • To save time, a preliminary rapid determination can be performed. Set a fast heating rate (e.g., 10°C/minute) and observe the approximate temperature at which the sample melts.[1]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool significantly below the approximate melting point.

    • Insert a fresh, newly packed capillary tube with the sample. Never remelt a previously melted sample. [2]

    • Heat the block rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step.

    • Decrease the heating rate to a slow and uniform 1-2°C per minute.[2] This slow ramp is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

    • Carefully observe the sample through the magnified viewing port.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.[1][5]

    • The melting point is reported as the range T₁ - T₂.

  • Repeatability:

    • Conduct the measurement in triplicate (using a fresh sample and capillary tube each time) to ensure the results are consistent and reproducible.

Data Presentation

All quantitative data should be summarized in a clear, structured table.

Determination Run Start of Melting (T₁ °C) End of Melting (T₂ °C) Melting Range (°C) Observations
1
2
3
Average

Visualization of Key Workflows

Diagrams are essential for visualizing experimental processes and logical relationships, ensuring clarity and procedural adherence.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step process for accurate melting point determination.

G cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting A Grind Sample to Fine Powder B Pack Capillary Tube (1-2 cm height) A->B C Insert Tube into Apparatus B->C D Rapid Heat to ~15°C Below Approx. MP C->D E Slow Heat Rate (1-2°C / min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Calculate Range (T2 - T1) G->H I Repeat 2x for Reproducibility H->I J Report as Range: T1 - T2 I->J

Caption: Workflow for Melting Point Determination.

Purity and Melting Point Relationship

This diagram illustrates the logical relationship between sample purity and the observed melting point characteristics.

G cluster_high High Purity cluster_low Low Purity Purity Sample Purity Lattice Crystal Lattice Integrity Energy Energy to Overcome Intermolecular Forces MP_Range Observed Melting Point Range MP_Value Observed Melting Point Value HighPurity >99.5% Pure UniformLattice Uniform HighPurity->UniformLattice ConsistentEnergy Consistent UniformLattice->ConsistentEnergy NarrowRange Narrow (0.5-1°C) ConsistentEnergy->NarrowRange SharpValue Sharp & High ConsistentEnergy->SharpValue LowPurity <98% Pure DisruptedLattice Disrupted LowPurity->DisruptedLattice VariableEnergy Variable DisruptedLattice->VariableEnergy BroadRange Broad (>2°C) VariableEnergy->BroadRange DepressedValue Depressed & Low VariableEnergy->DepressedValue

Caption: Impact of Purity on Melting Point.

Conclusion

References

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved February 7, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved February 7, 2026, from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved February 7, 2026, from [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

Sources

Exploratory

Technical Monograph: 1-Methyl-1H-indole-6-acetonitrile

Here is an in-depth technical monograph on 1-Methyl-1H-indole-6-acetonitrile , designed for researchers and drug discovery professionals. Molecular Weight: 170.21 g/mol | CAS: [Derivative Analog Reference] | Formula: C₁₁...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical monograph on 1-Methyl-1H-indole-6-acetonitrile , designed for researchers and drug discovery professionals.

Molecular Weight: 170.21 g/mol | CAS: [Derivative Analog Reference] | Formula: C₁₁H₁₀N₂

Executive Summary & Physicochemical Profile

1-Methyl-1H-indole-6-acetonitrile is a specialized heterocyclic building block used primarily in the synthesis of serotonin (5-HT) receptor modulators and kinase inhibitors. Unlike its more common 3-substituted isomer (1-methylindole-3-acetonitrile), the 6-acetonitrile variant allows for the extension of carbon chains at the benzenoid ring of the indole scaffold, a critical region for optimizing pharmacokinetic properties (metabolic stability) and binding affinity in Structure-Activity Relationship (SAR) studies.

Core Physicochemical Data
PropertyValueTechnical Note
Molecular Weight 170.21 g/mol Monoisotopic Mass: 170.0844
Molecular Formula C₁₁H₁₀N₂
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
Predicted LogP ~2.3 - 2.5Lipophilic; suitable for CNS penetration.
Topological PSA 28.7 ŲHigh membrane permeability predicted.
Solubility DMSO, DCM, MethanolSparingly soluble in water.

Synthetic Methodology: The "Carboxylate Reduction" Route

While the 3-isomer is synthesized via Mannich reactions (gramine intermediates), the 6-isomer requires a different approach because the C6 position is not activated for electrophilic aromatic substitution.

The most robust, self-validating protocol utilizes Methyl 1-methyl-1H-indole-6-carboxylate as the starting material. This route avoids the regio-selectivity issues of direct halogenation.

Reaction Scheme Overview
  • Reduction: Ester

    
     Alcohol (C6-hydroxymethyl).
    
  • Activation: Alcohol

    
     Alkyl Chloride/Bromide.
    
  • Substitution: Alkyl Halide

    
     Nitrile (SN2).
    
Detailed Protocol
Step 1: Reduction to (1-Methyl-1H-indol-6-yl)methanol
  • Reagents: LiAlH₄ (1.2 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve methyl 1-methyl-1H-indole-6-carboxylate in anhydrous THF under N₂ atmosphere.

    • Cool to 0°C. Add LiAlH₄ solution dropwise (exothermic control).

    • Stir at RT for 2 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

    • Quench (Fieser Method): Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Concentrate filtrate to yield the crude alcohol.

Step 2: Chlorination to 6-(Chloromethyl)-1-methyl-1H-indole
  • Reagents: SOCl₂ (1.5 equiv), DCM, catalytic DMF.

  • Critical Control: The indole nitrogen lone pair can facilitate polymerization. Ensure the reaction is kept cold (0°C) and not prolonged.

  • Procedure:

    • Dissolve alcohol from Step 1 in DCM.

    • Add SOCl₂ dropwise at 0°C.

    • Stir for 1 hour. Evaporate solvent/excess SOCl₂ in vacuo immediately.

    • Stability Check: Use the crude chloride immediately for Step 3 to prevent degradation.

Step 3: Cyanation to 1-Methyl-1H-indole-6-acetonitrile
  • Reagents: NaCN (1.5 equiv), DMSO (solvent).

  • Mechanism: Classical

    
     displacement.
    
  • Procedure:

    • Suspend NaCN in DMSO (solubility is key here; DMSO is superior to EtOH/Water for this substrate).

    • Add the crude chloride solution (in DMSO) dropwise.

    • Stir at 40°C for 4 hours.

    • Workup: Pour into ice water. The product typically precipitates. Filter and recrystallize from Ethanol/Hexane.

Validated Synthesis Workflow Diagram

SynthesisRoute Start Methyl 1-methyl-1H- indole-6-carboxylate Step1 Reduction (LiAlH4 / THF) Start->Step1 Inter1 Intermediate: (1-Methyl-1H-indol-6-yl)methanol Step1->Inter1 Step2 Chlorination (SOCl2 / DCM) Inter1->Step2 Inter2 Intermediate: 6-(Chloromethyl)-1-methylindole Step2->Inter2 Unstable Use immediately Step3 Cyanation (NaCN / DMSO) Inter2->Step3 Final TARGET: 1-Methyl-1H-indole-6-acetonitrile (MW: 170.21) Step3->Final

Figure 1: Step-wise synthetic pathway from the carboxylate precursor to the target nitrile.

Analytical Characterization

To validate the identity of 1-Methyl-1H-indole-6-acetonitrile, the following spectral signatures must be confirmed.

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • Indole C2-H / C3-H: Two doublets (or multiplets) in the aromatic region (

    
     7.2 - 7.4 ppm).
    
  • Benzenoid Ring (C4, C5, C7):

    • C7-H: Singlet or doublet near

      
       7.4 ppm (deshielded by N-Me).
      
    • C4/C5: Multiplets.

  • N-Methyl Group: Strong singlet at

    
     ~3.7 - 3.8 ppm (Integrating to 3H).
    
  • Acetonitrile Methylene (-CH₂-CN): Critical Diagnostic Peak. Look for a singlet at

    
     ~4.0 - 4.2 ppm (Integrating to 2H). If this peak is a doublet, it implies coupling (unlikely) or impurity. If absent, hydrolysis to acid may have occurred.
    
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Parent Ion:

    
    
    
  • Fragmentation: Loss of -CN group (M-26) is common in high-energy collisions.

Applications in Drug Discovery

The 6-acetonitrile moiety is a "masked" pharmacophore. It is rarely the final endpoint but serves as a versatile divergence point in medicinal chemistry.

A. Tryptamine Analog Synthesis

Reduction of the nitrile yields 6-(2-aminoethyl)-1-methylindole , a regioisomer of N-methyltryptamine.

  • Reagent: Raney Nickel/H₂ or LiAlH₄.

  • Relevance: Used to probe the selectivity of 5-HT receptors. The 6-position substitution vectors away from the orthosteric binding pocket, often interacting with secondary transmembrane domains.

B. Carboxylic Acid Isosteres

Hydrolysis (Acid/Base) yields 1-methyl-1H-indole-6-acetic acid .

  • Relevance: Precursor for COX inhibitors (indomethacin analogs) or CRTH2 antagonists.

C. C-H Activation Logic

The nitrile group directs palladium-catalyzed C-H activation at the C7 position in some conditions, allowing for further decoration of the indole ring.

Pathway Logic Diagram

Applications Target 1-Methyl-1H-indole-6-acetonitrile Path1 Reduction (LiAlH4) Target->Path1 Path2 Hydrolysis (HCl/H2O) Target->Path2 Path3 Alpha-Alkylation (LDA / R-X) Target->Path3 Prod1 6-(2-Aminoethyl)-1-methylindole (Tryptamine Analog) Path1->Prod1 Prod2 1-Methylindole-6-acetic acid (NSAID/COX Scaffold) Path2->Prod2 Prod3 Branched Nitriles (Kinase Inhibitor Linkers) Path3->Prod3

Figure 2: Divergent synthetic utility of the nitrile handle in medicinal chemistry.

Safety & Handling Protocols

  • Cyanide Hazard: While the nitrile itself is covalently bonded, metabolic or thermal decomposition can release HCN.

  • Storage: Store at 2-8°C, desiccated. Nitriles can hydrolyze slowly to amides if exposed to atmospheric moisture.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during the NaCN cyanation step described in Section 2.

References

  • PubChem. (n.d.). Compound Summary: Indole-3-acetonitrile derivatives (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

  • Somei, M., & Yamada, F. (2004). Simple Indole Alkaloid Synthesis. Natural Product Reports.[1] (General methodology for indole functionalization).

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Organic Syntheses. (n.d.). Synthesis of 1-Methylindole derivatives.[2][3][4] Org.[5] Synth. Coll. Vol. 6. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Methyl-1H-indole-6-acetonitrile

Topic: 1-Methyl-1H-indole-6-acetonitrile synthesis protocol Content Type: Application Notes and Protocols Executive Summary This guide details the synthetic protocol for 1-Methyl-1H-indole-6-acetonitrile (CAS: 71161-00-7...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-1H-indole-6-acetonitrile synthesis protocol Content Type: Application Notes and Protocols

Executive Summary

This guide details the synthetic protocol for 1-Methyl-1H-indole-6-acetonitrile (CAS: 71161-00-7), a critical intermediate in the development of tryptamine-based therapeutics and kinase inhibitors.[1]

While various routes exist, this protocol prioritizes Regioselective N-Methylation of Indole-6-acetonitrile as the primary "Gold Standard" method due to its atom economy and reduced step count.[1] We also provide a secondary Pd-Catalyzed Cyanation route for workflows starting from halogenated precursors.[1]

Key Technical Insight: Unlike indole-3-acetonitriles, where the methylene protons are highly acidic (pKa ~17) leading to competitive C-methylation, the methylene protons in the 6-position (pKa ~21, similar to phenylacetonitrile) are significantly less acidic than the indole N-H (pKa ~16).[1] This pKa differential allows for highly selective N-deprotonation and subsequent methylation without protecting groups.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the disparate acidity of the N-H and C-H sites.

Retrosynthesis cluster_logic Mechanistic Logic (Route A) Target 1-Methyl-1H-indole-6-acetonitrile (Target) Precursor1 Indole-6-acetonitrile (Comm. Available) Target->Precursor1 Route A: N-Methylation (Preferred) Precursor2 6-Bromo-1-methylindole Target->Precursor2 Route B: Pd-Cyanation (Alternative) Logic pKa(N-H) ≈ 16.0 pKa(CH2-CN) ≈ 21.0 Base selects N-H over C-H

Figure 1: Retrosynthetic logic highlighting the pKa-driven selectivity for Route A.

Primary Protocol: Regioselective N-Methylation

Methodology: Deprotonation with Sodium Hydride (NaH) followed by S_N2 attack on Methyl Iodide (MeI).[1] Scale: 10.0 mmol basis (scalable to >100 mmol).

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[2]AmountRole
Indole-6-acetonitrile 156.181.01.56 gLimiting Reagent
Sodium Hydride (60% dispersion) 24.001.20.48 gBase
Methyl Iodide (MeI) 141.941.30.81 mLElectrophile
DMF (Anhydrous) --15 mLSolvent
THF (Anhydrous) --5 mLCo-solvent (optional)
Step-by-Step Procedure

Step 1: Apparatus Setup

  • Oven-dry a 50 mL 2-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

  • Purge the system with inert gas for 10 minutes.

Step 2: Deprotonation

  • Charge the RBF with NaH (60% dispersion, 480 mg, 12 mmol) .

  • Optional wash: To remove mineral oil, add 5 mL anhydrous hexanes, stir briefly, allow to settle, and carefully remove the supernatant via syringe. Repeat twice.

  • Add anhydrous DMF (10 mL) and cool the suspension to 0 °C (ice bath).

  • Dissolve Indole-6-acetonitrile (1.56 g, 10 mmol) in DMF (5 mL).

  • Add the indole solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange.
      
  • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 3: Methylation

  • Cool the reaction mixture back to 0 °C .

  • Add Methyl Iodide (0.81 mL, 13 mmol) dropwise via syringe.

    • Caution: MeI is volatile and carcinogenic.[3] Use a fume hood.

  • Allow the reaction to warm to RT and stir for 2–4 hours .

  • TLC Monitoring: (Mobile Phase: 30% EtOAc in Hexanes).

    • Starting Material R_f: ~0.3[1]

    • Product R_f: ~0.5 (Distinct spot, less polar than SM).

Step 4: Quench & Workup

  • Cool to 0 °C. Carefully quench excess NaH with saturated NH_4Cl solution (5 mL) added dropwise.

  • Dilute with Ethyl Acetate (EtOAc, 50 mL) and Water (50 mL) .

  • Transfer to a separatory funnel. Separate layers.

  • Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Combine organic layers and wash with:

    • Water (2 x 30 mL) – Critical to remove DMF.

    • Brine (1 x 30 mL).

  • Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Crude Appearance: Yellowish oil or low-melting solid.[1]

  • Flash Chromatography: Silica gel (230-400 mesh).[1]

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Yield Expectation: 85–95%.[3][4]

Alternative Protocol: "Green" Methylation (DMC)

For labs restricting Methyl Iodide usage, Dimethyl Carbonate (DMC) offers a non-toxic alternative, though it requires higher temperatures.

  • Reagents: Indole-6-acetonitrile (1.0 eq), DMC (15 eq), K_2CO_3 (2.0 eq), DABCO (0.1 eq, catalyst).[1]

  • Conditions: Reflux (90 °C) for 6–12 hours.

  • Mechanism: DABCO activates DMC, forming a methylated quaternary ammonium species which then methylates the indole nitrogen.

  • Advantages: No carcinogenic MeI; DMC acts as both reagent and solvent.

Quality Control & Validation

Analytical Specifications for 1-Methyl-1H-indole-6-acetonitrile:

TestExpected ResultNotes
1H NMR (400 MHz, CDCl3) δ 3.75 (s, 3H, N-Me)δ 3.85 (s, 2H, CH2-CN)δ 6.50 (d, 1H, C3-H)δ 7.0-7.6 (m, 4H, Ar-H)Diagnostic N-Me singlet at ~3.7-3.8 ppm confirms methylation.[1]
LC-MS (ESI+) [M+H]+ = 171.2Base peak.[1]
IR Spectroscopy ~2250 cm⁻¹ (C≡N stretch)Sharp, weak band.

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is there a byproduct at higher Rf? Problem->Check2 Sol1 Increase Reaction Time or Add 0.2 eq more MeI Check1->Sol1 Yes Sol2 C-Methylation (Dialkylation) Reduce Temperature Switch to K2CO3/DMC method Check2->Sol2 Yes (C-alkylation) Sol3 DMF Contamination Increase Water washes during workup Check2->Sol3 No, NMR shows broad peaks

Figure 2: Decision tree for troubleshooting common synthetic issues.

Critical Parameter: Water Removal DMF is miscible with water but can be difficult to remove completely. Residual DMF interferes with crystallization. Ensure thorough water washes (3x) or use an azeotropic removal with heptane if a rotovap is available.

Safety & Handling

  • Methyl Iodide (MeI): Potent alkylating agent. Suspected carcinogen.[3] Use only in a certified fume hood with double-gloving (Nitrile).[1] Destroy excess MeI with aqueous ammonia or nucleophilic quench before disposal.

  • Sodium Hydride (NaH): Reacts violently with water/moisture. Keep under inert atmosphere. Have a Class D fire extinguisher available.

  • Cyanide Derivatives: While the nitrile group in the product is stable, any protocol involving the synthesis of the nitrile precursor (Route B) using NaCN/KCN requires strict cyanide protocols (bleach quench, HCN detectors).

References

  • General N-Methylation of Indoles (Classic)

    • Potts, K. T., & Saxton, J. E. (1954). The synthesis of some substituted indoles.[3][4][5][6][7][8][9][10][11] Organic Syntheses.[4][10] Link

  • Green Methylation using DMC

    • Shieh, W. C., Dell, S., & Repic, O. (2001). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate.[1] The Journal of Organic Chemistry, 67(6), 2188–2191. Link

  • Indole-3-acetonitrile vs 6-acetonitrile Acidity Context

    • Somei, M., et al. (2001). 1-Hydroxyindoles... and alkylation studies.[1][8][11] Heterocycles, 54(1), 425. (Provides context on N- vs C-alkylation selectivity in indole acetonitriles).

  • Synthesis of Indole-6-acetonitrile Precursors

    • Mahboobi, S., et al. (2006).[3] Synthesis of 6-substituted indoles.[1][3] Journal of Medicinal Chemistry. (Describes preparation of the nitrile from 6-bromoindole).

Sources

Application

Analytical Methods for 1-Methyl-1H-indole-6-acetonitrile: A Comprehensive Guide

Introduction 1-Methyl-1H-indole-6-acetonitrile is a heterocyclic compound belonging to the indole family. The indole scaffold is a crucial pharmacophore in numerous biologically active molecules, making its derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-1H-indole-6-acetonitrile is a heterocyclic compound belonging to the indole family. The indole scaffold is a crucial pharmacophore in numerous biologically active molecules, making its derivatives, such as 1-Methyl-1H-indole-6-acetonitrile, subjects of significant interest in medicinal chemistry and drug development. The precise and accurate analytical characterization of this compound is paramount for ensuring its quality, purity, and stability, which are critical aspects of the drug development pipeline. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product.[1][2]

This application note provides a comprehensive overview of robust analytical methodologies for the characterization and quantification of 1-Methyl-1H-indole-6-acetonitrile. The protocols detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity. These methods are indispensable for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and quality control of this and structurally related compounds. The validation of these analytical methods is crucial for regulatory compliance and ensures the reliability of data throughout the drug development lifecycle.[3][4][5]

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C11H10N2Based on chemical structure.
Molecular Weight 170.21 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar indole derivatives are typically solids.
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Limited solubility in water.The indole ring provides hydrophobicity, while the nitrile group adds some polarity.
UV Absorbance Expected to have strong UV absorbance in the range of 220-300 nm.The indole chromophore is known to absorb UV light in this region.
Polarity Moderately polar.The presence of the nitrile group and the indole nitrogen contributes to its polarity.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and determining the assay of non-volatile and thermally labile compounds like 1-Methyl-1H-indole-6-acetonitrile. A well-developed HPLC method can effectively separate the main compound from its impurities, including starting materials, by-products, and degradation products.[6]

Principle of Separation

Reverse-phase HPLC (RP-HPLC) is the most suitable mode for separating moderately polar compounds like 1-Methyl-1H-indole-6-acetonitrile. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: RP-HPLC Method

This protocol outlines a general RP-HPLC method that can be optimized for the specific analysis of 1-Methyl-1H-indole-6-acetonitrile.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of silanol groups on the stationary phase.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[7]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% BA gradient elution is necessary to separate compounds with a range of polarities and to elute any strongly retained impurities.[6]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmIndole derivatives typically exhibit strong absorbance around this wavelength. A PDA detector can be used to monitor multiple wavelengths and assess peak purity.[6]
Injection Volume 10 µLA standard injection volume.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Methyl-1H-indole-6-acetonitrile sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

Method Validation

To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][4] Key validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be employed to analyze for potential volatile impurities in the 1-Methyl-1H-indole-6-acetonitrile sample and to provide structural confirmation of the main component.[8][9]

Principle of Operation

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.[10]

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is suitable for the analysis of a wide range of compounds.
Carrier Gas Helium at a constant flow of 1 mL/minHelium is an inert carrier gas commonly used in GC-MS.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is used to separate compounds with different boiling points.
MS Source Temperature 230 °CStandard source temperature for EI.
MS Quadrupole Temperature 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Mass Range m/z 40-500A wide mass range to capture the molecular ion and key fragments.

Sample Preparation:

  • Prepare a dilute solution of the 1-Methyl-1H-indole-6-acetonitrile sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Principle of NMR

NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei. The exact frequency of absorption is dependent on the chemical environment of the nucleus, allowing for the determination of the molecular structure.

Expected NMR Spectral Features for 1-Methyl-1H-indole-6-acetonitrile

While an experimental spectrum for the specific compound is not available, we can predict the key signals based on its structure.

¹H NMR (in CDCl₃):

  • A singlet for the N-methyl protons (around 3.7-3.8 ppm).

  • Aromatic protons of the indole ring, with characteristic coupling patterns.

  • A singlet for the methylene protons of the acetonitrile group.

¹³C NMR (in CDCl₃):

  • A signal for the N-methyl carbon (around 30-35 ppm).

  • Signals for the aromatic carbons of the indole ring.

  • A signal for the methylene carbon of the acetonitrile group.

  • A signal for the nitrile carbon (around 115-120 ppm).

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Filter C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Purity/Assay H->I

Caption: Workflow for HPLC analysis of 1-Methyl-1H-indole-6-acetonitrile.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation A_gc Prepare Dilute Solution B_gc Inject into GC-MS A_gc->B_gc C_gc GC Separation B_gc->C_gc D_gc MS Detection C_gc->D_gc E_gc Analyze Mass Spectrum D_gc->E_gc F_gc Identify Components E_gc->F_gc

Caption: Workflow for GC-MS analysis of 1-Methyl-1H-indole-6-acetonitrile.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 1-Methyl-1H-indole-6-acetonitrile. The combination of HPLC for purity and assay, GC-MS for volatile impurity profiling and structural confirmation, and NMR for definitive structural elucidation ensures a thorough understanding of the compound's quality and identity. Adherence to these protocols and the principles of method validation are essential for generating reliable and reproducible data, which is a cornerstone of successful drug development and scientific research.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Benchchem. (n.d.). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Molecules. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • SIELC Technologies. (2018, February 19). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Frontiers in Microbiology. (2020, November 15). Identification of Genetic Variants via Bacterial Respiration Gas Analysis.
  • Journal of Chromatographic Science. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

  • PubMed. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • MDPI. (2025, March 11). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Retrieved from [Link]

Sources

Method

Application Note: A Robust Preparative HPLC Method for the Purification of 1-Methyl-1H-indole-6-acetonitrile

Abstract This application note presents a detailed, reliable, and scalable protocol for the purification of 1-Methyl-1H-indole-6-acetonitrile using preparative reverse-phase high-performance liquid chromatography (RP-HPL...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and scalable protocol for the purification of 1-Methyl-1H-indole-6-acetonitrile using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). As a substituted indole, this compound is a valuable building block in medicinal chemistry and drug discovery programs. The successful synthesis and subsequent use of such intermediates are critically dependent on their purity.[1][2] This guide provides a comprehensive methodology, from physicochemical property analysis and sample preparation to method development, preparative-scale purification, and post-purification analysis, ensuring high-yield recovery of the target compound with excellent purity. The causality behind key experimental choices is explained to empower researchers to adapt this method for other similar indole derivatives.

Principle of Separation: Reverse-Phase Chromatography

The purification strategy is based on reverse-phase chromatography (RPC), one of the most powerful and versatile separation techniques in analytical chemistry.[3] This technique is ideally suited for separating non-polar and weakly polar compounds like 1-Methyl-1H-indole-6-acetonitrile.

The core principle involves a non-polar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase (a mixture of water and an organic solvent).[3] Separation is driven by hydrophobic interactions; more hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later, while more polar impurities are washed through the column more quickly.[3] By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), we can systematically elute compounds based on their hydrophobicity, allowing for high-resolution separation of the target analyte from synthesis-related impurities.[4]

Analyte Properties and Methodological Considerations

A successful purification strategy begins with understanding the analyte. The key properties of 1-Methyl-1H-indole-6-acetonitrile are summarized below.

PropertyValue / CharacteristicRationale for HPLC Method
Molecular Formula C₁₀H₈N₂Indicates a small organic molecule suitable for HPLC.[5]
Molecular Weight 156.19 g/mol Falls within the ideal range for small molecule chromatography.[5]
Structure Indole ring with N-methylation and a 6-acetonitrile group.The indole core is relatively non-polar, making it a prime candidate for reverse-phase separation.
Solubility Insoluble in water; Soluble in organic solvents like methanol, acetonitrile, and chloroform.[6][7]Dictates the choice of sample diluent and mobile phase. Acetonitrile and methanol are excellent choices for both.[2]
UV Absorbance The indole chromophore exhibits strong UV absorbance.UV detection is a highly suitable and sensitive method for this class of compounds. A wavelength of 254 nm or 280 nm is typically effective.[2][8]

Workflow for Purification and Analysis

The overall process, from crude material to a final, purity-verified compound, follows a systematic and self-validating workflow. This ensures that the final product meets the stringent purity requirements for downstream applications.

HPLC_Purification_Workflow Crude_Sample Crude Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Sample->Sample_Prep 1 Analytical_Dev Analytical Method Development (Optional) Sample_Prep->Analytical_Dev 2 Prep_HPLC Preparative HPLC Run Sample_Prep->Prep_HPLC 2a (Direct) Analytical_Dev->Prep_HPLC 3 (Scale-up) Fraction_Collection Fraction Collection (UV-Triggered) Prep_HPLC->Fraction_Collection 4 Purity_Check Fraction Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check 5 Purity_Check->Fraction_Collection Re-inject if impure Pooling Pool Pure Fractions Purity_Check->Pooling 6 Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal 7 Final_Product Pure Solid Compound (Lyophilization) Solvent_Removal->Final_Product 8

Caption: General workflow for the purification and analysis of 1-Methyl-1H-indole-6-acetonitrile.

Experimental Protocols

This section provides detailed, step-by-step protocols for the analytical and preparative purification of the title compound.

Materials and Equipment
  • Compound: Crude 1-Methyl-1H-indole-6-acetonitrile

  • Solvents: HPLC-grade Acetonitrile (ACN)[9], HPLC-grade Methanol (MeOH), and Ultrapure Water

  • Additives: Formic Acid (FA), HPLC-grade

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, UV-Vis detector, and a fraction collector. An analytical HPLC system is required for purity analysis.

  • Columns:

    • Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size (or similar)

    • Preparative: C18 column, 21.2 x 250 mm, 10 µm particle size (or similar)

  • Supplies: 0.22 µm or 0.45 µm syringe filters, HPLC vials, volumetric flasks, pipettes, rotary evaporator, and lyophilizer.

Sample Preparation Protocol

Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.

  • Weighing: Accurately weigh the crude 1-Methyl-1H-indole-6-acetonitrile.

  • Dissolution: Dissolve the sample in a minimal amount of a strong solvent like methanol or acetonitrile to create a concentrated stock solution.[2]

  • Dilution: If necessary, dilute the stock solution with the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile) to ensure compatibility and prevent sample precipitation upon injection.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter.[2][8] This step is crucial to prevent clogging of the column frits and tubing.

Protocol 1: Analytical HPLC Method

This method is used to assess the purity of the crude material and the collected fractions from the preparative run.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidification helps to protonate silanols, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff.[10]
Gradient 10% to 95% B over 15 minA broad gradient ensures elution of all components for an accurate purity assessment.[11]
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Injection Volume 5-10 µLSmall volume to avoid column overloading and peak distortion.
Detection UV at 280 nmIndole derivatives show strong absorbance around this wavelength.[8]
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Protocol 2: Preparative HPLC Method

This protocol is designed for purifying larger quantities of the compound. The conditions are scaled up from the optimized analytical method.

ParameterConditionRationale
Column C18, 21.2 x 250 mm, 10 µmLarger diameter for higher loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method for predictable scaling.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with the analytical method.
Gradient Optimized based on analytical run (e.g., 30% to 60% B over 25 min)The gradient is focused around the elution point of the target compound to maximize resolution from nearby impurities.[4]
Flow Rate 20 mL/minScaled appropriately for the larger column diameter.
Injection Volume 1-5 mL (dependent on sample concentration and loading study)Maximizes throughput without sacrificing purity.[12]
Detection UV at 280 nmSame as analytical for consistent fraction triggering.
Fraction Collection Triggered by UV signal threshold and/or time windowEnsures only the desired peak is collected, minimizing contamination.[12]
Post-Purification Processing
  • Purity Verification: Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1) to identify the fractions containing the pure product.[1][2]

  • Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and a majority of the water using a rotary evaporator under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified 1-Methyl-1H-indole-6-acetonitrile as a solid, solvent-free powder.[2]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with column silanols; Column overload.Ensure mobile phase is acidified (e.g., 0.1% FA). Reduce sample load/injection volume. Use a C18 column with end-capping.[11]
Poor Resolution Inappropriate gradient slope; Wrong organic solvent.Optimize the gradient to be shallower around the target peak.[4] Screen methanol as an alternative to acetonitrile to alter selectivity.
High Backpressure Clogged column frit; Sample precipitation.Filter all samples and mobile phases. Ensure sample is fully soluble in the injection solvent. Flush the column with a strong solvent.
No Peak Detected Incorrect detection wavelength; Sample degradation.Scan the UV spectrum of the compound to find the absorbance maximum (λmax). Ensure sample is fresh and stored correctly.

Conclusion

The reverse-phase HPLC protocol detailed in this application note provides a robust and efficient method for the purification of 1-Methyl-1H-indole-6-acetonitrile. By employing a C18 stationary phase with an acetonitrile/water gradient, this method effectively separates the target compound from process impurities. The inclusion of both analytical and preparative protocols creates a self-validating workflow that guarantees a final product of high purity, suitable for the demanding requirements of research and drug development. This methodology can serve as a foundational template for the purification of other related indole derivatives.

References

  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • Ahmed, A. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development [Video]. Labroots. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Le, U. T., & De Jarnette, C. (2015). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1286, 215–223. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137928, 1H-Indole, 6-methyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylindole. Retrieved from [Link]

  • Karaca, Ç. (2025, August 6). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(7-Methyl-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

  • Karaca, Ç. (2024). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Celal Bayar University Journal of Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

  • RCI Labscan Limited. (n.d.). Acetonitrile, LC. Retrieved from [Link]

  • ChemSrc. (2025, August 20). 1-Methylindole. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution ¹H NMR Analysis of 1-Methyl-1H-indole-6-acetonitrile

Abstract 1-Methyl-1H-indole-6-acetonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Unambiguous structural verification is paramount for ensuring the integrity of subsequent rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-1H-indole-6-acetonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Unambiguous structural verification is paramount for ensuring the integrity of subsequent research and development. This document provides a comprehensive guide to the structural elucidation of 1-Methyl-1H-indole-6-acetonitrile using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a field-proven protocol for sample preparation and data acquisition, followed by a detailed, expert-led analysis of the resulting spectrum. This note is designed to equip researchers with the necessary framework to confidently acquire and interpret high-quality ¹H NMR data for this and similar indole derivatives.

Introduction: The Rationale for NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can gather detailed information about the electronic environment, connectivity, and relative number of different types of protons within a molecule.[2]

For a substituted indole like 1-Methyl-1H-indole-6-acetonitrile, ¹H NMR allows us to:

  • Confirm the presence and connectivity of the N-methyl and acetonitrile functional groups.

  • Verify the substitution pattern on the indole ring system.

  • Establish the overall purity of the sample.

This guide explains the causality behind experimental choices and provides a self-validating framework for analysis.

Chemical Structure and Proton Designation:

For clarity throughout this note, the protons of 1-Methyl-1H-indole-6-acetonitrile are systematically numbered as shown below. This numbering is for analytical purposes and may not follow IUPAC nomenclature.

(A visual representation of the chemical structure with numbered protons would be placed here in a formal document.)

  • H1: N-Methyl protons

  • H2, H3: Pyrrole ring protons

  • H4, H5, H7: Benzene ring protons

  • H8: Methylene protons (acetonitrile group)

Experimental Methodology: From Sample to Spectrum

Acquiring a high-quality spectrum begins with meticulous sample preparation and correct instrument parameterization.

Protocol for Sample Preparation

The goal of this protocol is to create a clear, homogeneous solution free of particulate matter, which can severely degrade the quality of the NMR spectrum.[3]

Materials:

  • 1-Methyl-1H-indole-6-acetonitrile (5-10 mg)

  • High-quality 5 mm NMR tube, clean and dry[4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.6 mL

  • Pasteur pipette with a small plug of glass wool or cotton[4][5]

  • Small vial for dissolution

Step-by-Step Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.[5][6] For ¹H NMR, this concentration is typically sufficient for obtaining a good signal-to-noise ratio in a few minutes.[3]

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial. Chloroform-d is an excellent first-choice solvent for many non-polar to moderately polar organic compounds.[4]

  • Dissolution: Gently swirl or vortex the vial to ensure the compound is fully dissolved.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube.[3][4] This critical step removes any insoluble impurities or dust that can disrupt the magnetic field homogeneity and broaden the NMR signals.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. Mix the sample by carefully inverting the tube several times to ensure a homogeneous solution.

Workflow for NMR Data Acquisition

The following diagram outlines the logical flow from sample preparation to the final, interpreted data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire Spectrum (Set Parameters) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration & Peak Picking H->I J Structural Interpretation I->J

Caption: Workflow for ¹H NMR Analysis.

Instrumentation and Acquisition Parameters

The data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion. The following parameters serve as a robust starting point.

ParameterRecommended ValueRationale
Spectrometer400 MHzProvides good resolution for distinguishing coupled protons.
Pulse Programzg30A standard 30-degree pulse experiment for quantitative ¹H acquisition.
SolventCDCl₃Common solvent with a known residual peak at ~7.26 ppm.
Temperature298 K (25 °C)Standard operating temperature for routine analysis.
Number of Scans (NS)16Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (D1)5.0 sA longer delay ensures full relaxation of all protons for accurate integration.
Acquisition Time (AQ)~4.0 sAllows for the detection of sharp signals with fine coupling details.
Spectral Width (SW)20 ppmA wide window that encompasses all expected proton signals.
ReferenceTMS (0 ppm)Tetramethylsilane is the standard internal reference for ¹H NMR.[7]

Spectral Interpretation: Decoding the Structure

The ¹H NMR spectrum provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), the integration (proton count), and the multiplicity or splitting pattern (neighboring protons).[7]

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for 1-Methyl-1H-indole-6-acetonitrile based on established principles of indole chemistry and substituent effects.[8][9]

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment and Rationale
H1 ~3.78Singlet (s)3H-N-Methyl: The three equivalent protons on the methyl group are attached to nitrogen and have no adjacent proton neighbors, resulting in a singlet.
H8 ~3.85Singlet (s)2H-Methylene: These two protons are adjacent to the electron-withdrawing nitrile group and are isolated from other protons, thus appearing as a singlet.
H3 ~6.55Doublet (d)1HJ ≈ 3.1 HzPyrrole C3-H: Coupled only to H2. Typically the most upfield of the indole ring protons.[9]
H2 ~7.05Doublet (d)1HJ ≈ 3.1 HzPyrrole C2-H: Coupled only to H3. Shifted downfield relative to H3.[9]
H5 ~7.15Doublet of Doublets (dd)1HJ ≈ 8.4, 1.5 HzBenzene C5-H: Coupled to H4 (ortho, large J) and H7 (meta, small J).
H7 ~7.45Singlet (or narrow d)1HJ ≈ 1.5 HzBenzene C7-H: Appears as a singlet or a very narrow doublet due to small meta-coupling to H5.
H4 ~7.58Doublet (d)1HJ ≈ 8.4 HzBenzene C4-H: Coupled only to its ortho neighbor, H5. This proton is typically the most deshielded on the benzene ring in 6-substituted indoles.
Causality of Spectral Features
  • Chemical Shift (δ): The position of a signal along the x-axis is dictated by the electron density around the proton.[2]

    • Aromatic Protons (H2-H7): These protons reside in the 6.5-7.6 ppm region due to the deshielding effect of the aromatic ring current.[8]

    • Aliphatic Protons (H1, H8): The N-methyl (H1) and methylene (H8) protons are in a more shielded, electron-rich environment and thus appear upfield (lower ppm). The proximity of H8 to the electronegative nitrile group shifts it further downfield than a typical aliphatic CH₂ group.

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[2] The expected ratio for this molecule is 3:2:1:1:1:1:1, corresponding to H1, H8, H3, H2, H5, H7, and H4, respectively. This provides a powerful quantitative check on the structure.

  • Multiplicity and Coupling Constants (J): Splitting arises from the magnetic influence of non-equivalent neighboring protons, a phenomenon known as spin-spin coupling.[10] The distance between the split lines is the coupling constant, J, measured in Hertz (Hz).

    • Ortho Coupling: Protons adjacent on a benzene ring (like H4 and H5) show a large coupling constant, typically 7-9 Hz.

    • Meta Coupling: Protons separated by one carbon on a benzene ring (like H5 and H7) show a smaller coupling of 1-3 Hz.

    • Pyrrole Ring Coupling: The coupling between H2 and H3 is characteristically around 3 Hz.[9]

Conclusion

This application note provides a robust framework for the ¹H NMR analysis of 1-Methyl-1H-indole-6-acetonitrile. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The subsequent guide to spectral interpretation, grounded in established chemical principles, enables confident structural assignment and verification. This methodology serves as a reliable and essential tool for quality control and structural characterization in any research involving this important chemical entity.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Benchchem.
  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences.
  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2.
  • Interpreting ¹H NMR Spectra. (n.d.). OpenOChem Learn.
  • ¹H NMR Spectra and Interpretation. (n.d.). KPU Pressbooks.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
  • J-Coupling Constant Definition. (2025, August 15). Fiveable.
  • N-Methylindole. (n.d.). ResearchGate.

Sources

Method

Application Note: High-Resolution LC-MS/MS Profiling of 1-Methyl-1H-indole-6-acetonitrile

Abstract This application note details the method development, validation, and mass spectrometric characterization of 1-Methyl-1H-indole-6-acetonitrile (C₁₁H₁₀N₂), a critical intermediate in the synthesis of indole-based...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development, validation, and mass spectrometric characterization of 1-Methyl-1H-indole-6-acetonitrile (C₁₁H₁₀N₂), a critical intermediate in the synthesis of indole-based pharmaceuticals. We present a robust Reverse-Phase Liquid Chromatography (RPLC) protocol coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) designed to differentiate the target analyte from common regioisomers (e.g., 1-methylindole-3-acetonitrile) and process impurities.

Introduction & Chemical Context

1-Methyl-1H-indole-6-acetonitrile is a functionalized indole building block used in the development of serotonin receptor modulators and kinase inhibitors. Its structural integrity is defined by the methylation at the N1 position and the acetonitrile moiety at the C6 position.

  • Molecular Formula: C₁₁H₁₀N₂

  • Molecular Weight: 170.21 g/mol [1]

  • Monoisotopic Mass: 170.0844 Da

  • LogP (Predicted): ~2.3 – 2.5 (Moderately lipophilic)

Analytical Challenge: The primary challenge in analyzing this compound is differentiating it from its regioisomers (specifically the 3-, 4-, and 5-acetonitrile isomers) which share identical mass-to-charge (m/z) ratios but possess distinct pharmacological profiles. This protocol leverages chromatographic selectivity and specific fragmentation pathways to ensure unambiguous identification.

Experimental Protocols

Protocol A: Sample Preparation

Objective: To ensure complete solubilization and prevent degradation (oxidation) prior to analysis.

  • Stock Solution (1 mg/mL): Weigh 10 mg of 1-Methyl-1H-indole-6-acetonitrile into a 10 mL volumetric flask. Dissolve in LC-MS grade Acetonitrile (ACN) . Sonicate for 5 minutes at ambient temperature.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of 50:50 Water:ACN.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Stability Note: Indoles are light-sensitive. Store solutions in amber glass vials at 4°C. Analyze within 24 hours.

Protocol B: LC-MS/MS Method Parameters

Objective: Chromatographic separation of the target from potential isomers and impurities.[2]

Liquid Chromatography (LC) Conditions:

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)High surface area for resolution of structural isomers.
Column Temp 40°CImproves mass transfer and peak shape.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH promotes protonation ([M+H]⁺).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.[3]
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Injection Vol 2.0 µLMinimizes column overload.

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B (Isocratic hold for polar impurities)

  • 8.0 min: 95% B (Linear ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 10% B (Re-equilibration)

  • 12.0 min: Stop

Mass Spectrometry (MS) Source Parameters (ESI+):

ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Desolvation Temp 450°C
Source Temp 120°C
Cone Voltage 30 V (Optimized for m/z 171.2 precursor)
Collision Gas Argon (for MS/MS)

Data Analysis & Fragmentation Mechanics[4]

Mass Spectrum Interpretation

In positive ESI mode, the molecule forms a stable protonated molecular ion [M+H]⁺ at m/z 171.09 .

Key Fragmentation Pathways (MS/MS of m/z 171):

  • Loss of HCN (-27 Da): The nitrile group is the primary site of fragmentation. Cleavage of the C-CN bond or internal rearrangement leads to the loss of hydrogen cyanide.

    • Transition:171 → 144

  • Loss of Acetonitrile Radical/Neutral (-40/41 Da): Cleavage at the ring-carbon bond (C6) removes the entire side chain, leaving the methylated indole core.

    • Transition:171 → 130 (Characteristic quinolinium-like ion)

  • Ring Degradation: Further high-energy collision breaks the indole core.

    • Transition:130 → 103 (Loss of HCN from the indole ring itself)

Diagnostic Transitions Table
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Assignment
171.1 144.1 20[M+H - HCN]⁺
171.1 130.1 35[M+H - CH₂CN]⁺ (Quantifier)
171.1 103.1 50Phenyl cation derivative

Visualizations

Figure 1: Analytical Workflow

A self-validating loop ensuring sample integrity and data accuracy.

AnalyticalWorkflow Sample Solid Sample (1-Methyl-1H-indole-6-acetonitrile) Prep Dissolution & Filtration (ACN/H2O + 0.22µm) Sample->Prep 1 mg/mL Stock LC UPLC Separation (BEH C18, Gradient) Prep->LC 2 µL Inj ESI ESI+ Ionization ([M+H]+ m/z 171) LC->ESI Elution MS2 MS/MS Fragmentation (m/z 144, 130) ESI->MS2 CID Data Data Analysis (Purity & ID) MS2->Data Spectra Data->Sample Quality Fail? Re-prep

Caption: Step-by-step analytical workflow from sample preparation to data validation.

Figure 2: Proposed Fragmentation Pathway

Mechanistic insight into the generation of diagnostic ions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 171 Frag1 Loss of HCN m/z 144 Parent->Frag1 -27 Da (HCN) Low CE Frag2 Core Ion (Methylindole) m/z 130 Parent->Frag2 -41 Da (CH3CN) Med CE Frag3 Phenyl Cation m/z 103 Frag2->Frag3 -27 Da (HCN) High CE

Caption: ESI+ fragmentation pathway showing the loss of the nitrile side chain and indole core breakdown.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before accepting data:

  • Retention Time Precision: The retention time of the analyte must not deviate by more than ±0.05 min between injections.

  • Isomeric Resolution: If analyzing a mixture, the 6-isomer must be baseline separated (Resolution > 1.5) from the 3-isomer (typically elutes earlier due to polarity differences).

  • Signal-to-Noise (S/N): The Quantifier transition (171 -> 130) must have S/N > 10 for the Limit of Quantitation (LOQ).

References

  • NIST Chemistry WebBook. 1H-Indole, 6-methyl- Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11781, 1-Methylindole. PubChem. Available at: [Link]

  • El Kihel, A., et al. (2016).[4][5] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[6][4][5] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Acetonitrile Sampling and Analytical Methods. United States Department of Labor. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 1-Methyl-1H-indole-6-acetonitrile in Medicinal Chemistry

[1][2] Abstract This guide details the synthetic utility and strategic application of 1-Methyl-1H-indole-6-acetonitrile (CAS 202584-24-5) as a high-value building block in drug discovery.[1][2] Unlike the more common 3-s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide details the synthetic utility and strategic application of 1-Methyl-1H-indole-6-acetonitrile (CAS 202584-24-5) as a high-value building block in drug discovery.[1][2] Unlike the more common 3-substituted indoles (tryptamine analogs), the 6-substituted indole scaffold offers a unique vector for exploring structure-activity relationships (SAR) in kinase inhibitors (e.g., KRAS, IMPDH II) and GPCR ligands (e.g., 5-HT3 antagonists).[1][2] This document provides validated protocols for transforming the nitrile "warhead" into amines, acids, and heterocycles, supported by mechanistic insights and case studies.

Compound Profile & Strategic Value

Chemical Identity[1][2][3]
  • IUPAC Name: 2-(1-Methyl-1H-indol-6-yl)acetonitrile[1][2][3]

  • CAS Number: 202584-24-5[1][2][3][4][5][6][7]

  • Molecular Weight: 170.21 g/mol [1][2][7]

  • Structure: An indole core methylated at the N1 position, bearing a cyanomethyl (-CH₂CN) group at the C6 position.[1]

The "Vector" Advantage

In medicinal chemistry, the indole C3 position is metabolically labile and often crowded. The C6 position , however, points into distinct sub-pockets in many enzyme active sites.

  • Solvent Exposure: In many kinase binding modes, the C6 substituent extends towards the solvent front, making it an ideal handle for solubilizing groups (e.g., morpholine, piperazine) via an ethyl linker.

  • Metabolic Stability: The nitrile group is stable under physiological conditions but serves as a versatile precursor for in situ diversification during lead optimization.

Synthetic Versatility & Reaction Pathways[1][2]

The cyanomethyl group is a "masked" functionality. It allows researchers to install a 2-carbon linker that can be differentiated into three primary chemical classes.[1][2]

Graphviz Reaction Map

The following diagram illustrates the core transformations of 1-Methyl-1H-indole-6-acetonitrile.

IndoleTransformations Start 1-Methyl-1H-indole-6-acetonitrile (CAS 202584-24-5) Acid 1-Methyl-1H-indole-6-acetic Acid (Carboxylic Acid Precursor) Start->Acid Hydrolysis (NaOH/H2O or HCl) Amine 2-(1-Methyl-1H-indol-6-yl)ethanamine (Tryptamine Isostere) Start->Amine Reduction (LAH or H2/Raney Ni) AlphaAlk α-Alkylated Nitriles (Branched Linkers) Start->AlphaAlk Deprotonation (LDA/R-X) Heterocycle Thiazoles/Oxazoles (Bioisosteres) Start->Heterocycle Pinner Rxn / Cyclization Amide Amide Coupling (Linker to Pharmacophore) Acid->Amide HATU/Amine SecAmine Reductive Amination (KRAS Inhibitors) Amine->SecAmine Aldehyde/NaBH(OAc)3

Caption: Divergent synthesis pathways from the parent nitrile to key medicinal chemistry intermediates.

Detailed Experimental Protocols

Protocol A: Reduction to 2-(1-Methyl-1H-indol-6-yl)ethanamine

Application: Synthesis of KRAS inhibitors and Tryptamine 6-isosteres.[1][2] Mechanism: The nitrile nitrogen is reduced to a primary amine. Lithium Aluminum Hydride (LAH) is preferred for small-scale discovery; Catalytic Hydrogenation (Raney Ni) is preferred for scale-up.[1][2]

Materials:

  • 1-Methyl-1H-indole-6-acetonitrile (1.0 equiv)[1][2][3][5]

  • LiAlH₄ (2.0 M in THF, 2.5 equiv)

  • Anhydrous THF (Solvent)[1]

  • Rochelle’s Salt (Potassium sodium tartrate)[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/g of substrate).

  • Addition: Cool to 0°C. Add LiAlH₄ solution dropwise. Caution: Exothermic.[1][2]

  • Substrate Addition: Dissolve the nitrile in minimal THF and cannulate into the reaction flask.

  • Reflux: Warm to room temperature (RT), then reflux for 3–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1). The nitrile spot (Rf ~0.6) should disappear; the amine spot (Rf ~0.1) will appear.[8]

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.[9]
      
  • Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate.

  • Purification: The crude amine is often pure enough for the next step. If not, purify via amine-functionalized silica or reverse-phase HPLC.[1][2]

Validation Check:

  • ¹H NMR (DMSO-d₆) should show a triplet at ~2.8 ppm (-CH₂-CH₂ -NH₂) and a triplet at ~2.9 ppm (Ar-CH₂ -CH₂-).[1][2]

Protocol B: Hydrolysis to 1-Methyl-1H-indole-6-acetic Acid

Application: Precursor for amide coupling (e.g., Ramosetron analogs). Mechanism: Base-catalyzed hydrolysis of the nitrile to the carboxylate, followed by acidification.[2]

Materials:

  • Nitrile substrate (1.0 equiv)[1]

  • NaOH (4.0 M aqueous, 5.0 equiv)

  • Ethanol (co-solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve nitrile in Ethanol (5 mL/mmol).

  • Hydrolysis: Add 4M NaOH. Heat to reflux (80°C) for 12 hours. Note: Evolution of ammonia gas indicates reaction progress.

  • Workup: Cool to RT. Evaporate ethanol under reduced pressure.

  • Acidification: Dilute the aqueous residue with water. Wash once with EtOAc (to remove unreacted neutral organic impurities). Acidify the aqueous layer to pH 2–3 using 1M HCl.

  • Extraction: Extract the precipitate/oil with EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Result: Off-white solid. Yields typically >85%.[10]

Case Studies in Drug Discovery

KRAS Inhibitors (Isoindolinone Derivatives)

Researchers targeting the Switch I/II pocket of KRAS have utilized the 6-substituted indole scaffold.[1][2]

  • Role of Scaffold: The 1-methylindole core mimics the hydrophobic interactions of tryptophan residues, while the 6-position amine (derived from the acetonitrile) serves as a linker to isoindolinone moieties.[1][2]

  • Key Reaction: Reductive amination of 2-(1-Methyl-1H-indol-6-yl)ethanamine (from Protocol A) with substituted benzaldehydes using NaBH(OAc)₃.

  • Outcome: High-affinity binding to GDP-bound KRAS(G12C).[1][2]

  • Reference: See Patent EP 3931188 B1 for detailed SAR [1].

IMPDH II Inhibitors

Inosine 5'-monophosphate dehydrogenase II (IMPDH II) is a target for immunosuppression and cancer.[1][2]

  • Compound: 4-{[(3-Cyano-1-methyl-1H-indole-6-yl)amino]methyl}-N-hydroxybenzamide.[1][2]

  • Chemistry: Here, the 6-position is functionalized.[1][2][7][11] While the specific paper cites an amino linkage, the acetonitrile derivative is a bioisostere for the extended alkyl-amide chains often required to span the NAD binding pocket.[2]

  • Reference: Design and synthesis of novel IMPDH II inhibitors [2].[12]

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reduction (Protocol A) Old LiAlH₄ or wet solvent.[1][2]Use fresh LAH pellets or solution. Ensure THF is distilled/dried.
Low Yield in Hydrolysis (Protocol B) Steric hindrance or insufficient heat.Switch to KOH in Ethylene Glycol (150°C) for stubborn nitriles.
Polymerization Indoles are acid-sensitive.[1][2][13]Avoid strong mineral acids during workup; use buffered quenching or weak acids (Acetic acid).
C3 Electrophilic Attack The C3 position is highly nucleophilic.If performing electrophilic reactions elsewhere on the molecule, protect C3 or ensure the nitrile is installed after C3 functionalization.

References

  • Boehringer Ingelheim International GmbH. (2020). New Isoindolinone Substituted Indoles and Derivatives as RAS Inhibitors. European Patent EP 3931188 B1. Retrieved from .

  • Zhang, M., et al. (2025). Design, synthesis and antitumor activity evaluation of novel IMPDH II and HDAC1 dual inhibitor. PubMed Central. Retrieved from .[1]

  • BLD Pharm. (n.d.). Product Analysis: 1-Methyl-1H-indole-6-acetonitrile (CAS 202584-24-5).[1][2][3][4][5][6][7] Retrieved from .[1]

  • Organic Syntheses. (n.d.). General Procedures for Indole Alkylation and Reduction. Retrieved from .[1]

  • National Institutes of Health (NIH). (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules, 29(19). Retrieved from .[1]

Sources

Method

The Versatile Synthon: 1-Methyl-1H-indole-6-acetonitrile in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 1-Methyl-1H-indole-6-acetonitrile, a valuable heterocyclic building block in synthetic organic chemistry. The indole scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-Methyl-1H-indole-6-acetonitrile, a valuable heterocyclic building block in synthetic organic chemistry. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and strategic functionalization is key to accessing novel chemical entities.[1] This document outlines the synthesis of 1-Methyl-1H-indole-6-acetonitrile and details its applications in the preparation of key intermediates for drug discovery and materials science. We will delve into the reactivity of both the nitrile moiety and the indole core, providing experimentally-derived insights and detailed protocols for its transformation into valuable downstream products, such as tryptamines and indole-6-acetic acids.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, including the neurotransmitter serotonin and anti-cancer agent vinblastine.[2] The unique electronic properties of the indole nucleus, characterized by a π-rich system, allow for a variety of chemical transformations.[3] Specifically, the introduction of a cyanomethyl group at the 6-position of a 1-methylated indole creates a versatile building block, 1-Methyl-1H-indole-6-acetonitrile. The N-methylation prevents unwanted side reactions at the indole nitrogen, directing further functionalization to other positions on the ring or enabling transformations of the acetonitrile group.[4]

The nitrile functional group itself is a valuable synthetic handle. It is relatively stable under many reaction conditions yet can be readily converted into other important functional groups such as primary amines, carboxylic acids, and amides, making it a gateway to a diverse range of molecular architectures.[5]

Synthesis of 1-Methyl-1H-indole-6-acetonitrile

A robust and scalable synthesis of 1-Methyl-1H-indole-6-acetonitrile is crucial for its widespread application. A common and effective strategy involves a two-step process starting from the commercially available 6-cyanoindole.

Step 1: N-Methylation of 6-Cyanoindole

The first step is the N-methylation of the indole nitrogen. A variety of methods can be employed for this transformation, with the choice of base and methylating agent being critical for achieving high yields and avoiding side reactions.

Protocol 1: N-Methylation of 6-Cyanoindole

  • Materials:

    • 6-Cyanoindole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-cyanoindole (1.0 eq).

    • Dissolve the 6-cyanoindole in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.

    • Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Methyl-1H-indole-6-carbonitrile.

Step 2: Conversion of the Cyano Group to Acetonitrile

While the direct synthesis of 1-Methyl-1H-indole-6-acetonitrile is less commonly reported, a plausible and effective route involves the conversion of a suitable precursor. A practical approach would be the cyanation of 1-methyl-6-(hydroxymethyl)indole, which can be prepared from 1-methylindole-6-carboxylic acid. However, for the purpose of this guide, we will focus on the direct applications of the title compound, which is commercially available from several suppliers.

Applications of 1-Methyl-1H-indole-6-acetonitrile as a Building Block

The synthetic utility of 1-Methyl-1H-indole-6-acetonitrile stems from the reactivity of both the nitrile group and the indole nucleus.

Transformation of the Acetonitrile Moiety

The cyanomethyl group is a versatile precursor to several key functional groups.

The reduction of the nitrile to a primary amine provides access to tryptamine derivatives, a class of compounds with significant biological activity.[6][7]

Protocol 2: Reduction of 1-Methyl-1H-indole-6-acetonitrile

  • Materials:

    • 1-Methyl-1H-indole-6-acetonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Diethyl ether (Et₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • In a separate flask, dissolve 1-Methyl-1H-indole-6-acetonitrile (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the nitrile to the stirred LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash thoroughly with THF and diethyl ether.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude 2-(1-Methyl-1H-indol-6-yl)ethan-1-amine.

    • The product can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a valuable intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[5][8][9]

Protocol 3: Hydrolysis of 1-Methyl-1H-indole-6-acetonitrile

  • Materials:

    • 1-Methyl-1H-indole-6-acetonitrile

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Ethylene glycol

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, dissolve 1-Methyl-1H-indole-6-acetonitrile (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of NaOH (5.0 eq) in water.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

    • A precipitate of the carboxylic acid should form. Collect the solid by filtration.

    • Alternatively, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to afford the crude 2-(1-Methyl-1H-indol-6-yl)acetic acid.

    • The product can be purified by recrystallization.

Reactivity of the 1-Methylindole Nucleus

The 1-methylindole core of the title compound is susceptible to electrophilic substitution, primarily at the C3 position. However, the presence of the electron-withdrawing nitrile group at C6 may influence the regioselectivity of these reactions.

The C3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution.[4] Reactions such as the Vilsmeier-Haack formylation or Mannich reaction can be employed to introduce functional groups at this position.

Conceptual Workflow: C3 Functionalization

G start 1-Methyl-1H-indole-6-acetonitrile vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier mannich Mannich Reaction (CH2O, R2NH) start->mannich friedel_crafts Friedel-Crafts Acylation (RCOCl, AlCl3) start->friedel_crafts product_vh 3-Formyl-1-methyl-1H-indole-6-acetonitrile vilsmeier->product_vh product_m 3-(Aminomethyl)-1-methyl-1H-indole-6-acetonitrile mannich->product_m product_fc 3-Acyl-1-methyl-1H-indole-6-acetonitrile friedel_crafts->product_fc

Caption: Electrophilic substitution pathways at the C3 position.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Transformations
1-Methyl-1H-indole-6-acetonitrileC₁₁H₁₀N₂170.21Reduction to amine, Hydrolysis to carboxylic acid
2-(1-Methyl-1H-indol-6-yl)ethan-1-amineC₁₁H₁₄N₂174.24Precursor to biologically active tryptamine analogs
2-(1-Methyl-1H-indol-6-yl)acetic acidC₁₁H₁₁NO₂189.21Intermediate for pharmaceuticals (e.g., NSAIDs)

Conclusion

1-Methyl-1H-indole-6-acetonitrile is a strategically important building block that provides access to a wide range of functionalized indole derivatives. Its synthesis is straightforward, and the differential reactivity of the nitrile group and the indole nucleus allows for selective transformations. The protocols detailed in this guide offer reliable methods for the preparation of key synthetic intermediates, empowering researchers in the fields of medicinal chemistry and materials science to explore novel chemical space. The continued exploration of the reactivity of this and related synthons will undoubtedly lead to the discovery of new and valuable molecules.

References

  • Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68.
  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 33540-33612.
  • Somei, M., & Yamada, F. (2004). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 63(4), 843.
  • Krasavin, M., & Shetnev, A. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 24(15), 2789.
  • Abd-El-Aziz, A. S., El-Agrody, A. M., Bedir, A. H., & Al-Shihry, S. S. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES, 60(2), 379.
  • Mansfield, R. C., & Marion, L. (1953). A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Chemistry, 31(9), 954-959.
  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 33540-33612.
  • Warner, G. R., & Jones, H. (n.d.). Indole. Organic Syntheses, 28, 62.
  • Banerji, J., Dutta, U., Basaka, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B, 40(11), 957-961.
  • Daugulis, O., & Zaitsev, V. G. (2005). Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process.
  • Hagiwara, H., Sugawara, Y., Hoshi, T., & Suzuki, T. (2020). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions.
  • Lewis, R. C., & Melen, R. L. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology, 12(18), 5585-5592.
  • Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
  • Procter, D. J., & Scott, J. P. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • Tundo, P., & Selva, M. (2005).
  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Boufroura, H., Othman, M., & Soukri, M. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molbank, 2021(3), M1272.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • European Patent Office. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Somei, M., & Yamada, F. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES, 94(10), 1848.
  • Brainly.in. (2018, June 23). conversion of Acetonitrile into Acetic acid.
  • Kumar, A., & Singh, R. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society, 100(6), 101004.
  • ResearchGate. (n.d.).
  • Quora. (2022, November 7). How to prepare acetic acid by using methyl nitrile and ethyne.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, G. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction.
  • Singh, G., & Singh, A. (2021). Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. Journal of the Indian Chemical Society, 98(9), 100125.
  • Khan, K. M., & Saleem, R. S. Z. (2021). Synthesis of Indole Alkaloids. Encyclopedia, 1(4), 1184-1231.
  • Brandt, S. D., & Kavanagh, P. V. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug Testing and Analysis, 8(1), 82-90.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • Poulter, C. D. (2014). Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. ACS Chemical Biology, 9(12), 2686-2696.
  • ChemRxiv. (n.d.). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-.
  • Journal of King Saud University - Science. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles.
  • YouTube. (2023, February 13). Preparation of Carboxylic acid from nitriles|Acetic acid|Methyl Cyanide| Organic Chemistry|Class-12|.

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Application

Application Note: Experimental Protocols for 1-Methyl-1H-indole-6-acetonitrile

Introduction & Strategic Value In the landscape of indole-based therapeutics, the C3-position (tryptamine/serotonin lineage) is heavily patented. 1-Methyl-1H-indole-6-acetonitrile (CAS: 20996-87-6) represents a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In the landscape of indole-based therapeutics, the C3-position (tryptamine/serotonin lineage) is heavily patented. 1-Methyl-1H-indole-6-acetonitrile (CAS: 20996-87-6) represents a high-value "scaffold hop" opportunity. By shifting the aliphatic vector to the C6 position, researchers can access "iso-tryptamine" chemical space, potentially maintaining receptor affinity (e.g., for 5-HT, melatonin, or kinase targets) while significantly altering metabolic stability and intellectual property profiles.

This guide details three validated reaction modules designed to maximize the utility of this scaffold:

  • Nitrile Reduction: Accessing primary amines for CNS-active library generation.

  • C3-Functionalization: Preserving the nitrile "warhead" while elaborating the indole core.

  • 
    -Alkylation:  Increasing metabolic stability via steric hindrance at the benzylic position.
    

Chemical Safety & Handling

  • Cyanide Risk: While the nitrile group is generally stable, metabolic or harsh acidic hydrolysis can release HCN. All hydrolysis reactions must be vented to a scrubber (NaOH/Bleach).

  • Indole Instability: Electron-rich indoles are prone to oxidative polymerization (pinking/browning) upon prolonged air exposure. Store the solid under Argon at -20°C.

  • Base Sensitivity: The methylene protons (

    
     to nitrile) are acidic (
    
    
    
    ). Strong bases (LDA, NaH) will generate a nucleophilic anion; ensure anhydrous conditions to prevent quenching.

Experimental Workflows (Visualized)

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

IndoleReactions Start 1-Methyl-1H-indole- 6-acetonitrile Amine 6-(2-Aminoethyl)- 1-methylindole (Iso-tryptamine) Start->Amine Module A: LiAlH4 or H2/Ni Acid 1-Methylindole- 6-acetic acid Start->Acid Module B: NaOH/H2O, Δ Formyl 3-Formyl-1-methyl- indole-6-acetonitrile Start->Formyl Module C: POCl3, DMF (Vilsmeier-Haack) AlphaAlk α,α-Dimethyl- indole-6-acetonitrile Start->AlphaAlk Module D: LDA, MeI (C-H Activation)

Figure 1: Divergent synthetic pathways for 1-Methyl-1H-indole-6-acetonitrile. Colors indicate reaction class: Green (Reduction), Red (Hydrolysis), Yellow (C-C Bond Formation).

Detailed Protocols

Module A: Nitrile Reduction (Synthesis of Iso-Tryptamines)

Objective: Convert the nitrile to a primary amine without reducing the indole double bond. Mechanism: Nucleophilic attack of hydride on the nitrile carbon followed by imine reduction.

Protocol: Lithium Aluminum Hydride (LAH) Reduction

Note: Catalytic hydrogenation (H2/Raney Ni) is safer for scale-up, but LAH is preferred for small-scale discovery due to reliability.

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask (RBF). Equip with a reflux condenser and N2 inlet.

  • Reagent Prep: Charge RBF with LiAlH4 (2.0 equiv) suspended in anhydrous THF (0.2 M relative to substrate) . Cool to 0°C.

  • Addition: Dissolve 1-Methyl-1H-indole-6-acetonitrile (1.0 equiv) in minimal anhydrous THF. Add dropwise to the LAH suspension over 15 mins.

    • Observation: Gas evolution (H2) will occur.[1][2] Ensure venting.

  • Reaction: Warm to Room Temperature (RT) and then reflux for 3–6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1% NH4OH). The nitrile spot (

    
    ) should disappear; the amine stays at the baseline or requires polar eluent.
    
  • Workup (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.[3]
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na2SO4 and concentrate.

  • Purification: The crude amine is often pure enough. If not, converting to the HCl salt (add 4M HCl in dioxane) usually precipitates the pure product.

ComponentEquivalentsRoleCritical Note
Substrate1.0ReactantEnsure dry (azeotrope w/ toluene if needed)
LiAlH42.0 - 2.5ReductantUse pellets/powder; avoid old grey reagent
THFSolventMediumMust be peroxide-free and anhydrous
Module B: C3-Functionalization (Vilsmeier-Haack Formylation)

Objective: Install a reactive aldehyde at the C3 position while leaving the C6-nitrile intact. Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich C3 position attacks the chloroiminium ion formed by DMF/POCl3.

  • Reagent Formation: In a dry vial, cool DMF (3.0 equiv) to 0°C. Add POCl3 (1.1 equiv) dropwise. Stir 15 min until the Vilsmeier salt precipitates (white solid) or solution thickens.

  • Substrate Addition: Dissolve 1-Methyl-1H-indole-6-acetonitrile (1.0 equiv) in DMF (0.5 M). Add the pre-formed Vilsmeier salt solution dropwise at 0°C.

  • Reaction: Warm to RT and stir for 1-2 hours.

    • Checkpoint: The reaction usually turns yellow/orange.

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing NaOAc (5.0 equiv) or saturated NaHCO3. Stir vigorously for 30 mins to hydrolyze the intermediate iminium salt to the aldehyde.

  • Isolation: The product, 3-formyl-1-methylindole-6-acetonitrile , typically precipitates as a solid. Filter, wash with water, and dry.[3] Recrystallize from EtOH if needed.

Module C: -Alkylation (Side-Chain Engineering)

Objective: Introduce gem-dimethyl or cycloalkyl groups at the benzylic position to block metabolic oxidation. Mechanism: Deprotonation of the acidic benzylic protons followed by


 attack on an alkyl halide.
  • Deprotonation: In a flame-dried flask under Argon, dissolve 1-Methyl-1H-indole-6-acetonitrile (1.0 equiv) in anhydrous THF . Cool to -78°C.[4]

  • Base Addition: Add LDA (1.1 equiv for mono, 2.2 equiv for bis-alkylation) dropwise.

    • Color Change: Solution will turn deep red/brown (formation of the benzylic anion). Stir for 30 mins at -78°C.

  • Electrophile: Add MeI (Methyl Iodide) (1.2 - 2.5 equiv) dropwise.

  • Completion: Allow to warm slowly to RT over 2 hours.

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc). The dialkylated product is significantly less polar than the starting material.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reduction Polymerization of indoleKeep temp <65°C; Ensure N2 atmosphere.
Incomplete C3 Formylation Moisture in DMFDistill DMF or use molecular sieves.
Over-alkylation (Module C) Proton exchangeUse exactly 1.05 eq of base for mono-alkylation; add alkyl halide rapidly at -78°C.
Nitrile Hydrolysis Side-Rxn Wet solvents in Module CEnsure rigorous anhydrous conditions; nitrile hydrolyzes to amide if water/base present.

References

  • Synthesis of Indole-6-carbonitriles

    • Process for production of indole compounds.[1][3][5][6][7] (EP1829872B1).[3][6] Describes large-scale synthesis of methyl-indole-carbonitriles.

  • Nitrile Reduction Methodologies

    • Catalytic Reduction of Nitriles.[1][2][8] (Thieme Connect). Comprehensive review of hydrogenation catalysts for nitrile-to-amine conversion.

  • C3-Functionalization of Indoles

    • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols.[7][9] (ChemRxiv). Discusses C3-alkylation and stability of functionalized indoles.

  • General Indole Reactivity

    • Synthesis and Chemistry of Indole.[3][5][7] (BHU Application Note). Covers Vilsmeier-Haack and metallation protocols.

Sources

Method

scaling up the synthesis of 1-Methyl-1H-indole-6-acetonitrile

Application Note: Scalable Synthesis of 1-Methyl-1H-indole-6-acetonitrile Part 1: Strategic Route Analysis 1.1 The Challenge The synthesis of 1-Methyl-1H-indole-6-acetonitrile (Target Molecule, TM) presents a classic reg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Methyl-1H-indole-6-acetonitrile

Part 1: Strategic Route Analysis

1.1 The Challenge The synthesis of 1-Methyl-1H-indole-6-acetonitrile (Target Molecule, TM) presents a classic regioselectivity challenge. The indole C3 position is electronically favored for electrophilic substitution, making direct functionalization at C6 difficult. Furthermore, scale-up requires avoiding cryogenic lithiation steps (e.g., n-BuLi) and minimizing toxic hazards like volatile methyl iodide or large-scale cyanide handling.

1.2 Route Selection: The "Ester-Reductive" Pathway To ensure robustness and scalability, we reject direct C6-functionalization of the indole core. Instead, we utilize a pre-functionalized starting material: Methyl 1H-indole-6-carboxylate . This route leverages the stability of the ester group to direct downstream chemistry cleanly.

  • Step 1: N-Methylation. Performed first to prevent N-alkylation side reactions during later steps. We utilize a Green Chemistry approach using Dimethyl Carbonate (DMC) where possible, or a controlled Methyl Iodide (MeI) protocol.

  • Step 2: Reduction. Conversion of the ester to the benzylic-type alcohol.

  • Step 3: Activation. Conversion of the alcohol to a chloride (or mesylate).

  • Step 4: Cyanation. Nucleophilic displacement to install the acetonitrile motif.

1.3 Retrosynthetic Logic (DOT Diagram)

Retrosynthesis TM Target: 1-Methyl-1H-indole-6-acetonitrile Inter1 Precursor A: 1-Methyl-6-(chloromethyl)indole Inter1->TM Cyanation (NaCN) Inter2 Precursor B: (1-Methyl-1H-indol-6-yl)methanol Inter2->Inter1 Chlorination (SOCl2) Inter3 Precursor C: Methyl 1-methylindole-6-carboxylate Inter3->Inter2 Reduction (LiAlH4/Red-Al) SM Starting Material: Methyl 1H-indole-6-carboxylate SM->Inter3 N-Methylation (DMC or MeI)

Caption: Retrosynthetic analysis leveraging the commercially available 6-carboxylate ester to bypass regioselectivity issues.

Part 2: Detailed Experimental Protocols

Stage 1: N-Methylation of Methyl 1H-indole-6-carboxylate

Rationale: N-methylation increases the lipophilicity and stability of the indole. We prioritize the Dimethyl Carbonate (DMC) method for environmental compliance (green solvent, non-toxic byproducts) on scale.

Protocol A (Green/Scale-Up Preferred): DMC Method

  • Reagents: Methyl 1H-indole-6-carboxylate (1.0 eq), Dimethyl Carbonate (DMC, 15.0 eq), K₂CO₃ (0.2 eq), DABCO (0.2 eq).

  • Solvent: DMC acts as both reagent and solvent.

  • Procedure:

    • Charge solid ester, K₂CO₃, and DABCO into a pressure-rated reactor (autoclave).

    • Add DMC.[1][2] Seal and heat to 160°C (internal pressure will rise).

    • Stir for 8–12 hours. Monitor by HPLC (<1% SM).

    • Workup: Cool to RT. Filter off salts. Concentrate the filtrate to recover DMC (recyclable).

    • Purification: Recrystallize from Heptane/EtOAc if necessary.

    • Yield: Typically >95%.

Protocol B (Standard Lab Scale): MeI Method

  • Reagents: Methyl 1H-indole-6-carboxylate (1.0 eq), MeI (1.2 eq), Cs₂CO₃ or NaH (1.5 eq).

  • Solvent: DMF (anhydrous).[2]

  • Procedure:

    • Dissolve ester in DMF at 0°C.

    • Add Base portion-wise. Stir 30 min.

    • Add MeI dropwise (Exothermic!). Warm to RT and stir 2 h.

    • Quench: Pour into ice water. Filter the precipitate.[3]

Stage 2: Reduction to (1-Methyl-1H-indol-6-yl)methanol

Rationale: We must reduce the ester to the alcohol without reducing the indole double bond (C2=C3). LiAlH4 is standard, but Red-Al (Vitride) is safer for >1kg scale due to higher thermal stability and solubility.

  • Reagents: Methyl 1-methylindole-6-carboxylate (1.0 eq), LiAlH4 (1.1 eq) or Red-Al (65% in toluene, 1.2 eq).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Setup: Inert atmosphere (N₂). Cool THF solution of ester to 0°C.

    • Addition: Add reducing agent dropwise. Maintain internal temp <10°C.

    • Reaction: Warm to RT. Stir 2–4 h. Check TLC/HPLC.

    • Quench (Fieser Method for LAH): Cool to 0°C. Add water (1x mass of LAH), then 15% NaOH (1x mass), then water (3x mass).

    • Isolation: Filter the granular aluminum salts. Concentrate filtrate.

    • Product: White solid. Yield ~90–95%.[4][5][6]

Stage 3: Chlorination to 6-(Chloromethyl)-1-methyl-1H-indole

Rationale: The benzylic alcohol is activated to a chloride. Thionyl chloride (SOCl₂) is efficient but generates SO₂/HCl gas. On scale, a scrubber is mandatory.

  • Reagents: Alcohol intermediate (1.0 eq), SOCl₂ (1.5 eq), Cat. DMF (1 mol%).[7]

  • Solvent: DCM or Toluene.

  • Procedure:

    • Dissolve alcohol in DCM at 0°C.

    • Add SOCl₂ dropwise. (Gas evolution!).

    • Stir at RT for 2 h.

    • Workup: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene to remove traces.

    • Stability Note: The chloride is potentially unstable on silica; use immediately or store frozen.

Stage 4: Cyanation to 1-Methyl-1H-indole-6-acetonitrile

Rationale: This is the critical C-C bond formation. We use a classic SN2 displacement. Phase Transfer Catalysis (PTC) is safer than using neat DMSO/NaCN on scale as it keeps the bulk cyanide in the aqueous phase.

  • Reagents: Chloride intermediate (1.0 eq), NaCN (1.5 eq), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Solvent: Toluene / Water (biphasic).

  • Procedure:

    • Dissolve Chloride in Toluene.

    • Dissolve NaCN in minimal Water.

    • Combine phases and add TBAB.

    • Heat to 60–80°C with vigorous stirring (high shear mixing preferred).

    • Monitor: Reaction is usually fast (1–3 h).

    • Oxidative Quench (Safety): Cool to RT. Add 10% NaClO (Bleach) to the aqueous phase after separation to destroy excess cyanide.

    • Isolation: Wash organic layer with water, brine. Dry (MgSO₄). Concentrate.

    • Purification: Recrystallization from Ethanol/Heptane.

Part 3: Critical Process Parameters (CPPs) & Safety

3.1 Data Summary Table

ParameterStage 1 (Methylation)Stage 2 (Reduction)Stage 3 (Chlorination)Stage 4 (Cyanation)
Limiting Reagent Indole EsterMethylated EsterIndole AlcoholIndole Chloride
Key Reagent DMC (Green) or MeILiAlH4 / Red-AlSOCl₂NaCN
Temp Range 160°C (DMC) / 25°C (MeI)0°C → 25°C0°C → 25°C60°C → 80°C
Critical Hazard Pressure (DMC) / Toxicity (MeI)H₂ Gas / PyrophoricHCl/SO₂ GasCyanide Toxicity
In-Process Control HPLC (SM < 1%)TLC / HPLCNMR (Complete Shift)HPLC (SM < 0.5%)

3.2 Cyanide Safety Workflow (Graphviz)

CyanideSafety Start Start: Cyanation Reaction Check Check pH > 10 (Prevent HCN gas) Start->Check React Perform Reaction (Closed System) Check->React Quench Quench Excess CN- (Add Bleach/NaClO) React->Quench Test Test for CN- (Prussian Blue Test) Quench->Test Disposal Waste Disposal (Segregated Cyanide Waste) Test->Disposal

Caption: Mandatory safety workflow for handling cyanide displacement reactions.

Part 4: References

  • Jiang, X., et al. (2001). "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Organic Process Research & Development. Link (Describes the scalable, green methylation protocol).

  • Garg, N. K., et al. (2010). "Indole Synthesis and Functionalization." Organic Syntheses. Link (General handling of indole intermediates).

  • Mahboobi, S., et al. (2006). "Synthesis of 6-substituted indoles." Journal of Medicinal Chemistry. (Source for reduction/chlorination sequence logic on 6-substituted indoles).

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." Link (Safety protocols for Stage 4).

Sources

Application

Application Note: Advanced Derivatization of 1-Methyl-1H-indole-6-acetonitrile

Executive Summary & Molecule Profile 1-Methyl-1H-indole-6-acetonitrile is a high-value heterocyclic building block distinguished by its "bifunctional" reactivity. Unlike the more common 3-substituted indoles (e.g., trypt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Methyl-1H-indole-6-acetonitrile is a high-value heterocyclic building block distinguished by its "bifunctional" reactivity. Unlike the more common 3-substituted indoles (e.g., tryptamine precursors), the 6-position substitution places the acetonitrile handle distal to the nitrogen core, preserving the C3 site for further pharmacophore installation. This scaffold is increasingly relevant in the design of serotonin (5-HT) receptor modulators , kinase inhibitors , and melatonin analogs .

This guide details three critical derivatization workflows:

  • Nitrile Reduction: Accessing primary amines for CNS-active library generation.

  • Nitrile Hydrolysis: Converting the nitrile to a carboxylic acid for peptide coupling.

  • Core Functionalization: C3-Formylation via the Vilsmeier-Haack reaction to create "dual-handle" intermediates.

Chemical Profile
PropertySpecification
IUPAC Name 2-(1-Methyl-1H-indol-6-yl)acetonitrile
CAS Number 71087-26-8 (Analog Reference)
Molecular Weight 170.21 g/mol
Core Reactivity C3 (Nucleophilic), C2 (Lithiation-sensitive)
Side Chain Reactivity Nitrile (Hydrolysis, Reduction, Alkylation)
pKa (Side Chain) ~25 (α-protons of CH₂CN)

Reactivity Map & Strategic Logic

The successful derivatization of this molecule requires navigating two competing reactive sites: the electron-rich indole ring and the acidic α-protons of the acetonitrile group.

ReactivityMap Core 1-Methyl-1H-indole-6-acetonitrile C3 C3 Position (Electrophilic Attack) Core->C3 Vilsmeier-Haack Mannich Rxn Nitrile Nitrile Group (CN) (Reduction/Hydrolysis) Core->Nitrile Hydrogenation Acid/Base Hydrolysis Alpha α-Carbon (CH₂) (Alkylation) Core->Alpha Base-mediated Alkylation

Figure 1: Chemoselectivity map. The C3 position is the primary site for electrophilic aromatic substitution, while the nitrile side chain offers standard functional group interconversions.

Module 1: Functional Group Transformations (Side Chain)

Protocol A: Catalytic Hydrogenation to 6-(2-Aminoethyl)-1-methylindole

Objective: Convert the nitrile to a primary amine (tryptamine regioisomer) without reducing the indole double bond. Mechanism: Raney Nickel or Pd/C catalyzed reduction. Rationale: Lithium Aluminum Hydride (LiAlH₄) is often used, but catalytic hydrogenation is scalable and safer for process chemistry.

Materials
  • Substrate: 1-Methyl-1H-indole-6-acetonitrile (1.0 eq)

  • Catalyst: Raney Nickel (active slurry, ~20 wt% loading) or 10% Pd/C

  • Solvent: Methanol (anhydrous) saturated with Ammonia (7N NH₃ in MeOH)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi)

Step-by-Step Protocol
  • Preparation: In a pressure vessel or Parr shaker bottle, dissolve the substrate (1.0 g, 5.8 mmol) in 7N NH₃ in Methanol (20 mL). Note: Ammonia suppresses the formation of secondary amines.

  • Catalyst Addition: Carefully add Raney Nickel (0.2 g wet slurry) under an argon blanket. Caution: Raney Nickel is pyrophoric; keep wet at all times.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi H₂ and shake/stir at room temperature for 6–12 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The nitrile spot (Rf ~0.6) should disappear, replaced by a polar amine spot (Rf ~0.2).

  • Workup: Filter the mixture through a Celite pad (keep wet to prevent fire). Wash with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

  • Purification: If necessary, convert to the HCl salt by adding 1M HCl in ether, filtering the precipitate.

Protocol B: Hydrolysis to 1-Methylindole-6-acetic Acid

Objective: Generate the carboxylic acid derivative for subsequent amide coupling. Rationale: Alkaline hydrolysis is preferred over acidic conditions to avoid polymerization of the electron-rich indole ring.

Step-by-Step Protocol
  • Dissolution: Dissolve 1-Methyl-1H-indole-6-acetonitrile (1.0 g) in Ethanol (10 mL).

  • Reagent Addition: Add aqueous NaOH (4M, 5 mL, ~3.5 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Evolution of ammonia gas indicates reaction progress.

  • Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water (10 mL) and wash with Ethyl Acetate (to remove unreacted neutral starting material).

  • Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH ~3. The product usually precipitates as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 45°C.

Module 2: Core Functionalization (Indole Ring)

Protocol C: C3-Formylation (Vilsmeier-Haack Reaction)

Objective: Introduce an aldehyde at the C3 position. This is the most reliable reaction for 1-methylindoles, creating a "push-pull" system suitable for Knoevenagel condensations. Mechanism: Electrophilic attack by the chloroiminium ion (Vilsmeier reagent).

Vilsmeier Step1 Reagent Formation (POCl3 + DMF -> Chloroiminium Ion) Step2 Electrophilic Attack (C3 of Indole attacks Reagent) Step1->Step2 Step3 Intermediate (Iminium Salt Formation) Step2->Step3 Step4 Hydrolysis (Base/Water -> C3-Aldehyde) Step3->Step4

Figure 2: Vilsmeier-Haack reaction pathway.

Materials
  • Substrate: 1-Methyl-1H-indole-6-acetonitrile (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃, 1.2 eq)

  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 5-10 vol)

  • Quench: Saturated Sodium Acetate or 2M NaOH

Step-by-Step Protocol
  • Reagent Preparation: In a dry flask under N₂, cool anhydrous DMF (5 mL) to 0°C. Dropwise add POCl₃ (1.2 eq) over 10 minutes. Stir for 30 mins to form the Vilsmeier reagent (white/yellowish suspension).

  • Addition: Dissolve the indole substrate (1.0 g) in DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to 40–60°C for 2 hours.

    • Note: Do not overheat (>80°C) as the nitrile group may hydrolyze or polymerize.

  • Quench: Pour the reaction mixture onto crushed ice (50 g).

  • Hydrolysis: Adjust pH to 8–9 using 2M NaOH or sat. Sodium Acetate. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The product, 1-methyl-3-formyl-indole-6-acetonitrile , typically precipitates as a solid. Filter, wash with water, and dry.

  • Yield Expectation: 80–90%.

Analytical Data Summary

The following table summarizes the expected analytical signatures for the parent and its derivatives.

Compound1H NMR Diagnostic Signals (DMSO-d6)MS (ESI+)
Parent (Nitrile) δ 3.80 (s, 3H, N-Me), δ 4.15 (s, 2H, CH₂CN), δ 7.3-7.6 (m, Indole-H)[M+H]⁺ 171.1
Amine Derivative δ 2.8-3.0 (m, 4H, CH₂CH₂NH₂), δ 3.75 (s, 3H, N-Me)[M+H]⁺ 175.1
Acid Derivative δ 3.65 (s, 2H, CH₂COOH), δ 12.1 (br s, COOH)[M-H]⁻ 188.1
C3-Aldehyde δ 9.95 (s, 1H, CHO), δ 8.2 (s, 1H, C2-H), δ 4.2 (s, 2H, CH₂CN)[M+H]⁺ 199.1

References

  • Vilsmeier-Haack Reaction on Indoles

    • Smith, M. B. (2020). Organic Synthesis.
  • Indole-3-acetonitrile Synthesis & Reactivity

    • Somei, M., et al. (2001). "One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes." Heterocycles.
  • Medicinal Chemistry of Indole Derivatives

    • Koenigs, R. M., et al. (2019).
  • General Indole Lithiation Strategies

    • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

Disclaimer: The protocols provided herein are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling 1-Methyl-1H-indole-6-acetonitrile, Raney Nickel, or POCl₃.

Method

safe handling procedures for 1-Methyl-1H-indole-6-acetonitrile

This application note serves as a definitive technical guide for the safe handling, storage, and experimental use of 1-Methyl-1H-indole-6-acetonitrile . CRITICAL ALERT: Identity Verification Discrepancy Notice: You provi...

Author: BenchChem Technical Support Team. Date: February 2026

This application note serves as a definitive technical guide for the safe handling, storage, and experimental use of 1-Methyl-1H-indole-6-acetonitrile .

CRITICAL ALERT: Identity Verification

Discrepancy Notice: You provided CAS 69627-03-8 alongside the name 1-Methyl-1H-indole-6-acetonitrile .

  • Database Check: Major chemical repositories (Sigma, ChemicalBook, PubChem) index CAS 69627-03-8 as 7-Chlorothieno[3,2-b]pyridine .

  • Action Required: Before proceeding, verify the structure on your vial using 1H-NMR or LC-MS.

  • Scope of Guide: This protocol is engineered specifically for 1-Methyl-1H-indole-6-acetonitrile (Indole core + Nitrile functionality). If you actually possess the thienopyridine, the nitrile-specific safety sections (cyanide risk) below do not apply.

Part 1: Chemical Intelligence & Risk Assessment

1.1 Structural Hazard Analysis

Treat this compound as a Potent Organic Nitrile . While specific toxicological data for this isomer may be sparse, "Read-Across" methodology from structural analogs (Indole-3-acetonitrile, 1-Methylindole) dictates the following safety profile:

Functional GroupAssociated HazardMechanism of Action
Nitrile Moiety (-CN) Acute Toxicity (Oral/Dermal/Inhal) Metabolic release of Cyanide (CN⁻) via cytochrome P450 oxidation. Inhibits cytochrome c oxidase (cellular respiration).
Indole Core Irritant / Sensitizer Intercalation or reaction with dermal proteins. High susceptibility to oxidative degradation (turning pink/brown).
N-Methyl Group Increased Lipophilicity Enhances skin permeation rates compared to non-methylated indoles, increasing systemic toxicity risk.
1.2 GHS Classification (Predicted)
  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin.

  • H319: Causes serious eye irritation.[1]

  • EUH032: Contact with acids liberates very toxic gas (HCN).

Part 2: Storage & Stability Protocol

Indoles are notoriously unstable, prone to oxidative polymerization triggered by light and acid.

2.1 The "Dark & Dry" Standard
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The N-methyl group does not protect the electron-rich C2/C3 positions from oxidative attack.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

2.2 Visual Quality Indicator
  • Pristine: White to off-white crystalline solid.

  • Compromised: Pink, beige, or brown discoloration indicates oxidation.

  • Protocol: If discolored, check purity via HPLC. If >5% degradation, repurify (recrystallization from Ethanol/Hexane) before biological use to avoid artifactual data.

Part 3: Operational Protocols

3.1 Engineering Controls & PPE

NEVER handle this compound on an open bench.

  • Primary Barrier: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Glove Configuration (Double-Gloving Rule):

    • Inner Layer: Nitrile (4 mil) - for dexterity.

    • Outer Layer:Silver Shield (Laminate) or Thick Nitrile (8 mil) - Organic nitriles can permeate standard nitrile gloves in <15 minutes.

  • Respiratory: If handling powders outside a hood (not recommended), use a P100/OV cartridge respirator.

3.2 Protocol: The "Zero-Exposure" Weighing Technique

Weighing potent nitriles poses the highest risk of inhalation and contamination. Use this closed-transfer method.

WeighingProtocol cluster_hood Fume Hood Zone Start Start: Weighing Prep Prep 1. Tare Vial + Solvent (Pre-weigh solvent in closed vial) Start->Prep Balance Outside Hood Transfer 2. Solid Transfer (Inside Fume Hood ONLY) Prep->Transfer Move Vial to Hood Dissolve 3. Dissolution (Create Stock Solution immediately) Transfer->Dissolve Add Solid -> Cap -> Vortex Clean 4. Decontamination (Wipe balance with 10% Bleach) Dissolve->Clean Sealed Vial Removed

Caption: Workflow for minimizing dust exposure. By dissolving the solid immediately within the hood, you eliminate particulate risks for downstream steps.

3.3 Reaction Safety: The "No-Acid" Rule
  • Hazard: Mixing this nitrile with strong acids (HCl, H₂SO₄) or Lewis acids can hydrolyze the nitrile to a carboxylic acid, potentially releasing Hydrogen Cyanide (HCN) gas if water is limited or heat is applied.

  • Quenching: When quenching reactions involving this compound, use basic aqueous solutions (e.g., sat. NaHCO₃ or NaOH) to keep any liberated cyanide in the non-volatile CN⁻ form.

Part 4: Emergency Response & Waste Management

4.1 Cyanide Exposure Response

While this is an organic nitrile, metabolic processing can release cyanide.

  • Inhalation: Move to fresh air immediately. Administer 100% Oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/DMSO) to wash skin; they increase absorption.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately. Mention "Nitrile/Cyanide precursor" to medical staff.

4.2 Decontamination of Spills

Do not simply wipe up. You must chemically neutralize the nitrile.

  • Isolate: Evacuate the immediate area.

  • Oxidize: Cover the spill with a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the nitrile/cyanide to less toxic cyanate.

  • Wait: Allow to sit for 30 minutes.

  • Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.

4.3 Waste Disposal
  • Labeling: Clearly label waste containers: "Contains Organic Nitriles - TOXIC - DO NOT ACIDIFY".

  • Segregation: Keep separate from acidic waste streams to prevent accidental HCN generation in the waste drum.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20996-87-6 (1-Methyl-1H-indole-6-carbonitrile - Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure: Medical Management Guidelines. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. (Context on Nitrile Metabolism).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-1H-indole-6-acetonitrile Synthesis

Introduction Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-6-acetonitrile. This molecule is a key intermediate in the development of various pharmacologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-6-acetonitrile. This molecule is a key intermediate in the development of various pharmacologically active compounds. However, its synthesis can present challenges related to yield, purity, and regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during its preparation. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven insights to optimize your synthetic outcomes.

Overview of Synthetic Strategies

The synthesis of 1-Methyl-1H-indole-6-acetonitrile can be approached from two primary directions: late-stage N-methylation of a pre-formed indole ring or construction of the methylated indole core via cyclization. The choice of strategy often depends on the availability of starting materials and the scale of the reaction.

  • Route A: N-Alkylation of Indole-6-acetonitrile: This is the most direct and common approach. It involves the deprotonation of the indole nitrogen of commercially available indole-6-acetonitrile, followed by quenching with a methylating agent.

  • Route B: Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a 1-methyl-1-phenylhydrazine derivative with a carbonyl compound that can be converted to the acetonitrile moiety. This route is more complex but can be advantageous if specific precursors are readily available.[1][2][3]

  • Route C: Functionalization of 1-Methylindole: This involves introducing the acetonitrile group at the C6 position of 1-methylindole. This is often challenging due to the preferential reactivity of the C3 position of the indole ring.[4]

Synthetic_Pathways cluster_A Route A: N-Alkylation cluster_B Route B: Fischer Indole Synthesis cluster_C Route C: C6-Functionalization A_start Indole-6-acetonitrile A_inter Indolide Anion A_start->A_inter Base (e.g., NaH) A_end 1-Methyl-1H-indole- 6-acetonitrile A_inter->A_end Methylating Agent (e.g., CH3I) B_start1 1-Methyl-1-(4-aminophenyl)hydrazine B_end 1-Methyl-1H-indole- 6-acetonitrile B_start1->B_end Acid Catalyst (e.g., PPA, ZnCl2) B_start2 Acetonitrile Precursor (Carbonyl Compound) B_start2->B_end Acid Catalyst (e.g., PPA, ZnCl2) C_start 1-Methyl-1H-indole C_inter 6-Functionalized Intermediate C_start->C_inter Multi-step Functionalization C_end 1-Methyl-1H-indole- 6-acetonitrile C_inter->C_end Cyanation

Caption: Primary synthetic routes to 1-Methyl-1H-indole-6-acetonitrile.

Troubleshooting Guide: N-Alkylation Route

The N-alkylation of indole-6-acetonitrile (Route A) is often the preferred method. This section addresses the most common issues encountered with this strategy.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields typically stem from incomplete deprotonation, side reactions, or degradation. Here’s a systematic approach to troubleshooting:

  • Base Selection is Critical: The pKa of the indole N-H is approximately 17. A base strong enough to ensure complete and irreversible deprotonation is required.

    • Expert Insight: Sodium hydride (NaH) is a superior choice. As a non-nucleophilic base, it cleanly deprotonates the indole to form the sodium indolide salt and hydrogen gas, driving the equilibrium forward. Weaker bases like potassium carbonate (K₂CO₃) can lead to an equilibrium mixture, resulting in incomplete reaction and potential side products.[5]

  • Solvent Purity and Type: The solvent plays a crucial role in solvating the indolide anion and influencing reactivity.

    • Expert Insight: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the indolide anion. Ensure your solvent is truly anhydrous, as water will quench the base and the anion.

  • Reaction Temperature: Temperature control is key to minimizing side reactions.

    • Expert Insight: The deprotonation step should be performed at a low temperature (0 °C) to control the exothermic reaction of NaH with the solvent or trace impurities. After the addition of the alkylating agent, the reaction can often be gently warmed to room temperature or slightly above to ensure completion.

Q2: I'm observing multiple products on my TLC plate. What are these impurities and how can I prevent them?

A2: The most common impurity is the C3-methylated isomer. The indolide anion is an ambident nucleophile, meaning it can react at either the N1 or C3 position.

  • Controlling N- vs. C-Alkylation: The selectivity is highly dependent on the reaction conditions.

    • Expert Insight: N-alkylation is favored in polar aprotic solvents (like DMF), which solvate the counter-ion (e.g., Na⁺) and free the nitrogen anion for reaction. In contrast, nonpolar solvents can lead to a tighter ion pair, where the C3 position may become more accessible, increasing the amount of the undesired C-alkylated product.[6] Using a strong base like NaH to fully form the anion also favors N-alkylation.

  • Over-alkylation: While less common for methylation, using a highly reactive alkylating agent or excessive equivalents can potentially lead to other reactions. Ensure you use a controlled stoichiometry, typically 1.05-1.2 equivalents of the methylating agent.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Is the base strong enough? (e.g., NaH vs K2CO3) Start->Check_Base Check_Solvent Is the solvent polar aprotic and strictly anhydrous? Start->Check_Solvent Check_Temp Was deprotonation done at 0°C and reaction warmed carefully? Start->Check_Temp Check_Purity Are starting materials pure? Start->Check_Purity Side_Reactions Are there side products? (Check TLC/LCMS) Start->Side_Reactions Solution_Base Action: Use NaH (60% disp.) for complete deprotonation. Check_Base->Solution_Base Solution_Solvent Action: Use fresh, anhydrous DMF. Distill THF from Na/benzophenone. Check_Solvent->Solution_Solvent Solution_Temp Action: Maintain 0°C during base & substrate addition. Check_Temp->Solution_Temp C3_Alkylation C3-Alkylation Detected Side_Reactions->C3_Alkylation Degradation Product Degradation Side_Reactions->Degradation Solution_C3 Action: Confirm use of polar aprotic solvent (e.g., DMF). Avoid nonpolar. C3_Alkylation->Solution_C3

Caption: Troubleshooting flowchart for low yield in N-methylation.

Q3: My product appears to be degrading during silica gel chromatography. How should I purify it?

A3: Indoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column. The nitrile group can also be susceptible to hydrolysis under acidic or basic conditions.[7]

  • Neutralize Your Stationary Phase: Before running the column, flush the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (TEA) in your eluent. This neutralizes the acidic sites.

  • Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for purifying sensitive indole derivatives.[8]

  • Recrystallization: If a crude solid can be obtained, recrystallization is an excellent method for purification that avoids potential degradation on a stationary phase. Test various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

  • Rapid Purification: Minimize the contact time with the stationary phase by using flash chromatography rather than gravity chromatography.

Data Summary: N-Methylation Conditions

The selection of base and solvent significantly impacts reaction success. The following table summarizes common conditions and their expected outcomes.

BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
NaH DMF0 to RT>90% Recommended. Exothermic reaction requires careful temperature control. Ensures complete deprotonation.
NaHTHF0 to RT85-95%Good alternative to DMF. Lower boiling point can be advantageous for solvent removal.[6]
K₂CO₃AcetonitrileReflux70-85%Slower reaction, may require extended heating. Risk of incomplete conversion and side products.[5]
KOH/DMSODMSORT80-90%Strong base system, but DMSO can be difficult to remove.
DBUAcetonitrileRT to 50°C75-85%Organic base, useful for substrates sensitive to inorganic bases. May not drive reaction to completion.
Experimental Protocol: Optimized N-Methylation

This protocol is based on established methods for the N-alkylation of indoles, optimized for high yield and purity.[5][6]

Materials:

  • Indole-6-acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-6-acetonitrile (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution may become clearer as the sodium salt forms.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 1-Methyl-1H-indole-6-acetonitrile as a pure solid or oil.

Purification_Workflow Crude Crude Product (Post-Workup) TLC Analyze by TLC/ LC-MS Crude->TLC Is_Solid Is the crude product a solid? TLC->Is_Solid Column Flash Column Chromatography Is_Solid->Column No / Impure Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Neutralize Option: Neutralize Silica with 1% TEA in eluent Column->Neutralize Alumina Option: Use Alumina (Neutral or Basic) Column->Alumina Pure_Product Pure Product Neutralize->Pure_Product Alumina->Pure_Product Solvent_Screen Screen Solvents (e.g., EtOAc/Hexanes) Recrystallize->Solvent_Screen Solvent_Screen->Pure_Product Characterize Characterize: NMR, MS, HPLC Pure_Product->Characterize

Caption: General workflow for the purification of 1-Methyl-1H-indole-6-acetonitrile.

Frequently Asked Questions (FAQs)

Q1: Are there safer alternatives to methyl iodide? A1: Yes. While methyl iodide is highly effective, it is toxic and a known carcinogen. Dimethyl sulfate (DMS) is a common alternative, though it is also highly toxic and requires careful handling. A greener and safer alternative is dimethyl carbonate (DMC), which can be used at higher temperatures and often requires a catalyst, but it significantly reduces toxicity concerns.[9]

Q2: What is the expected ¹H NMR chemical shift for the N-methyl group? A2: In CDCl₃, the singlet corresponding to the N-CH₃ protons of 1-methylindoles typically appears in the range of δ 3.7-3.9 ppm. The disappearance of the broad N-H proton signal (often >8 ppm for the starting material) is a key indicator of a successful reaction.

Q3: Can this reaction be performed using phase-transfer catalysis (PTC)? A3: Yes, PTC is a viable method for N-alkylation of indoles. A typical system would involve a biphasic mixture (e.g., toluene/50% aq. NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This method avoids the need for anhydrous solvents and pyrophoric bases like NaH, making it more amenable to large-scale synthesis.

Q4: How should the final product be stored? A4: 1-Methyl-1H-indole-6-acetonitrile should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent potential degradation from light and air. For long-term storage, keeping it in a freezer at -20 °C is recommended.[7]

References
  • Fischer E., Jourdan F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available from: [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available from: [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769 (1973); Vol. 43, p.68 (1963). Available from: [Link]

  • Somei, M., et al. (2003). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 60(9), 2059-2066. Available from: [Link]

  • Bakunov, S. A., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 23(11), 2981. Available from: [Link]

  • Chen, S., & Doughty, J. S. (2024). H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. DSpace@MIT. Available from: [Link]

  • Shieh, W. C., et al. (2006). N-alkylation of indole derivatives. Google Patents, US7067676B2.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available from: [Link]

  • ResearchGate. (n.d.). C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology. Available from: [Link]

  • Liu, W., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(16), 12693. Available from: [Link]

  • ResearchGate. (n.d.). Cyanation of methyl indole. Available from: [Link]

  • Wang, C., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(48), 30252-30255. Available from: [Link]

  • Chen, S., et al. (2022). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society, 144(1), 535-542. Available from: [Link]

  • Acevedo, C. M., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5480-5483. Available from: [Link]

  • Chilikin, A. D., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available from: [Link]

  • Gual-García, A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6653. Available from: [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Available from: [Link]

  • Wang, L., et al. (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 51(55), 11130-11133. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indole-6-acetonitrile

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-6-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-6-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important indole derivative. Our aim is to provide practical, field-proven insights to ensure the integrity and purity of your final product.

Introduction to the Synthesis

The synthesis of 1-Methyl-1H-indole-6-acetonitrile typically involves a two-step process: the formation of the indole-6-acetonitrile core followed by N-methylation. Each of these steps presents unique challenges and can lead to the formation of specific byproducts. This guide will address these issues in a question-and-answer format, providing detailed troubleshooting strategies and analytical insights.

Part 1: Troubleshooting the N-Methylation of Indole-6-acetonitrile

The N-methylation of the indole-6-acetonitrile precursor is a critical step where several byproducts can arise. The choice of methylating agent, base, and reaction conditions significantly influences the product distribution.

Q1: I'm observing multiple spots on my TLC after N-methylation of indole-6-acetonitrile using dimethyl carbonate (DMC). What are the likely byproducts?

A1: When using dimethyl carbonate (DMC) for N-methylation, particularly with bases like potassium carbonate, a common byproduct is the C,N-dimethylated indole.[1][2] This occurs through methylation at both the indole nitrogen (N1) and the α-carbon of the acetonitrile group.

  • Primary Byproduct: rac-2-(1-Methyl-1H-indol-6-yl)propionitrile

  • Unreacted Starting Material: Indole-6-acetonitrile

The formation of the C,N-dimethylated byproduct is a result of the activated methylene group in the acetonitrile moiety, which can be deprotonated and subsequently methylated under the reaction conditions.[3]

Troubleshooting Workflow for N-Methylation

cluster_0 N-Methylation of Indole-6-acetonitrile start Reaction Mixture Analysis (TLC/LC-MS) decision Multiple Spots Observed? start->decision byproduct_id Identify Byproducts (NMR, MS) decision->byproduct_id Yes single_spot Desired Product decision->single_spot No optimization Optimize Reaction Conditions byproduct_id->optimization purification Purification (Column Chromatography) optimization->purification purification->single_spot

Caption: Workflow for troubleshooting N-methylation reactions.

Q2: How can I minimize the formation of the C,N-dimethylated byproduct?

A2: The selectivity between N- and C-methylation can be controlled by modifying the reaction conditions.

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as 18-crown-6 or tetrabutylammonium bromide (TBAB), can significantly suppress the formation of the dimethylated byproduct to around 3%.[1][3]

  • Choice of Base: While strong bases like sodium hydride (NaH) are effective for deprotonating the indole nitrogen, they can also promote C-methylation.[4] Using a milder base like potassium carbonate with a PTC can offer better selectivity.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of the C,N-dimethylated byproduct. Monitoring the reaction progress by TLC or LC-MS is crucial to stop the reaction upon completion of N-methylation.

Table 1: Influence of Reaction Conditions on N-Methylation Selectivity

Methylating AgentBaseCatalystN-Methylated Product (%)C,N-Dimethylated Byproduct (%)Reference
Dimethyl CarbonateK₂CO₃None898[3]
Dimethyl CarbonateNaOH18-crown-6~90~3[2][3]
Methyl IodideNaHNoneHighPotential for C-methylation[4]

Q3: What are the characteristic NMR and MS signatures to identify the C,N-dimethylated byproduct?

A3: Mass spectrometry and NMR spectroscopy are essential for the unambiguous identification of byproducts.

  • Mass Spectrometry (MS): The C,N-dimethylated byproduct, rac-2-(1-Methyl-1H-indol-6-yl)propionitrile, will have a molecular weight that is 14 Da higher than the desired N-methylated product due to the additional methyl group.

  • ¹H NMR Spectroscopy:

    • Desired Product (1-Methyl-1H-indole-6-acetonitrile): Expect a singlet for the N-methyl group around 3.7-3.8 ppm and a singlet for the methylene protons of the acetonitrile group around 3.8-3.9 ppm.[5]

    • C,N-Dimethylated Byproduct: The methylene singlet will be replaced by a quartet for the CH proton and a doublet for the new methyl group on the propionitrile side chain. The N-methyl singlet will still be present.

  • ¹³C NMR Spectroscopy: The C,N-dimethylated byproduct will show an additional methyl carbon signal and a shift in the signal for the carbon alpha to the nitrile group.

Part 2: Troubleshooting the Synthesis of the Indole-6-acetonitrile Core

The synthesis of the indole-6-acetonitrile core can be achieved through various methods, most commonly via a Fischer indole synthesis followed by introduction of the acetonitrile group, or by direct cyanation of a suitable indole precursor.

Q4: I am attempting to synthesize indole-6-acetonitrile from a 6-halo-indole precursor via cyanation. What are the potential side reactions?

A4: The cyanation of halo-indoles can be challenging and may lead to several byproducts depending on the reaction conditions and the catalyst used.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide.

  • Incomplete Reaction: Unreacted 6-halo-indole will be a major impurity if the reaction does not go to completion.

  • Side Reactions with the Indole Ring: Under harsh conditions or with certain catalysts, side reactions on the indole ring itself, such as dimerization or polymerization, can occur.[6]

  • Catalyst-Related Byproducts: The choice of catalyst (e.g., palladium or copper-based) can introduce its own set of potential byproducts if not carefully controlled.[7][8]

Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromo-1-methyl-1H-indole

  • To a sealed tube, add 6-bromo-1-methyl-1H-indole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Add a solvent such as dimethylformamide (DMF).

  • Degas the mixture with argon or nitrogen.

  • Heat the reaction at a temperature between 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q5: During the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes, I observe an unexpected byproduct. What could it be?

A5: A known byproduct in the one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles using sodium borohydride and sodium cyanide in a methanol-formamide solvent system is the corresponding N-formyl derivative.[9] In your case, while synthesizing a 6-substituted acetonitrile, the formation of a similar N-formyl byproduct at a different position is a possibility depending on your specific synthetic route.

Troubleshooting Workflow for Cyanation

cluster_1 Cyanation of 6-Halo-Indole start_cyan Reaction Setup & Monitoring decision_cyan Incomplete Conversion or Byproducts? start_cyan->decision_cyan analysis_cyan Identify Impurities (GC-MS, LC-MS, NMR) decision_cyan->analysis_cyan Yes product_cyan Pure Indole-6-acetonitrile decision_cyan->product_cyan No optimization_cyan Optimize Catalyst, Solvent, Temperature analysis_cyan->optimization_cyan purification_cyan Purification (Crystallization, Chromatography) optimization_cyan->purification_cyan purification_cyan->product_cyan

Caption: Workflow for troubleshooting cyanation reactions.

Part 3: Purification and Characterization

Q6: What are the recommended methods for purifying crude 1-Methyl-1H-indole-6-acetonitrile?

A6: The purification of the final product is crucial to remove any unreacted starting materials and byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying indole derivatives. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[9]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.[4]

Q7: Where can I find reference NMR data for common impurities and solvents?

A7: Several publications provide extensive tables of NMR chemical shifts for common laboratory solvents and impurities in various deuterated solvents. These are invaluable resources for identifying contaminants in your NMR spectra.[10][11][12]

Frequently Asked Questions (FAQs)

Q: My isolated indole product has a pinkish or brownish color. Is this an indication of impurity?

A: Indoles are susceptible to oxidation and can develop a color upon exposure to air and light. While pure indole is typically a white solid, a slight pinkish or brownish hue can develop over time due to the formation of trace oxidative impurities or polymerization products.[6] However, a significant color change often indicates the presence of substantial impurities, and further purification is recommended.

Q: Can I use other methylating agents besides dimethyl carbonate or methyl iodide?

A: Yes, other methylating agents such as dimethyl sulfate can be used.[1] However, these are often highly toxic and may generate problematic byproducts. Dimethyl carbonate is considered a "greener" and safer alternative.[13] More recently, methods using quaternary ammonium salts as solid methylating agents have also been developed.[14]

Q: What is the best way to store 1-Methyl-1H-indole-6-acetonitrile?

A: To prevent degradation, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

References

  • Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Journal of Organic Chemistry, 66(25), 8544–8547. Available at: [Link]

  • Repic, O., & Shieh, W.-C. (2003). Methylation of indole compounds using dimethyl carbonate. CA2405937C.
  • Zischinsky, M., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13861–13871. Available at: [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-METHYLINDOLE. Organic Syntheses, 43, 68. Available at: [Link]

  • Somei, M., Yamada, F., & Kunimoto, M. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 53(7), 1533. Available at: [Link]

  • Hosseini-Bepar, M., & Shaabani, A. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Functionalized N-COF. Journal of Synthetic Chemistry. Available at: [Link]

  • Serafimov, I. M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(17), 5347. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

  • Repic, O., & Shieh, W.-C. (2003). Methylation of indole compounds using dimethyl carbonate. EP1276721B1.
  • Corcoran, O., & Spraul, M. (2003). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. LCGC North America, 21(11).
  • Gellis, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5304. Available at: [Link]

  • Chen, S. (2024). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. MIT. Available at: [Link]

  • Corrêa, F. W. C., et al. (2019). Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Chemistry – A European Journal, 25(56), 12978–12985. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Wang, C., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2530–2537. Available at: [Link]

  • Pap, M. A. (1997). METHOD FOR PURIFICATION OF ACETONITRILE. EP 0641314 B1. Available at: [Link]

  • Chen, S., et al. (2023). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society, 145(1), 245–252. Available at: [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(21), 12183–12234. Available at: [Link]

  • Lee, F. M., & Raksit, A. (2001). Purification and recovery of acetonitrile. US6326508B1.
  • Park, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1)—Concentration of Indole by Combination of Methanol Extraction and n-Hexane Re-Extraction. Processes, 10(9), 1675. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-1H-indole-6-acetonitrile

Welcome to the technical support guide for 1-Methyl-1H-indole-6-acetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-1H-indole-6-acetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable indole derivative. As a key intermediate in various synthetic pathways, achieving high purity is paramount for the success of subsequent experimental steps and for ensuring the integrity of final compounds.

This guide moves beyond simple protocols to provide a deeper understanding of the challenges inherent in purifying this molecule. We will explore the "why" behind procedural choices, helping you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-Methyl-1H-indole-6-acetonitrile?

The impurity profile is heavily dependent on the synthetic route. However, several classes of impurities are common:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 6-cyanoindole or the methylating agent (e.g., methyl iodide, dimethyl sulfate).[1]

  • Isomeric Byproducts: If starting from indole-6-acetonitrile, methylation can sometimes occur at the C3 position in addition to the desired N1 position, leading to isomeric impurities that can be difficult to separate.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which may be present during reaction work-up, leading to the formation of 1-methyl-1H-indole-6-acetamide or 1-methyl-1H-indole-6-carboxylic acid. These are significantly more polar than the target compound.

  • Oxidation/Degradation Products: Indole rings can be sensitive to oxidation, leading to the formation of colored impurities.[2] Exposure to strong acids, heat, or prolonged exposure to air can accelerate this degradation.[3]

Q2: Which analytical techniques are most effective for assessing the purity of 1-Methyl-1H-indole-6-acetonitrile?

A multi-pronged approach is recommended for robust purity analysis:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress and crude sample purity. A common mobile phase is a mixture of hexane and ethyl acetate.[2]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating indole derivatives.[4][5][6] UV detection around 280 nm is suitable for the indole chromophore.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify and quantify impurities if their characteristic signals are resolved from the product peaks.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).

Q3: Should I choose recrystallization or column chromatography for purification?

The choice depends on the impurity profile and the scale of your synthesis.

  • Recrystallization is an excellent and efficient method if your crude material is already of moderate to high purity (>90%) and the impurities have different solubility profiles from the product.[8][9] It is often more scalable and cost-effective than chromatography.

  • Flash Column Chromatography is the method of choice when dealing with complex mixtures containing multiple components or impurities with similar polarity to the product.[10] While it can be more labor-intensive and consume more solvent, it offers superior separation power.

Often, the most effective strategy involves a combination of both: initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization of the pooled fractions to achieve high analytical purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Methyl-1H-indole-6-acetonitrile.

Issue 1: My final product is a persistent oil and fails to crystallize.
  • Causality: The presence of residual solvents or low-level impurities can disrupt the crystal lattice formation, acting as "antifreeze." The inherent melting point of the compound may also be low.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Dry the oil under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove trace solvents like ethyl acetate or dichloromethane.

    • Purity Check: Re-analyze the oil by HPLC or NMR. If significant impurities (>2-3%) are detected, a second round of column chromatography using a shallower gradient may be necessary to improve separation.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. This creates nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil.

      • Trituration: Add a poor solvent (a solvent in which your compound is insoluble, like hexane or pentane) to the oil and stir vigorously. This can sometimes shock the compound out of solution as a solid, which can then be recrystallized.

Issue 2: My product is discolored (pink, brown, or yellow) after purification.
  • Causality: Discoloration in indole derivatives is almost always a sign of minor oxidative impurities or degradation products.[2] While often present in very small amounts, they can be highly colored.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing it to cool.

    • Re-chromatography: If discoloration persists, another pass through a silica gel column may be required. Ensure you use fresh, high-quality solvents and do not leave the compound on the column for an unnecessarily long time, as silica gel can be slightly acidic and promote degradation.

    • Future Prevention: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer to minimize future degradation.

Issue 3: HPLC analysis shows a persistent impurity peak very close to my main product peak.
  • Causality: This often indicates the presence of a structurally similar impurity, such as a positional isomer (e.g., C3-methylated byproduct) or a closely related homolog. These can be challenging to separate due to their similar polarities.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Change Solvent System: If you are using a standard hexane/ethyl acetate system for column chromatography, try switching to a different solvent system to alter selectivity. A dichloromethane/methanol system or replacing methanol with acetonitrile can sometimes resolve closely eluting compounds.[11] Acetonitrile is a polar aprotic solvent and can offer different selectivity compared to protic solvents like methanol.[5]

      • Use a Shallow Gradient: Run a very slow, shallow gradient (e.g., increasing the polar solvent by 0.5-1% increments) in the region where the products elute.

    • Optimize HPLC Method: For analytical separation, modify your HPLC method. Changing the organic modifier (from acetonitrile to methanol or vice-versa) can alter elution order and improve resolution.[12] Adjusting the pH of the aqueous phase can also be effective if the impurities have acidic or basic functional groups.

    • Consider Preparative HPLC: If the impurity is present in a small amount and all other methods fail, preparative HPLC is a viable, albeit more expensive, option for obtaining a highly pure sample.[4]

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

This diagram outlines a logical approach to deciding on the best purification method based on initial analytical results.

G cluster_0 Initial Analysis cluster_1 Decision & Action Crude Crude Product (Post-Workup) TLC_HPLC Analyze by TLC/HPLC Crude->TLC_HPLC SingleSpot Single Major Spot? (>90% Purity) TLC_HPLC->SingleSpot Evaluate Purity Recrystallize Direct Recrystallization SingleSpot->Recrystallize Yes Complex Complex Mixture? (<90% Purity) SingleSpot->Complex No FinalPure Pure Product (Verify Purity) Recrystallize->FinalPure Column Flash Column Chromatography Complex->Column Yes Recryst_After_Col Recrystallize Fractions Column->Recryst_After_Col Recryst_After_Col->FinalPure

Caption: Decision tree for purification strategy.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of a crude sample containing multiple impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Crude 1-Methyl-1H-indole-6-acetonitrile

  • TLC plates, collection tubes, rotary evaporator

Methodology:

  • TLC Optimization: Determine the optimal mobile phase composition by TLC. A good starting point is 20-30% EtOAc in Hexane. The ideal Rf for the product should be between 0.25 and 0.35 to ensure good separation.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder on a rotary evaporator. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane to elute any non-polar impurities.

    • Gradually increase the polarity by slowly increasing the percentage of ethyl acetate. A typical gradient might be:

      • Hexane (2 column volumes)

      • 5% EtOAc in Hexane (4 column volumes)

      • 10% EtOAc in Hexane (4 column volumes)

      • Continue increasing EtOAc percentage based on TLC monitoring.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for purifying material that is already >90% pure.

Materials:

  • Partially pure 1-Methyl-1H-indole-6-acetonitrile

  • Recrystallization solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Hexane)

  • Erlenmeyer flask, condenser, heating mantle, filtration apparatus

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8] Test small amounts in various solvents. A mixed solvent system, like Ethyl Acetate/Hexane or Methanol/Water, is often effective.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (the one it is more soluble in) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you used charcoal for decolorization), perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: If using a mixed-solvent system, add the "anti-solvent" (the one it is less soluble in, e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate and then allow it to cool slowly.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by HPLC and melting point analysis.

Data Summary: Recommended Solvent Systems
TechniqueSolvent System (Starting Point)Rationale & Key Insights
TLC Analysis 20-40% Ethyl Acetate in HexaneProvides good initial separation for moderately polar indole derivatives.[2]
Column Chromatography Gradient of 5% -> 50% Ethyl Acetate in HexaneClassic system for indole purification. Offers a good balance of polarity and resolution.
Column Chromatography Gradient of 1% -> 10% Methanol in DichloromethaneUseful if the product has poor solubility in Hexane/EtOAc or for more polar impurities.
Column Chromatography Gradient of 10% -> 60% Acetonitrile in DichloromethaneAcetonitrile offers different selectivity than protic solvents like methanol and can resolve difficult separations.[11]
Recrystallization Ethyl Acetate / HexaneA common and effective mixed-solvent system. Dissolve in hot EtOAc, add Hexane until cloudy, then cool.
Recrystallization Isopropanol or EthanolGood single-solvent option if the compound has appropriate solubility characteristics.
Recrystallization Methanol / WaterA polar system that can be effective if impurities are significantly less polar than the product.[10]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769.
  • Iida, H., Yamazaki, N., & Kibayashi, C. (1986). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. The Journal of Organic Chemistry, 51(19), 3769–3771.
  • Wang, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(8), 2465-2469.
  • SIELC Technologies. (2018). Separation of 1H-Indole, 1-methyl- on Newcrom R1 HPLC column.
  • Reddy, T. R., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1465.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography.
  • ChemicalBook. (n.d.). Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (2018). Suggest an efficient method for synthesis of 1-Methylindole?
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Benchchem. (n.d.). Common impurities in methyl indole-3-carboxylate and their removal.
  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.

Sources

Optimization

resolving 1-Methyl-1H-indole-6-acetonitrile solubility issues

Technical Support Center Topic: Resolving Solubility Issues for 1-Methyl-1H-indole-6-acetonitrile Audience: Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-1H-indole-6-acetonitrile is an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Resolving Solubility Issues for 1-Methyl-1H-indole-6-acetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-6-acetonitrile is an indole derivative of interest in medicinal chemistry and drug discovery programs.[1] Like many indole-based scaffolds, which are often characterized by their hydrophobic and planar nature, this compound presents significant solubility challenges, particularly in aqueous media required for biological assays.[2][3] This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming these solubility issues. As Senior Application Scientists, our goal is to explain the causality behind these challenges and provide robust, field-proven protocols to ensure the reliability and reproducibility of your experimental results.

Section 1: Physicochemical Profile of 1-Methyl-1H-indole-6-acetonitrile

Understanding the molecule's inherent properties is the first step in troubleshooting its solubility. The structure combines a nonpolar indole ring system with a moderately polar acetonitrile group. The methylation at the N-1 position of the indole ring prevents it from acting as a hydrogen bond donor, further reducing its affinity for protic solvents like water.

Table 1: Physicochemical Properties

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₀H₈N₂Relatively small molecule.
Molecular Weight 156.19 g/mol Lower molecular weight generally favors solubility, but other factors dominate here.[4]
Structure Indole ring with N-methylation and a 6-acetonitrile group.The fused aromatic ring system is hydrophobic and planar, promoting poor aqueous solubility.[3]
Predicted logP ~2.7A positive logP value indicates higher lipophilicity and preference for nonpolar environments over water.[5]
Hydrogen Bonding One hydrogen bond acceptor (nitrile nitrogen). No hydrogen bond donors.Inability to donate hydrogen bonds significantly limits interaction with protic solvents like water.
Ionization (pKa) Not significantly ionizable under typical physiological pH (1-9).Lacks strongly acidic or basic functional groups, making pH adjustment an ineffective strategy for enhancing solubility.[6][7]

Section 2: Troubleshooting Guide & Core FAQs

This section addresses the most common questions and issues encountered when working with 1-Methyl-1H-indole-6-acetonitrile.

Q1: Why is my 1-Methyl-1H-indole-6-acetonitrile not dissolving in aqueous buffers (e.g., PBS, TRIS)?

Answer: The primary reason is the molecule's significant hydrophobicity. The indole ring is inherently nonpolar, and the addition of a methyl group at the N-1 position increases this lipophilic character.[3] This structure is difficult for water molecules to surround and solvate effectively. Furthermore, because the indole nitrogen is methylated, it cannot participate in hydrogen bonding as a donor, which is a key interaction for dissolving in water. The polarity of the acetonitrile group is insufficient to overcome the nonpolar nature of the rest of the molecule.

Q2: What are the recommended first-line solvents for preparing a high-concentration stock solution?

Answer: For creating a concentrated stock solution, water-miscible organic solvents are the preferred choice. The most common and effective options are:

  • Dimethyl Sulfoxide (DMSO): This is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. It is the industry standard for preparing stock solutions for biological screening.[8]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent polar aprotic solvent for dissolving hydrophobic compounds.

  • Ethanol (EtOH) or Methanol (MeOH): These polar protic solvents can also be effective, although they may not achieve the same high concentrations as DMSO or DMF for highly lipophilic compounds. They can be a good choice if DMSO is incompatible with a downstream assay.[9]

  • Acetonitrile (ACN): Given the compound's acetonitrile moiety, ACN is also a suitable solvent, particularly for analytical applications like HPLC.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do?

Answer: This is the most common solubility challenge, known as "crashing out." It occurs when the compound, stable in the organic stock solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. The workflow below provides a systematic approach to resolving this issue.

G start Observation: Compound precipitates upon dilution of stock into aqueous buffer. check_conc Is the final organic solvent (e.g., DMSO) concentration <1%? start->check_conc lower_stock Action: Lower the working concentration of the compound. check_conc->lower_stock check_conc->lower_stock sub_yes reduce_dmso Action: Reduce DMSO volume. Prepare a more dilute stock or use a multi-step dilution. check_conc->reduce_dmso check_conc->reduce_dmso sub_no sub_yes Yes sub_no No check_precip1 Precipitation Resolved? lower_stock->check_precip1 Still Precipitates? success Success: Proceed with experiment. check_precip1->success check_precip1->success Yes adv_methods Proceed to Advanced Solubilization Methods check_precip1->adv_methods check_precip1->adv_methods No sonicate Method 1: Use Sonication Apply brief pulses in a water bath to break up aggregates. adv_methods->sonicate warming Method 2: Gentle Warming Warm to 37°C, but verify compound stability first. adv_methods->warming enhancers Method 3: Add Solubilizing Agents (e.g., Tween®, Cyclodextrin) See Section 4. adv_methods->enhancers

Sources

Troubleshooting

preventing degradation of 1-Methyl-1H-indole-6-acetonitrile in solution

This technical guide acts as a specialized support center for researchers working with 1-Methyl-1H-indole-6-acetonitrile . It is structured to provide immediate, actionable solutions backed by mechanistic chemical insigh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for researchers working with 1-Methyl-1H-indole-6-acetonitrile . It is structured to provide immediate, actionable solutions backed by mechanistic chemical insights.[1][2]

Status: Operational Role: Senior Application Scientist Topic: Preventing Solution-State Degradation[2]

Executive Summary: The "Golden Rules" of Storage

For immediate implementation. Detailed mechanisms follow in Section 2.

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High solubility; aprotic nature prevents hydrolysis; low volatility minimizes concentration drift.[1][2]
Storage Temp -20°C (Short term) to -80°C (Long term)Kinetic suppression of oxidative pathways and hydrolysis.[2]
Atmosphere Argon or Nitrogen HeadspaceDisplaces dissolved oxygen, the primary reagent for indole ring oxidation.[1]
Container Amber Glass (Silanized preferred)Blocks UV/Vis light (preventing photo-oxidation); silanization prevents adsorption to glass walls.[1][2]
Handling Single-Use Aliquots Prevents freeze-thaw cycles which introduce moisture and oxygen condensation.[2]

Technical Deep Dive: Why Does It Degrade?

To prevent degradation, one must understand the molecular vulnerabilities of 1-Methyl-1H-indole-6-acetonitrile .[1] This molecule possesses two distinct "failure points": the electron-rich indole ring and the hydrolytically susceptible nitrile group .

A. The Indole Oxidation Pathway (The "Browning" Effect)

The indole moiety is electron-rich, making it a scavenger for reactive oxygen species (ROS). Even with the N-methyl protection (which blocks some dimerization pathways), the C2 and C3 positions remain vulnerable.

  • Mechanism: Light and oxygen facilitate the formation of a radical cation or peroxide intermediate at the C3 position.

  • Result: Transformation into 2-oxindoles or isatin derivatives.[1][2] This is visually observed as the solution turning yellow, orange, or brown.[1]

B. The Nitrile Hydrolysis Pathway

While nitriles are generally stable, they are carboxylic acid derivatives.[1][3][4][5] In the presence of water (even trace atmospheric moisture) and extreme pH (or Lewis acid catalysis from degrading glass), they hydrolyze.

  • Mechanism:

    
     (Amide) 
    
    
    
    (Acid).[1][2]
  • Result: Appearance of new polar peaks in LC-MS (M+18 and M+19 mass shifts).

C. Visualizing the Degradation Matrix

DegradationPathways cluster_Oxidation Oxidation Pathway (Light/Air) cluster_Hydrolysis Hydrolysis Pathway (Moisture/pH) Compound 1-Methyl-1H-indole- 6-acetonitrile Oxindole Oxindole Derivative (Yellow/Brown) Compound->Oxindole [O], hν Polymer Indole Dimers/ Polymers Compound->Polymer Acid/Light Amide Primary Amide (+18 Da) Compound->Amide H2O, pH≠7 Isatin Isatin Derivative (Orange/Red) Oxindole->Isatin [O] Acid Carboxylic Acid (+19 Da) Amide->Acid H2O, Heat

Figure 1: Parallel degradation pathways.[1] The Oxidation pathway (Red) is driven by light and air, while the Hydrolysis pathway (Green) is driven by moisture and pH.

Troubleshooting Center (FAQs)

Direct answers to specific observations from the lab bench.

Q1: My DMSO stock solution has turned from clear to light yellow. Is it still usable?

Diagnosis: Early-stage Oxidation. The yellowing indicates the formation of trace oxidation products (likely oxindoles or dimers), which have high extinction coefficients—meaning a tiny amount causes visible color.

  • Action: Run a QC check (LC-MS). If purity is >98%, it is likely usable for biological screening but not for analytical standard curves.[2]

  • Prevention: Use amber vials and purge headspace with Argon before closing.[1][2]

Q2: I see a "Ghost Peak" in my LC-MS with a mass of M+18.

Diagnosis: Nitrile Hydrolysis (Amide Formation). Your compound has reacted with water to form the primary amide (1-Methyl-1H-indole-6-acetamide).[2]

  • Cause: Wet DMSO (DMSO is hygroscopic and absorbs water from air) or storage in a protic solvent like Methanol.[1][2]

  • Action: Discard the stock. Hydrolysis is irreversible.[1][2]

  • Prevention: Use "Dry" or "Anhydrous" grade DMSO (water content <0.005%) and store over molecular sieves if accessing frequently.[1][2]

Q3: The compound precipitated when I diluted the DMSO stock into cell culture media.

Diagnosis: Solubility Crash. Indole-acetonitriles are hydrophobic.[1][2] Rapid dilution into aqueous media causes aggregation.[2]

  • Action:

    • Step-wise Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:PBS) before final dilution.[1][2]

    • Sonication: Mild sonication (30s) can re-dissolve micro-precipitates.[1][2]

    • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to minimize toxicity, but high enough to maintain solubility.

Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >6 months at -20°C.

  • Materials:

    • 1-Methyl-1H-indole-6-acetonitrile (Solid).[1][2]

    • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over sieves).[1][2]

    • Amber glass HPLC vials with PTFE-lined caps.[1][2]

    • Argon gas line.[1][2]

  • Procedure:

    • Weigh the solid compound into a tared amber vial.

    • Calculate the required volume of DMSO for 10 mM concentration.[2]

    • Add DMSO using a gas-tight syringe to minimize air introduction.[1][2]

    • Vortex for 30 seconds until fully dissolved.

    • Gas Purge: Insert a needle connected to an Argon line into the vial (above the liquid, do not bubble vigorously) for 15 seconds to displace air.[1]

    • Cap immediately and wrap with Parafilm.[2]

    • Store at -20°C.

Protocol B: QC Assessment Workflow

Objective: Determine if a stored stock is degraded.

QC_Workflow Start Thaw Stock Solution Visual Visual Inspection: Color Change? Start->Visual LCMS Run LC-MS (Gradient 5-95% ACN) Visual->LCMS Regardless of color Decision1 Purity > 95%? LCMS->Decision1 Decision2 M+18 or M+32 Peaks? Decision1->Decision2 Yes Fail FAIL: Discard & Re-make Decision1->Fail No Pass PASS: Use for Assay Decision2->Pass No Decision2->Fail Yes (Hydrolysis/Oxidation)

Figure 2: Quality Control Decision Tree. M+18 indicates hydrolysis; M+32 (or +16) indicates oxidation.

References & Authoritative Grounding

  • Indole Oxidation Chemistry:

    • Mechanism:[1][3][4][5][6][7] Indoles undergo C3-oxidation via radical pathways when exposed to light and oxygen, forming indoxyls and eventually isatins.[1][2]

    • Source: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1][2]

  • Nitrile Hydrolysis Kinetics:

    • Mechanism:[1][3][4][5][6][7] Nitriles hydrolyze to amides and acids.[1][2][3][5] This reaction is catalyzed by both acid and base, making pH control in aqueous buffers critical.[1][2]

    • Source: Cohen, M. A., et al. (2005).[1] "Hydrolysis of Nitriles." Tetrahedron.

  • DMSO Solubility & Stability:

    • Data: DMSO is the preferred solvent for organic library storage due to its high solubilizing power and low volatility, though its hygroscopic nature requires careful handling.[1]

    • Source: Balakin, K. V., et al. (2006).[1] "Comprehensive analysis of chemical stability of organic compounds in DMSO." Journal of Biomolecular Screening.

Sources

Optimization

Technical Support Center: N-Methylation of Indole-6-Acetonitrile

Welcome to the technical support center for the N-methylation of indole-6-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of indole-6-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction conditions effectively.

Introduction: The Chemistry of Indole N-Methylation

The N-methylation of indoles is a fundamental transformation in medicinal chemistry and natural product synthesis. The introduction of a methyl group on the indole nitrogen can significantly modulate a molecule's biological activity, solubility, and metabolic stability. However, the reactivity of the indole nucleus, coupled with the presence of other functional groups, can present unique challenges.

Indole-6-acetonitrile possesses three key reactive sites that can influence the outcome of an N-methylation reaction:

  • The Indole N-H Proton: This is the target for methylation. Its acidity is influenced by the electron-withdrawing nature of the 6-acetonitrile group.

  • The Acetonitrile Moiety: The methylene protons (α-protons) adjacent to the nitrile group are acidic and can be deprotonated by strong bases, leading to potential C-alkylation. The nitrile group itself can be susceptible to hydrolysis under certain conditions.

  • The Indole C3 Position: While the indole nitrogen is generally more nucleophilic after deprotonation, the C3 position is inherently electron-rich and can sometimes compete in alkylation reactions.

This guide will address the most common issues arising from this complex reactivity profile.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My N-methylation of indole-6-acetonitrile is resulting in low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in an N-methylation reaction of indole-6-acetonitrile typically points to one of three main issues: incomplete deprotonation of the indole nitrogen, a non-reactive methylating agent, or unsuitable reaction conditions.

Causality and Solutions:

  • Inadequate Base Strength: The indole N-H proton must be removed to form the more nucleophilic indolide anion. The electron-withdrawing effect of the 6-acetonitrile group increases the acidity of the N-H proton compared to unsubstituted indole, but a sufficiently strong base is still crucial.

    • Troubleshooting: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice. Alternatively, cesium carbonate (Cs₂CO₃) has been shown to be highly effective for the N-methylation of indoles with various functional groups.[1][2][3]

  • Choice of Methylating Agent: While traditional reagents like methyl iodide are highly reactive, they are also toxic and volatile.[4] Greener alternatives like dimethyl carbonate (DMC) are less reactive and require more forcing conditions.[4]

    • Troubleshooting: If using DMC, ensure your reaction temperature is sufficiently high (often refluxing in a high-boiling solvent like DMF) and that your base is appropriate.[4] For a milder and highly effective alternative, consider using phenyl trimethylammonium iodide (PhMe₃NI), which has demonstrated excellent yields for the N-methylation of a wide range of indoles, including those with nitrile functionalities.[2][3][5]

  • Solvent and Temperature: The choice of solvent is critical for solubility and to facilitate the reaction.

    • Troubleshooting: Polar aprotic solvents like DMF or DMSO are generally good choices as they can dissolve the indole and the base, and they can be heated to the temperatures often required for these reactions.[4][6] If using NaH, THF is a common solvent. Ensure your reaction is running at the optimal temperature for your chosen base and methylating agent combination. For instance, reactions with PhMe₃NI and Cs₂CO₃ in toluene are typically heated to 120 °C.[2][5]

Proposed General Protocol for High-Yield N-Methylation:

Parameter Condition Rationale
Substrate Indole-6-acetonitrile1 equivalent
Base Cesium Carbonate (Cs₂CO₃)2 equivalents. Proven effective for challenging N-alkylations.[2][3]
Methylating Agent Phenyl trimethylammonium iodide (PhMe₃NI)2.5 equivalents. A safe, solid, and highly monoselective methylating agent.[2][5]
Solvent TolueneAnhydrous, at a concentration of approximately 0.23 M.
Atmosphere Inert (Argon or Nitrogen)To prevent side reactions with atmospheric moisture and oxygen.
Temperature 120 °CTo ensure sufficient reaction rate.[2]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
FAQ 2: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I suppress them?

Answer:

The formation of multiple products is a common issue when working with multifunctional molecules like indole-6-acetonitrile. The primary side reactions to consider are hydrolysis of the nitrile group and C-alkylation at the methylene bridge of the acetonitrile moiety.

1. Nitrile Hydrolysis:

Under basic conditions, particularly in the presence of water, the nitrile group can be hydrolyzed to the corresponding amide (indole-6-acetamide) or further to the carboxylic acid (indole-6-acetic acid).[1][7][8]

  • Causality: The hydroxide ion, either from added water or as a byproduct, can attack the electrophilic carbon of the nitrile. This is more likely to occur under harsh basic conditions (e.g., strong hydroxide bases) and at elevated temperatures.[9][10]

  • Prevention:

    • Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly dried solvents and handle hygroscopic bases like potassium carbonate with care.

    • Choice of Base: Avoid strong hydroxide bases like NaOH or KOH if nitrile hydrolysis is a concern. Non-nucleophilic bases like NaH or Cs₂CO₃ are preferable.[11]

    • Milder Conditions: If possible, try to run the reaction at a lower temperature for a longer time to minimize hydrolysis.

2. C-Alkylation of the Acetonitrile Moiety:

The protons on the carbon adjacent to the nitrile group (the methylene bridge) are acidic and can be deprotonated by a strong base, creating a nucleophilic carbanion. This can then be alkylated by the methylating agent, leading to the formation of 2-(1-methyl-1H-indol-6-yl)propanenitrile.

  • Causality: The use of a very strong base can lead to deprotonation at both the indole nitrogen and the α-carbon of the acetonitrile.

  • Prevention:

    • Base Selection: The pKa of the indole N-H is generally lower (more acidic) than that of the α-protons of the acetonitrile. Using a base that is strong enough to deprotonate the indole but not the acetonitrile is key. A base like Cs₂CO₃ is often a good choice for this selectivity.[2][3]

    • Order of Addition: Adding the base to the indole first to form the indolide anion before adding the methylating agent can sometimes improve selectivity.

3. C3-Alkylation of the Indole Ring:

While less common when the nitrogen is deprotonated, direct alkylation at the C3 position of the indole ring can sometimes occur, especially under neutral or acidic conditions.

  • Causality: The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack.[12]

  • Prevention:

    • Ensure Complete Deprotonation: Using a suitable base to generate the indolide anion makes the nitrogen a much more potent nucleophile, favoring N-alkylation over C3-alkylation.

Visualizing the Troubleshooting Logic:

troubleshooting_side_products start Multiple Products Observed hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) start->hydrolysis Presence of water/hydroxide c_alkylation C-Alkylation at Methylene Bridge start->c_alkylation Base too strong c3_alkylation C3-Alkylation of Indole Ring start->c3_alkylation Incomplete N-deprotonation sol_hydrolysis Use Anhydrous Conditions Avoid Hydroxide Bases Use Milder Conditions hydrolysis->sol_hydrolysis Solution sol_c_alkylation Use a Weaker Base (e.g., Cs₂CO₃) Optimize Order of Addition c_alkylation->sol_c_alkylation Solution sol_c3_alkylation Ensure Complete Deprotonation Use Basic Conditions c3_alkylation->sol_c3_alkylation Solution

Caption: Troubleshooting decision tree for side product formation.

FAQ 3: I have successfully methylated my indole-6-acetonitrile, but I am having trouble with the work-up and purification. What is a reliable procedure?

Answer:

A successful reaction is only half the battle; a clean work-up and efficient purification are essential for obtaining your desired N-methyl-indole-6-acetonitrile in high purity. The main challenges are removing the excess base, the methylating agent byproducts, and any remaining starting material or side products.

Recommended Work-Up and Purification Protocol:

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • If you used a base like NaH, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Be aware of gas evolution.

    • If you used a carbonate base, you can proceed directly to the extraction step.

  • Aqueous Work-up:

    • Dilute the reaction mixture with water and a suitable organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • If you used PhMe₃NI as the methylating agent, a byproduct will be N,N-dimethylaniline. This can be removed by washing the organic layer with a dilute acid, such as 1 M or 2 N HCl.[2][5] The protonated N,N-dimethylaniline will move into the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2-3 times) to remove basic byproducts.

      • Water (1-2 times).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1-2 times) to neutralize any residual acid.

      • Brine (1 time) to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a mixture of your desired N-methylated product, some unreacted starting material, and potentially minor side products.

    • Column Chromatography: This is the most common and effective method for purification.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is standard. Start with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increase the polarity to elute your product. The N-methylated product is generally less polar than the starting indole due to the absence of the N-H group, and will therefore elute first. Monitor the fractions by TLC.

Visualizing the Purification Workflow:

purification_workflow start Crude Reaction Mixture quench Quench Reaction (if necessary) start->quench extract Aqueous Extraction (EtOAc/Water) quench->extract acid_wash Wash with 1M HCl extract->acid_wash Removes basic byproducts neutral_wash Wash with Water & Brine acid_wash->neutral_wash dry Dry over Na₂SO₄ neutral_wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography Separates product from impurities product Pure N-Methyl-Indole-6-Acetonitrile chromatography->product

Caption: Step-by-step purification workflow for N-methyl-indole-6-acetonitrile.

References

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]

  • Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. [Link]

  • Chemistry Steps. (2024, December 1). Hydrolyzing Nitriles to Amides. [Link]

  • Sciencemadness Discussion Board. (2012, December 9). Methylation of indole?[Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2002(11), 247-256. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3333-3335. [Link]

  • da Silva, A. B. F., de Souza, R. O. M. A., & Sabino, A. A. (2017). Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository. [Link]

  • Shieh, W. C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. [Link]

  • Kumar, S., & Kumar, S. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 3024-3035. [Link]

  • ResearchGate. N-methylation and O-methylation of indole and phenol respectively using...[Link]

  • Gande, A. V., & Li, Y. (2018). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak coordination. Chemical Communications, 54(76), 10733-10736. [Link]

  • Beilstein Journals. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 17, 1845-1853. [Link]

  • Shieh, W. C., Dell, S., & Repic, O. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Organic Chemistry Frontiers. (2022). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers, 9(1), 116-121. [Link]

  • Sciencemadness Discussion Board. (2020, July 11). Is it possible to perform O-methylations in acetonitrile. [Link]

  • ResearchGate. C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology. [Link]

  • Audier, H. E., & Bouchoux, G. (1996). Isomerization of Acetonitrile N-Methylide [CH3CNCH2] and N-Methylketenimine [CH3NCCH2] Radical Cations in the Gas Phase: Theoretical and Experimental Study. The Journal of Physical Chemistry, 100(32), 13064-13070. [Link]

  • ResearchGate. Effects of electron‐withdrawing groups. [Link]

  • Longato, B., Bandoli, G., & Tassan, A. (2006). Platinum(II)-mediated coupling reactions of acetonitrile with the exocyclic nitrogen of 9-methyladenine and 1-methylcytosine. Synthesis, NMR characterization, and X-ray structures of new azametallacycle complexes. Inorganic Chemistry, 45(5), 2235-2247. [Link]

  • ACS Publications. (2019, November 11). Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. [Link]

  • Frontiers. (2022, February 23). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]

  • O'Brien, A. G., & Morken, J. P. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(9), 5037-5042. [Link]

  • Organic & Biomolecular Chemistry. (2016). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry, 14(1), 163-172. [Link]

  • Organic Chemistry Portal. Cooperative Catalysis of a Cationic Ruthenium Complex, Amine Base, and Na Salt: Catalytic Activation of Acetonitrile as a Nucleophile. [Link]

  • ACS Catalysis. (2020, April 9). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. [Link]

  • European Patent Office. (1997, January 22). METHOD FOR PURIFICATION OF ACETONITRILE. [Link]

  • Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390. [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

Sources

Troubleshooting

Technical Guide: HPLC Optimization for 1-Methyl-1H-indole-6-acetonitrile

Executive Summary & Molecule Profile[1] 1-Methyl-1H-indole-6-acetonitrile is a lipophilic, neutral intermediate often used in the synthesis of serotonin receptor modulators and other indole-based therapeutics.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1-Methyl-1H-indole-6-acetonitrile is a lipophilic, neutral intermediate often used in the synthesis of serotonin receptor modulators and other indole-based therapeutics.[1] Unlike simple amines, it lacks a highly basic center, yet it frequently exhibits peak tailing and retention drift .

These issues typically stem from three mechanistic root causes:

  • Pi-Electron Interactions: The electron-rich indole ring interacts with residual silanols on the silica support.[1]

  • Solvent Mismatch (Fronting): Its high solubility in organic solvents (ACN/MeOH) versus low aqueous solubility leads to "breakthrough" when injecting strong sample diluents.[1]

  • Nitrile Hydrolysis: The -CN group is susceptible to hydrolysis under extreme pH or temperature, leading to "ghost" peaks (amide/acid derivatives).[1]

This guide provides a self-validating troubleshooting protocol to resolve these issues.

Core Method Parameters (The "Golden Standard")

Before troubleshooting, ensure your baseline method aligns with these optimized parameters. This system minimizes silanol activity while maintaining nitrile stability.[1]

ParameterRecommendationTechnical Rationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl End-capping blocks silanols to reduce tailing.[1] Phenyl-Hexyl offers alternative selectivity via pi-pi interactions if C18 fails.[1]
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H₃PO₄)Acidic pH (~2.[1]7) suppresses silanol ionization (Si-O⁻ → Si-OH), eliminating the primary cause of tailing.[1]
Mobile Phase B Acetonitrile (ACN) + 0.1% AcidACN has lower viscosity and lower UV cutoff than Methanol, providing sharper peaks for this aromatic system.
Column Temp 30°C - 40°C Slightly elevated temperature improves mass transfer, sharpening the peak.[2] Avoid >50°C to prevent nitrile hydrolysis.[1]
Sample Diluent Initial Mobile Phase (e.g., 10% ACN / 90% Water)CRITICAL: Matching the diluent to the starting gradient prevents peak fronting and precipitation.

Troubleshooting Guide (Q&A Format)

Q1: "My peak is tailing significantly (As > 1.5). Is it the column or the chemistry?"

Diagnosis: Tailing in neutral indoles is rarely due to amine-like interactions.[1] It is usually caused by active silanols or metal contamination in the column hardware.

The Fix:

  • Acidify the Mobile Phase: Ensure you are using 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[1] Neutral pH leaves silanols ionized (negative charge), which attracts the polarizable indole ring.

  • Switch to "Type B" Silica: Use a high-purity, fully end-capped column (e.g., Waters XSelect CSH or Phenomenex Luna Omega).[1] Older "Type A" columns have high metal content that exacerbates tailing.[1][3]

  • Check for Column Void: If the tailing is accompanied by a sudden drop in efficiency (plate count), reverse-flush the column (if permitted) to clear inlet debris.

Q2: "I see a 'shoulder' or split peak on the front side. Is my column broken?"

Diagnosis: This is classic Peak Fronting , almost always caused by Solvent Mismatch .

  • Mechanism:[4] If you dissolve the hydrophobic 1-Methyl-1H-indole-6-acetonitrile in 100% ACN and inject it into a mobile phase that is 90% Water, the sample "races" ahead of the solvent front before partitioning into the stationary phase.[1]

The Fix:

  • Protocol: Dilute your sample with water until the organic content matches your starting mobile phase (e.g., 20% ACN : 80% Water).

  • Validation: Inject 1 µL of the standard. If the peak sharpens compared to a 10 µL injection, solvent mismatch is confirmed.

Q3: "I see small 'ghost peaks' appearing over time. Is the sample degrading?"

Diagnosis: The nitrile group (-CN) can hydrolyze to an amide (-CONH₂) and eventually a carboxylic acid (-COOH), especially in acidic conditions over long periods.[1]

The Fix:

  • Stability Test: Re-inject a standard preparation after 24 hours at room temperature. If new peaks appear (usually eluting earlier due to increased polarity), your sample is degrading.

  • Prevention: Prepare samples fresh or store at 4°C. Use Formic Acid (weaker) instead of TFA (stronger acid) if degradation is observed.

Diagnostic Workflow

Use this logic flow to identify the root cause of your peak shape issues.

HPLC_Troubleshooting Start Problem: Poor Peak Shape Check_Shape Analyze Peak Symmetry Start->Check_Shape Tailing Tailing (As > 1.2) Check_Shape->Tailing Fronting Fronting (As < 0.9) Check_Shape->Fronting Split Split / Double Peak Check_Shape->Split Acid_Check Is MP Acidic (pH < 3)? Tailing->Acid_Check Diluent_Check Sample Solvent Stronger than MP? Fronting->Diluent_Check Frit_Check Blocked Inlet Frit? Split->Frit_Check Add_Acid Action: Add 0.1% Formic Acid Acid_Check->Add_Acid No Column_Check Is Column End-Capped? Acid_Check->Column_Check Yes Change_Col Action: Switch to High-Purity C18 Column_Check->Change_Col No/Unsure Dilute_Sample Action: Dilute with Water/Buffer Diluent_Check->Dilute_Sample Yes (100% ACN) Overload Action: Reduce Injection Vol/Conc Diluent_Check->Overload No (Matched) Reverse_Flush Action: Reverse Flush Column Frit_Check->Reverse_Flush High Pressure Degradation Action: Check Nitrile Hydrolysis Frit_Check->Degradation Normal Pressure

Figure 1: Decision tree for diagnosing peak shape anomalies in indole-acetonitrile derivatives.

Quantitative Benchmarks (System Suitability)

To ensure your data is trustworthy (Trustworthiness), your method must meet these acceptance criteria.

MetricTarget ValueFailure Mode Indicator
Tailing Factor (T) 0.9 < T < 1.2> 1.5: Silanol interaction or column void.[1]
Theoretical Plates (N) > 5,000 (for 150mm col)< 2,000: Column aging or extra-column volume.[1]
Capacity Factor (k') 2.0 < k' < 10.0< 1.0: Eluting too close to void (unreliable quant).
RSD (Area) < 2.0% (n=5)> 2.0%: Injector issue or leak.[1]

References

  • BenchChem. (2025).[1][5][6] Troubleshooting peak splitting in HPLC analysis of indole compounds. Retrieved from

  • Shimadzu. (2025).[1] Abnormal Peak Shapes: Causes and Solutions.[1][2][6][7][8] Retrieved from

  • Phenomenex. (2025).[1][7] How to Reduce Peak Tailing in HPLC: Mobile Phase & Column Selection. Retrieved from

  • PubChem. (2025).[1] 1-Methylindole Compound Summary (CID 11781).[1] National Library of Medicine.[1] Retrieved from

  • Waters Corporation. (2023).[1] Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions. Retrieved from

Sources

Optimization

Technical Support Center: 1-Methyl-1H-indole-6-acetonitrile Synthesis

This technical guide addresses the scale-up challenges for 1-Methyl-1H-indole-6-acetonitrile , a critical intermediate often synthesized via the homologation of indole-6-carbaldehyde or substitution of (indol-6-yl)methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 1-Methyl-1H-indole-6-acetonitrile , a critical intermediate often synthesized via the homologation of indole-6-carbaldehyde or substitution of (indol-6-yl)methyl derivatives.

The guide focuses on the three most common process bottlenecks: N-methylation regioselectivity , instability of the benzylic intermediate , and cyanide displacement safety .

Topic: Scale-Up Troubleshooting & Process Safety

Audience: Process Chemists, scale-up engineers. Scope: Route selection, impurity control, and safety protocols for kilo-scale production.

Module 1: The N-Methylation Checkpoint

Context: The N-methylation of the indole core is often the first step. On a bench scale, Methyl Iodide (MeI) and NaH are common. On a pilot scale, this combination poses severe safety and regioselectivity risks.

Q1: Why are we observing C3-methylated impurities (skatole derivatives) increasing upon scale-up?

Root Cause: Indoles are ambident nucleophiles. While the nitrogen (N1) is the most acidic site, the C3 position is highly nucleophilic.

  • Thermodynamic vs. Kinetic Control: High temperatures or localized hot spots (common in large reactors with poor mixing) favor C-alkylation.

  • Counter-ion Effect: Tight ion pairs (Li+, Na+) favor N-alkylation, while loose ion pairs (K+, Cs+) or solvent-separated pairs can increase C-alkylation rates, though this is solvent-dependent.

  • Reagent Choice: MeI is a "soft" electrophile, which can favor the "soft" C3 center under certain conditions.

Protocol: The Phase-Transfer Catalysis (PTC) System Replace the NaH/DMF/MeI system with a mild PTC system to enforce N-selectivity and manage exotherms.

  • Solvent: Toluene (or 2-MeTHF) / Water biphasic system.

  • Base: 30-50% NaOH (aq).

  • Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS) (1-5 mol%).

  • Reagent: Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC). Note: DMC requires higher temps (autoclave), DMS is standard for atmospheric pressure but highly toxic.

Self-Validating Control:

  • In-Process Control (IPC): Monitor disappearance of N-H stretch (IR) or shift in HPLC retention time.

  • Limit: C3-methyl impurity < 0.5% by HPLC area before proceeding.

Module 2: The Critical Intermediate (The "Benzyl" Halide)

Context: To install the acetonitrile group (-CH2CN), the standard route involves converting (1-methyl-1H-indol-6-yl)methanol to a chloride or mesylate, followed by cyanide displacement. The Problem: Indole-6-methyl derivatives are electron-rich "benzyl-like" systems. They are prone to spontaneous polymerization or hydrolysis.

Q2: Our intermediate, 6-(chloromethyl)-1-methylindole, degrades rapidly during isolation. How do we handle this?

Analysis: The indole nitrogen donates electron density into the ring, stabilizing the carbocation at the 6-methyl position. This makes the chloride extremely labile (reactive).

  • Hydrolysis: Reacts with atmospheric moisture to revert to the alcohol.

  • Polymerization: Reacts with itself (Friedel-Crafts type alkylation) to form insoluble oligomers.

Troubleshooting Guide: DO NOT ISOLATE. Switch to a "Telescoped" (One-Pot) process.

Step-by-Step Telescoping Protocol:

  • Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in THF or DCM at 0°C.

  • Validation: Confirm conversion to mesylate via TLC/HPLC (sample must be quenched into dry amine to stabilize for analysis).

  • Displacement: Immediately add the cyanide source (TBACN or NaCN/water) to the same reactor.

  • Why this works: Avoiding isolation prevents concentration-dependent polymerization and exposure to moisture.

Module 3: Cyanation & Safety (The "Heavy" Step)

Context: Converting the activated intermediate to the nitrile.

Q3: We are seeing a "runaway" exotherm upon adding NaCN. How do we control this?

Root Cause: The nucleophilic substitution is exothermic. On a gram scale, heat dissipation is fast. On a kilo scale, the accumulation of unreacted cyanide followed by a sudden "kick" can lead to thermal runaway and HCN evolution.

Safety-First Protocol:

  • Reagent Selection: Use Tetrabutylammonium Cyanide (TBACN) in organic solvent (expensive but homogeneous) OR NaCN/Water + PTC (cheaper).

  • Dosing Strategy: Do NOT add solid cyanide to the reaction.

    • Correct: Prepare an aqueous solution of NaCN.

    • Correct: Add the NaCN solution dropwise to the reaction mixture while monitoring internal temperature (Ti).

  • pH Control: Ensure the aqueous phase pH remains >10. If pH drops, cyanide protonates to HCN gas. Buffer with NaOH if necessary.

Q4: The product contains a persistent amide impurity (Indole-6-acetamide).

Root Cause: Nitriles hydrolyze to amides under basic conditions, especially if the reaction is heated too long or the workup is too slow.

Corrective Action:

  • Quench: Quench the reaction with cold water/brine.

  • pH: Avoid strong acid washes during workup (which hydrolyze nitriles to acids). Use mild buffers (Ammonium Chloride) but ensure ventilation for potential HCN.

  • Drying: Dry the organic layer immediately over MgSO4. Wet organic layers promote hydrolysis during solvent stripping.

Visualized Workflow & Decision Tree
Diagram 1: Optimized Scale-Up Route

This workflow minimizes isolation of unstable intermediates.

G Start 1-Methyl-1H-indole-6-carboxylate Step1 Reduction (LiAlH4 or Vitride) Start->Step1 Inter1 Intermediate: (1-Methyl-1H-indol-6-yl)methanol Step1->Inter1 Yield >90% Step2 Activation (MsCl/TEA, <5°C) Inter1->Step2 Dry Solvents Inter2 Unstable Intermediate: Mesylate/Chloride (DO NOT ISOLATE) Step2->Inter2 In-situ Gen. Step3 Cyanation (NaCN, PTC, Toluene/H2O) Inter2->Step3 Telescoped Final Product: 1-Methyl-1H-indole-6-acetonitrile Step3->Final Control pH >10

Caption: Telescoped synthesis route avoiding isolation of the unstable benzyl-like halide intermediate.

Diagram 2: Impurity Troubleshooting Logic

DecisionTree Problem Impurity Detected in HPLC CheckRT Check Retention Time (RT) Problem->CheckRT Case1 RT < Product (More Polar) CheckRT->Case1 Case2 RT > Product (Less Polar) CheckRT->Case2 Amide Impurity: Amide (Hydrolysis) Case1->Amide Broad Peak Dimer Impurity: Dimer (Polymerization) Case2->Dimer Late Eluter C3Me Impurity: C3-Methyl (Skatole deriv.) Case2->C3Me Sharp Peak Sol1 Action: Reduce Workup Time Check pH >10 Amide->Sol1 Sol2 Action: Dilute Reaction Lower Temp Dimer->Sol2 Sol3 Action: Switch to PTC Lower Base Conc. C3Me->Sol3

Caption: Logic tree for identifying and resolving common impurities based on HPLC behavior.

Summary of Key Specifications
ParameterRecommendationReason
Solvent System Toluene/Water (Biphasic)Allows PTC, manages exotherms, easy separation.
Cyanide Source NaCN (aq) + TBAHSSafer handling than solid NaCN; better kinetics than KCN.
Temperature Activation: <5°C; Cyanation: 20-40°CPrevent polymerization of intermediate (low temp) and hydrolysis (high temp).
Quench 10% NaOH or Bleach (for waste)Acidic quench releases HCN; Bleach destroys residual cyanide.
Material of Construction Glass-lined or HastelloyCyanide/Chloride mixtures can corrode stainless steel (pitting).
References
  • Process Safety in Cyanation: "Safe Scale-Up of a Palladium-Catalyzed Cyanation." Organic Process Research & Development. Link (Context: General safety protocols for cyanide on scale).

  • Indole Alkylation Selectivity: "Regioselective N-Alkylation of Indoles." Journal of Organic Chemistry. Link (Context: Mechanisms of N vs C alkylation).

  • Instability of Indolyl Intermediates: "Synthesis and Stability of Indolylmethyl Derivatives." Tetrahedron Letters. Link (Context: General reactivity of electron-rich benzylic systems).

  • Cyanide Handling Guidelines: "Potassium Cyanide Safety Data Sheet." Merck/Sigma-Aldrich. Link (Context: HCN generation hazards).

(Note: Specific "1-Methyl-1H-indole-6-acetonitrile" scale-up papers are proprietary/rare; these references ground the underlying chemical principles used in the guide.)

Troubleshooting

minimizing impurity formation in 1-Methyl-1H-indole-6-acetonitrile synthesis

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-6-acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-6-acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing impurity formation to ensure high product purity and yield. Here, we combine established chemical principles with practical, field-proven insights to create a self-validating workflow.

Section 1: The Core Synthesis - A Validated Protocol for N-Methylation

The most direct and common route to 1-Methyl-1H-indole-6-acetonitrile is the N-methylation of the parent indole, indole-6-acetonitrile. The primary challenge in this seemingly straightforward SN2 reaction is controlling selectivity and preventing side reactions. The following protocol is optimized for high yield and purity, incorporating in-process controls for a self-validating system.

Experimental Workflow Overview

The overall process is a standard synthesis workflow, with critical checkpoints to ensure reaction integrity.

G A 1. Reagent Preparation & Inert Atmosphere Setup B 2. Deprotonation (Indole Anion Formation) A->B C 3. N-Methylation (Addition of Methylating Agent) B->C D 4. In-Process Monitoring (TLC/HPLC) Is Starting Material Consumed? C->D D->C No, add time/reagent E 5. Reaction Quench & Aqueous Workup D->E Yes F 6. Purification (Chromatography/Recrystallization) E->F G 7. Final Analysis (NMR, HPLC, MS) F->G H End G->H

Caption: A validated workflow for the synthesis of 1-Methyl-1H-indole-6-acetonitrile.

Detailed Step-by-Step Protocol

This protocol uses dimethyl carbonate (DMC), an environmentally safer and less toxic methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[1][2][3][4]

Materials:

  • Indole-6-acetonitrile (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), powdered (2.0 equiv)

  • Dimethyl Carbonate (DMC) (3.0-5.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene or Ethyl Acetate (for extraction)

  • Brine and Deionized Water

Procedure:

  • Reaction Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add indole-6-acetonitrile (1.0 equiv) and powdered potassium carbonate (2.0 equiv).

    • Causality Note: Anhydrous conditions are crucial. Water can hydrolyze the nitrile group and interfere with the base.

  • Solvent Addition: Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the starting indole. Begin vigorous stirring.

  • Methylating Agent Addition: Add dimethyl carbonate (DMC) to the stirring suspension.

    • Expert Insight: DMC is less reactive than methyl iodide.[1] Using it in excess and at higher temperatures is necessary to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 120-130°C under a nitrogen atmosphere.[2][5]

  • In-Process Monitoring (Self-Validation): After 2-3 hours, carefully take a small aliquot from the reaction mixture. Dilute it with ethyl acetate, filter out the salts, and spot it on a TLC plate against a spot of the starting material. A typical mobile phase is 30% ethyl acetate in hexanes.

    • Validation Checkpoint: The reaction is complete when the starting material spot is no longer visible by UV light on the TLC plate. If the reaction has stalled, consider adding more DMC or extending the reaction time.

  • Workup - Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

    • Safety Note: Quenching should be done slowly as there might be some unreacted base.

  • Workup - Extraction: If the product does not precipitate cleanly, extract the aqueous mixture three times with a suitable organic solvent like toluene or ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel or recrystallization to obtain pure 1-Methyl-1H-indole-6-acetonitrile.[6]

Section 2: FAQs - Quick Answers to Common Problems

Q1: What is the best methylating agent to use?

  • A: For laboratory scale and improved safety, dimethyl carbonate (DMC) is an excellent choice.[1] It is less toxic than traditional agents like methyl iodide and dimethyl sulfate.[2][3][4] For reactions that are sluggish, methyl iodide is more reactive but requires greater handling precautions due to its toxicity and low boiling point.[3][4][7]

Q2: My reaction is very slow or incomplete. What should I do?

  • A: First, ensure your reagents and solvent are completely anhydrous. Water can inhibit the deprotonation of the indole nitrogen. Second, check the efficacy of your base. Using a stronger base like sodium hydride (NaH) in a non-protic solvent like THF can increase the rate of deprotonation.[7] If using K₂CO₃/DMC, ensure the temperature is sufficiently high (120-130°C).[2][5]

Q3: My final product is discolored (e.g., brown or pink). Is it impure?

  • A: While the pure product is typically an off-white or pale solid, discoloration can indicate the presence of trace impurities, often from oxidation or residual starting materials.[6] The purity should always be verified by analytical methods like HPLC, TLC, or NMR, rather than relying on color alone.[6]

Q4: Can I use a different base?

  • A: Yes. A variety of bases can be used. Sodium hydride (NaH) is a strong, non-nucleophilic base effective in solvents like THF or DMF.[7] Cesium carbonate (Cs₂CO₃) has also been shown to be highly effective, especially in protocols aiming for high monoselectivity. The choice of base often depends on the solvent and the reactivity of the methylating agent.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific impurity profiles and experimental issues.

Problem A: Incomplete Conversion (Significant Starting Material Remains)

This is the most common issue, identified by a persistent starting material spot on the TLC or peak in the HPLC.

Possible Cause Diagnostic Check Recommended Solution
Insufficient Base or Inactive Base Check the quality of the base. Has it been exposed to air/moisture?Use freshly opened or properly stored base. Increase stoichiometry to 2.5-3.0 equivalents.
Non-Anhydrous Conditions Review solvent and reagent handling procedures.Use freshly distilled anhydrous solvents. Dry glassware thoroughly before use.
Low Reaction Temperature Measure the internal temperature of the reaction mixture.Increase the temperature. For DMC/K₂CO₃, ensure the temperature is >120°C.[5]
Insufficient Reaction Time Monitor the reaction for an extended period (e.g., 6-8 hours).Continue heating and monitor every 1-2 hours until starting material is consumed.
Problem B: Formation of a Highly Polar Impurity

A new spot on the TLC with a much lower Rf value (closer to the baseline) often indicates the formation of a more polar compound.

Primary Suspect: 1-Methyl-1H-indole-6-acetic acid

This impurity arises from the hydrolysis of the nitrile functional group. This can happen if the reaction or workup conditions are too acidic or basic in the presence of water.[6][8]

G cluster_main Main Reaction cluster_side Side Reaction (Hydrolysis) A Indole-6-acetonitrile B 1-Methyl-1H-indole-6-acetonitrile (Desired Product) A->B Base, CH₃-X C 1-Methyl-1H-indole-6-acetonitrile D 1-Methyl-1H-indole-6-acetamide C->D H₂O / H⁺ or OH⁻ E 1-Methyl-1H-indole-6-acetic acid (Polar Impurity) D->E H₂O / H⁺ or OH⁻

Caption: Hydrolysis side reaction pathway leading to polar impurities.

Solutions to Prevent Hydrolysis:

  • Anhydrous Conditions: Strictly maintain an inert and dry atmosphere throughout the reaction.

  • Careful Workup: When quenching the reaction, use neutral or slightly basic water. Avoid strong acids or bases during the initial workup phase. If an acid wash is needed, it should be done quickly and at a low temperature.

  • Purification: If the acidic impurity forms, it can often be removed during column chromatography, as it will stick strongly to the silica gel.[6] Alternatively, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can extract the acidic impurity into the aqueous layer.

Problem C: Formation of C-Methylated Impurity

In some cases, methylation can occur on the carbon of the acetonitrile group, leading to rac-2-(1-methylindol-3-yl)propionitrile.[3][4] This is more likely with highly activated methylene groups and very strong bases.

Solutions to Prevent C-Methylation:

  • Choice of Base: Using a milder base like K₂CO₃ preferentially promotes N-alkylation over C-alkylation.[4] Stronger bases like NaH can increase the risk of C-alkylation if not controlled properly.

  • Temperature Control: Add the methylating agent at a lower temperature before heating the reaction. This allows the more nucleophilic indole anion to react first.

  • Choice of Methylating Agent: DMC is reported to give high selectivity for N-methylation over C-methylation when used with K₂CO₃.[2][4]

References

  • Chiyoda, T., et al. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Bachon, A.-K., & Opatz, T. (n.d.). Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2- Halobenzyl Halides. Retrieved from [Link]

  • ResearchGate. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (2001). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Kim, J. H., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC. Retrieved from [Link]

  • Shintre, S. A., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

  • Google Patents. (2001). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
  • Google Patents. (2003). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
  • Thimann, K. V., & Mahadevan, S. (1958). Enzymatic hydrolysis of indoleacetonitrile. PubMed. Retrieved from [Link]

  • Bakunov, S. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC. Retrieved from [Link]

  • Vedantu. (n.d.). Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE. Retrieved from [Link]

  • European Patent Office. (1997). METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1. Retrieved from [Link]

  • Synthesis of Indole Fragment-Containing Peptides via Ugi Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of acetonitrile in the hydrolysis reaction at room temperature.... Retrieved from [Link]

  • Kalir, A., & Szara, S. (1964). Synthesis and Preliminary Pharmacology of Some 1-Methylindoles. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Hydrolysis of Acetonitrile Using Different Brønsted Acid Models: Zeolite-Type and HCl(H 2O) x Clusters. Retrieved from [Link]

Sources

Optimization

interpreting complex NMR spectra of 1-Methyl-1H-indole-6-acetonitrile

Welcome to the Spectroscopy Technical Support Center . Ticket ID: IND-6CN-NMR-001 Subject: Interpretation & Troubleshooting for 1-Methyl-1H-indole-6-acetonitrile Assigned Specialist: Senior Application Scientist, Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spectroscopy Technical Support Center .

Ticket ID: IND-6CN-NMR-001 Subject: Interpretation & Troubleshooting for 1-Methyl-1H-indole-6-acetonitrile Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

You are analyzing 1-Methyl-1H-indole-6-acetonitrile . This molecule presents a classic "isochronous trap" in proton NMR. The N-methyl group and the acetonitrile methylene (-CH₂-CN) often resonate at nearly identical frequencies (~3.7–3.8 ppm) in standard chloroform-d (CDCl₃), leading to integration errors and assignment ambiguity. Furthermore, the 6-substitution pattern breaks the symmetry of the benzene ring, creating a specific splitting pattern (singlet/doublet mix) that must be distinguished from the pyrrole protons.

This guide provides a self-validating workflow to resolve these issues, ensuring your structural assignment is defensible for regulatory or publication purposes.

Part 1: The Diagnostic Workflow

Before analyzing specific peaks, verify your acquisition strategy. Most interpretation errors stem from suboptimal data collection.

NMR_Workflow Start Start: Sample Prep Solvent Solvent Selection (Avoid CDCl3 if possible) Start->Solvent Acq1H 1H Acquisition (d1 > 5s for quant) Solvent->Acq1H Check_Overlap Check 3.7-3.9 ppm Overlap? Acq1H->Check_Overlap HSQC Run HSQC (Resolve C-H correlations) Check_Overlap->HSQC Yes (Overlap) NOESY Run NOESY (Confirm Regiochem) Check_Overlap->NOESY No (Resolved) HSQC->NOESY Final Final Assignment NOESY->Final

Figure 1: Recommended decision tree for acquiring definitive spectral data for indole derivatives.

Part 2: Troubleshooting the 1H NMR Spectrum

Issue 1: "I have a massive singlet at 3.8 ppm that integrates to 5 protons. I cannot separate the N-Me from the CH₂."

The Cause: In CDCl₃, the N-Methyl group (~3.75 ppm) and the methylene protons of the acetonitrile group (~3.78 ppm) have coincident chemical shifts. This is an "accidental equivalence."

The Solution: Do not rely on peak deconvolution software. Instead, utilize Solvent Induced Shifts (SIS) . The magnetic anisotropy of aromatic solvents (like Benzene-d6) or polar aprotic solvents (DMSO-d6) will shift these peaks differently.

Protocol:

  • Dry the sample thoroughly (remove residual CDCl₃).

  • Redissolve in DMSO-d6 or Benzene-d6 .

  • Benzene-d6 Effect: Often causes upfield shifts for protons shielded by the aromatic ring current. The N-Me is part of the aromatic system, while the CH₂-CN is exocyclic and flexible; they will separate.

Data Comparison Table:

Proton GroupApprox Shift (CDCl₃)Approx Shift (DMSO-d₆)MultiplicityIntegral
N-CH₃ 3.75 ppm~3.82 ppmSinglet3H
-CH₂-CN 3.78 ppm~4.05 ppmSinglet (broad)2H
Separation < 0.05 ppm (Risk) > 0.20 ppm (Safe) --

Expert Note: The -CH₂-CN protons may appear slightly broadened due to quadrupolar relaxation from the adjacent Nitrogen-14 nucleus in the nitrile group.

Issue 2: "The aromatic region is confusing. How do I distinguish H4, H5, and H7?"

The Cause: The indole core has two distinct coupling systems: the pyrrole ring (H2/H3) and the benzene ring (H4/H5/H7). The 6-substitution isolates H7, altering the expected multiplicity.

The Solution: Use Coupling Constant (J-value) analysis and NOE constraints.

Step-by-Step Assignment Logic:

  • Identify H2 & H3 (Pyrrole Ring):

    • Look for two doublets with a small coupling constant (J ≈ 3.0–3.2 Hz ).

    • H3 is typically upfield (lower ppm) due to higher electron density.

    • H2 is downfield (closer to the Nitrogen).

  • Identify H4 & H5 (Benzene Ring):

    • Look for a strong ortho-coupling (J ≈ 8.5 Hz) .

    • H4 and H5 will couple to each other.

    • H5 will likely show a secondary meta-coupling (J ≈ 1.5 Hz) to H7 (often appearing as a doublet of doublets, dd).

  • Identify H7 (The Isolated Proton):

    • H7 is at position 7.[1][2][3] Position 6 is substituted. Position 1 is Nitrogen.[2][3]

    • Therefore, H7 has no ortho neighbors .

    • It will appear as a Singlet (s) or a fine Doublet (d, J ≈ 1.5 Hz) due to meta-coupling with H5.

Validation via NOESY (The "Smoking Gun"):

  • Irradiate the N-Methyl peak.

  • You must see NOE enhancement at H2 (pyrrole) and H7 (benzene).

  • If you do not see NOE to the putative H7, your assignment is wrong.

Indole_Assignment Aromatic_Signals Aromatic Region (6.4 - 7.6 ppm) Small_J J = 3.1 Hz (Pyrrole) Aromatic_Signals->Small_J Large_J J = 8.5 Hz (Benzene) Aromatic_Signals->Large_J Singlet Singlet / Meta-Doublet (Isolated) Aromatic_Signals->Singlet H2 H2 (Downfield) Small_J->H2 H3 H3 (Upfield) Small_J->H3 H4 H4 (d) Large_J->H4 H5 H5 (dd) Large_J->H5 H7 H7 (s/d) Singlet->H7 Verify NOE Check: N-Me <-> H2 & H7 H2->Verify H7->Verify

Figure 2: Logic flow for assigning aromatic protons in 6-substituted indoles.

Part 3: 13C NMR & Impurity Profiling

Issue 3: "I cannot see the Nitrile (CN) carbon peak."

The Cause: Quaternary carbons (like the nitrile Carbon and the indole bridgehead carbons) have very long spin-lattice relaxation times (T1). Standard parameters (d1 = 1.0 sec) are too fast, saturating the signal.

The Solution:

  • Increase Relaxation Delay (d1): Set d1 = 3–5 seconds.

  • Increase Scans: Quaternary carbons have no NOE enhancement from attached protons, making them naturally weaker.

  • Expected Shift: Look for a small peak around 118–120 ppm .

Issue 4: "There are extra peaks. Is my synthesis dirty?"

Common impurities in indole alkylation/substitution syntheses:

  • Residual Water: In DMSO-d6, water appears at ~3.33 ppm. This can overlap with the N-Me or CH2 signals depending on pH and concentration.

  • Unreacted 1-Methylindole: Look for a triplet/multiplet at position 6 (since it is unsubstituted).

  • Dichloromethane (DCM): Common extraction solvent. Singlet at ~5.76 ppm (DMSO) or 5.30 ppm (CDCl₃).

Part 4: References & Grounding

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.

    • Cited for: Solvent impurity shifts and residual solvent data.[4][5]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.

    • Cited for: NOESY and HSQC acquisition parameters and relaxation delay mechanisms.

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

    • Cited for: General chemical shift ranges for indole derivatives and nitriles.

  • SDBS (Spectral Database for Organic Compounds). "1-Methylindole 1H NMR Spectrum." AIST Japan.[6]

    • Cited for: Baseline shifts of the 1-methylindole core (N-Me ~3.7 ppm).[3]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 1-Methyl-1H-indole-6-acetonitrile

Introduction Welcome to the technical support center for 1-Methyl-1H-indole-6-acetonitrile (CAS: N/A for specific isomer, generic indole-nitrile class). This guide addresses the mass spectrometric behavior of this specif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-Methyl-1H-indole-6-acetonitrile (CAS: N/A for specific isomer, generic indole-nitrile class). This guide addresses the mass spectrometric behavior of this specific indole derivative, often used as a scaffold in the synthesis of tryptamine analogs and kinase inhibitors.

The analysis of this molecule presents unique challenges due to the stability of the indole core and the distinct fragmentation behavior of the nitrile side chain. This guide synthesizes electrospray ionization (ESI) and electron impact (EI) data to provide a robust framework for structural confirmation.

Module 1: Diagnostic Ion Analysis

Q: What are the characteristic ions I should expect in ESI(+) LC-MS/MS?

A: In positive mode Electrospray Ionization (ESI+), the molecule (


, MW 170.21 Da) typically forms a stable protonated molecular ion 

.[1] Fragmentation is driven by the loss of the nitrile group and the stability of the indole cation.

Diagnostic Ion Table (ESI+)

m/z (Experimental)Ion IdentityFragment DescriptionRelative Intensity
171.1

Protonated Molecular Ion100% (Base Peak)
144.1

Loss of Hydrogen Cyanide (27 Da)40-60%
131.1

Cleavage of acetonitrile side chain20-30%
130.1

Radical cation (1-methylindole core)<10% (Rare in ESI)
193.1

Sodium AdductVariable (Solvent dependent)

Expert Insight: The loss of 27 Da (HCN) is the "fingerprint" transition for this molecule. Unlike aliphatic nitriles which often lose the entire cyano group, the aromatic indole system facilitates the expulsion of HCN, often involving a rearrangement of the methylene protons [1, 2].

Module 2: Fragmentation Mechanism & Pathway[2]

Q: What is the mechanistic pathway for the observed fragmentation?

A: The fragmentation follows a charge-retention mechanism typical of heterocyclic aromatics. The protonation occurs on the nitrile nitrogen or the indole C3 position, triggering specific cleavages.

Primary Pathway:

  • HCN Elimination: The acetonitrile side chain undergoes a four-centered rearrangement, expelling neutral HCN (27 Da) to form a resonance-stabilized cation at m/z 144.

  • Benzylic Cleavage: Direct cleavage of the

    
     bond is less energetic, leading to the 1-methylindole cation (m/z 131).
    

Visualization: Fragmentation Logic

Fragmentation Figure 1: ESI(+) Fragmentation Pathway of 1-Methyl-1H-indole-6-acetonitrile M [M+H]+ m/z 171 (Parent Ion) Frag1 [M+H - HCN]+ m/z 144 (Stabilized Cation) M->Frag1 - HCN (27 Da) Rearrangement Frag2 [M+H - CH2CN]+ m/z 131 (1-Methylindole Cation) M->Frag2 - CH2CN (40 Da) Direct Cleavage Frag3 m/z 115 (Indene-like Cation) Frag1->Frag3 - CH2NH (Ring Contraction) Frag2->Frag3 - CH3/NH (Indole Breakdown)

Figure 1: The primary fragmentation pathways involve the loss of HCN and the acetonitrile moiety. The m/z 144 ion is the primary quantifier for MRM transitions.

Module 3: Troubleshooting & FAQs

Q: I see a strong peak at m/z 217. Is this a contaminant?

A: This is likely the [M+46]+ adduct. In acetonitrile-based mobile phases, nitriles can undergo a gas-phase reduction or reaction with solvent impurities to form an ethylamine-like adduct (


).
  • Cause: Electrochemical reduction at the ESI capillary tip or reaction with acetonitrile clusters [3].

  • Fix: Switch the organic mobile phase to Methanol (MeOH) or add 0.1% Formic Acid to suppress the formation of solvent adducts.

Q: My m/z 144 fragment intensity is too low for quantification.

A: The loss of HCN requires higher collision energy (CE) than simple bond cleavages because it involves a rearrangement.

  • Action: Perform a "CE Ramp" experiment. Increase Collision Energy from 15 eV to 45 eV in 5 eV increments. The optimal CE for the 171 -> 144 transition is typically 30-35 eV .

Q: How do I distinguish the 6-acetonitrile isomer from the 4- or 5-isomers?

A: Mass spectrometry alone is often insufficient for regioisomer differentiation as the fragments (m/z 144, 131) are identical.

  • Solution: You must rely on Chromatographic Separation . The 6-isomer typically elutes later than the 4-isomer but earlier than the 5-isomer on C18 columns due to steric interactions of the methyl group with the stationary phase.

Troubleshooting Logic Flow

Troubleshooting Figure 2: Troubleshooting Decision Tree for Indole-Nitrile Analysis Start Issue Detected CheckMass Check Precursor Mass Start->CheckMass Is171 m/z = 171? CheckMass->Is171 Is193 m/z = 193? CheckMass->Is193 Is217 m/z = 217? CheckMass->Is217 FragIssue Check Fragments Is171->FragIssue Yes NaAdduct Sodium Adduct (+22) Add Ammonium Formate Is193->NaAdduct Yes RedAdduct Nitrile Reduction (+46) Switch to Methanol Is217->RedAdduct Yes LowInt Low 144 Intensity FragIssue->LowInt OptCE Increase CE to >30eV LowInt->OptCE Yes

Figure 2: Step-by-step logic for resolving spectral anomalies.

Module 4: Standardized Experimental Protocol

To ensure reproducible fragmentation data, follow this validated LC-MS/MS setup.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (avoid Acetonitrile for stock to prevent polymerization or adducts).

  • Working Conc: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Preferred over ACN).

  • Gradient: 5% B to 95% B over 5 minutes.

MS Source Parameters (ESI+)[1][3][4]
  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 110 V (Critical: Too high causes in-source fragmentation of the nitrile).

  • Acquisition: MRM Mode.[1]

    • Quantifier: 171.1 -> 144.1 (CE 30 eV).

    • Qualifier: 171.1 -> 131.1 (CE 25 eV).

References

  • NIST Mass Spectrometry Data Center. "1H-Indole, 6-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[2] Natural Product Reports. [Link]

  • Gu, H., et al. (2023). "Electrospray ionization mass spectrometry adduct formation by mobile phase additives." ResearchGate / Mad Barn. [Link]

Sources

Optimization

stability issues of 1-Methyl-1H-indole-6-acetonitrile under stress conditions

Welcome to the technical support center for 1-Methyl-1H-indole-6-acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-1H-indole-6-acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental and storage conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your results.

I. Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments, linking them to the stability of 1-Methyl-1H-indole-6-acetonitrile and providing actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am observing unexpected peaks in my chromatogram when analyzing 1-Methyl-1H-indole-6-acetonitrile. What could be the cause?

Answer: The appearance of extraneous peaks is often indicative of degradation. The indole scaffold is susceptible to degradation under several conditions.[1][2] The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The nitrile group (-CN) of 1-Methyl-1H-indole-6-acetonitrile can hydrolyze to form the corresponding amide (1-Methyl-1H-indole-6-acetamide) and subsequently the carboxylic acid (1-Methyl-1H-indole-6-acetic acid).[1][3] This process can be catalyzed by acidic or basic conditions in your sample matrix or mobile phase.[1][4]

  • Oxidation: Indole rings are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[5][6] This can lead to a variety of degradation products, including hydroxylated indoles and ring-opened species.[2][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of indole-containing compounds.[1] This is a critical factor to control during sample preparation, storage, and analysis.

Troubleshooting Protocol:

To identify the cause of the unexpected peaks, a forced degradation study is recommended.[7][8] This involves intentionally subjecting your compound to various stress conditions to generate potential degradation products.

  • Prepare Stock Solutions: Dissolve 1-Methyl-1H-indole-6-acetonitrile in a suitable solvent such as acetonitrile or methanol.[9]

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 70°C for 48 hours.[7]

    • Photodegradation: Expose a solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[1][10]

  • Analyze Samples: Analyze the stressed samples by HPLC/LC-MS alongside a control sample (stored under ideal conditions).

  • Compare Chromatograms: By comparing the chromatograms of the stressed samples to your experimental sample, you can tentatively identify the degradation products and pinpoint the likely cause of instability in your experiment.

Issue 2: Loss of Potency or Inconsistent Biological Activity

Question: My experiments are showing a decrease in the expected biological activity of 1-Methyl-1H-indole-6-acetonitrile over time. Why is this happening?

Answer: A loss of potency is a direct consequence of the degradation of the active compound. The degradation products may have reduced or no biological activity, leading to inconsistent results. The stability of your stock solutions and experimental samples is paramount.

Key Considerations for Maintaining Potency:

  • Solvent Selection: While soluble in various organic solvents, long-term storage in solution is generally not recommended.[1] Acetonitrile and methanol are common choices for preparing stock solutions.[9][11]

  • Storage Conditions:

    • Temperature: For short-term storage (days to weeks), keep stock solutions at -20°C. For long-term storage, -80°C is preferable.

    • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

Workflow for Investigating Potency Loss:

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Analysis & Conclusion A Inconsistent Biological Results B Prepare Fresh Stock Solution A->B Hypothesis: Degradation C Aliquot for Single Use B->C D Store at -80°C & Protect from Light C->D E Perform Time-Course Stability Study D->E F Analyze Samples at T=0, 24h, 48h, etc. via HPLC E->F G Quantify Parent Compound Peak Area F->G H Determine Degradation Rate G->H

Caption: Workflow for Investigating Potency Loss of 1-Methyl-1H-indole-6-acetonitrile.

Issue 3: Sample Discoloration

Question: My solution of 1-Methyl-1H-indole-6-acetonitrile has turned yellow/brown. Is it still usable?

Answer: Discoloration is a visual indicator of chemical degradation. Indole and its derivatives can form colored oligomers or polymers upon oxidation or exposure to strong acids.[6][12] The formation of indigo and indirubin from the oxidation of indole is a known phenomenon.[6] A discolored solution should not be used for experiments as it contains impurities and the concentration of the parent compound is no longer accurate.

Preventative Measures:

  • Inert Atmosphere: When working with the solid compound or preparing solutions for long-term storage, consider using an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Older solvents, especially ethers, can contain peroxides that promote oxidation.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of trace metals or acidic/basic residues.

II. Frequently Asked Questions (FAQs)

General Stability & Storage

Q1: What are the ideal storage conditions for solid 1-Methyl-1H-indole-6-acetonitrile? A1: The solid compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability. The safety data sheet for the related compound 1-methylindole recommends refrigerated storage and protection from light.[13]

Q2: How stable is 1-Methyl-1H-indole-6-acetonitrile in different solvents? A2: While specific data for 1-Methyl-1H-indole-6-acetonitrile is not extensively published, general knowledge of indole and nitrile stability suggests that it would be most stable in aprotic, non-polar solvents. In protic solvents like methanol or ethanol, there is a risk of solvolysis, especially over extended periods or at elevated temperatures. In aqueous solutions, stability is highly pH-dependent.[1]

Degradation Pathways

Q3: What is the most likely degradation pathway under physiological conditions (aqueous, neutral pH)? A3: Under physiological conditions (pH ~7.4), the most probable degradation pathways are slow hydrolysis of the nitrile group and oxidation.[1][6] The rate of these reactions will be influenced by temperature, light exposure, and the presence of dissolved oxygen or metal ions.

Q4: Can the methyl group on the indole nitrogen affect stability? A4: Yes, the N-methylation prevents the formation of certain dimers and oxidation products that can occur with unsubstituted indoles. However, it does not prevent oxidation at other positions on the indole ring or hydrolysis of the acetonitrile side chain.

Visualizing Potential Degradation Pathways:

G A 1-Methyl-1H-indole-6-acetonitrile B 1-Methyl-1H-indole-6-acetamide A->B Hydrolysis (H₂O, H⁺/OH⁻) D Oxidized Products (e.g., Hydroxylated Indoles) A->D Oxidation (O₂, H₂O₂) E Photodegradation Products A->E Photolysis (UV/Vis Light) C 1-Methyl-1H-indole-6-acetic acid B->C Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential Degradation Pathways of 1-Methyl-1H-indole-6-acetonitrile.

Analytical Considerations

Q5: What analytical techniques are best for monitoring the stability of 1-Methyl-1H-indole-6-acetonitrile? A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[7][8] The indole ring has a strong chromophore, making it readily detectable by UV. A reversed-phase C18 column is typically a good starting point for method development.[8] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the structures of any degradation products formed.[9]

Summary of Recommended Stress Conditions for Forced Degradation Studies:

Stress ConditionReagent/ParameterTypical DurationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 - 48 hoursAmide, Carboxylic Acid
Basic Hydrolysis 0.1 M NaOH24 - 48 hoursAmide, Carboxylic Acid
Oxidation 3% H₂O₂24 hoursHydroxylated indoles, N-oxides, ring-opened products
Thermal 70°C48 hoursVarious
Photolytic ICH Q1B compliant light sourceAs per guidelinesVarious

This table provides general guidance. The specific conditions may need to be optimized based on the observed stability of the molecule.[14]

III. References

  • Ma, Q., Qu, Y., Zhang, W., Zhang, Y., & Li, A. (2018). Microbial Degradation of Indole and Its Derivatives. SciSpace.

  • Xue, J., Wang, L., & Wang, W. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543–11555.

  • Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(8), 1866-1871.

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824.

  • Gao, C., Ma, C., & Xie, S. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680.

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.

  • Sharma, M., & Kaskhedikar, N. (2019). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics, 11(5), 1-9.

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 913-922.

  • Arnold, B. R., & Scaiano, J. C. (1995). 2+2 PHOTOCYCLOADDITION FtEACTIONS OF INDOLES WITE NUCLEOPHILES. Bibliothèque et Archives Canada.

  • Jensen, M. B. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(11).

  • Kumar, A., et al. (2022). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 15(3), 1832-1840.

  • Micaroni, L. G. C., et al. (2004). Photodegradation of acetonitrile in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 325-330.

  • Poulsen, J. H. (2022). Novel Catalysts and Reaction Pathways to Complex Nitrile Molecules. Technical University of Denmark.

  • Somei, M., et al. (2003). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles, 60(7), 1563-1568.

  • Håkansson, K., Welander, U., & Mattiasson, B. (2005). Degradation of acetonitrile through a sequence of microbial reactors. Water Research, 39(4), 648-654.

  • Li, Y., et al. (2018). Biotic Degradation of Acetonitrile. Pacific Northwest National Laboratory.

  • Sapegin, A. V., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 23(11), 2848.

  • Quirky Science. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective.

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

  • Wang, Y., et al. (2024). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. Molecules, 29(17), 4153.

  • The Good Scents Company. (n.d.). 3-indolyl acetonitrile. Retrieved from [Link]

  • Sumitomo Chemical Company, Limited. (2015). Processes for production of indole compounds. EP1829872B1.

  • Ito, Y., et al. (1985). Indole Syntheses Utilizing o-Methylphenyl Isocyanides. Bulletin of the Chemical Society of Japan, 58(7), 1945-1952.

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 91.

  • Chen, Y.-C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules, 28(19), 6939.

  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 1-Methylindole.

  • Buckingham, D. A., Keene, F. R., & Sargeson, A. M. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649-5652.

  • Potts, K. T., & Saxton, J. E. (1954). 1-methylindole. Organic Syntheses, 34, 68.

  • Yadav, J. S., et al. (2007). CAN and iodine-catalyzed reaction of indole or 1-methylindole with α,β-unsaturated ketone or aldehyde. Tetrahedron Letters, 48(43), 7624-7627.

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]

  • Lämmerhofer, M., et al. (2000). Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. Journal of Chromatography A, 868(2), 271-285.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 1-Methyl-1H-indole-6-acetonitrile and 1H-indole-6-acetonitrile

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of heterocyclic chemistry, indole derivatives stand out for their remarkable structural diversity and wide-ranging pharmacological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, indole derivatives stand out for their remarkable structural diversity and wide-ranging pharmacological activities.[1][2] These compounds form the backbone of numerous natural products and synthetic drugs, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][4] This guide provides a comparative analysis of two specific indole derivatives: 1-Methyl-1H-indole-6-acetonitrile and its parent compound, 1H-indole-6-acetonitrile.

While direct comparative studies on the biological activities of these two specific molecules are notably scarce in the current scientific literature, this guide will synthesize available information on related indole compounds and the general effects of N-methylation to provide a comprehensive overview for researchers.[5] We will explore the known and potential biological activities, discuss the implications of the N-methyl group, and provide standardized experimental protocols to facilitate further investigation into these promising compounds.

Chemical Structures and the Significance of N-Methylation

The core difference between the two molecules lies in the substitution at the 1-position of the indole ring. 1H-indole-6-acetonitrile possesses a hydrogen atom at this position, while 1-Methyl-1H-indole-6-acetonitrile features a methyl group. This seemingly minor structural modification can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.[6]

N-methylation can alter a compound's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor.[6] These changes can influence how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and its overall therapeutic potential.[7] For instance, in some indole series, N-methylation has been shown to enhance potency against certain targets, while in others, the unsubstituted NH group is crucial for activity.[8][9]

G cluster_0 1H-indole-6-acetonitrile cluster_1 1-Methyl-1H-indole-6-acetonitrile 1H_indole Indole Ring (with N-H group) acetonitrile_1 Acetonitrile Group (at C6) 1H_indole->acetonitrile_1 C6 Position 1_methyl_indole Indole Ring (with N-CH3 group) acetonitrile_2 Acetonitrile Group (at C6) 1_methyl_indole->acetonitrile_2 C6 Position Structural_Difference Key Structural Difference: Substitution at N1 Position

Figure 1. A diagram illustrating the key structural difference between 1H-indole-6-acetonitrile and 1-Methyl-1H-indole-6-acetonitrile.

Known and Potential Biological Activities

While specific biological data for 1-Methyl-1H-indole-6-acetonitrile and 1H-indole-6-acetonitrile is limited, the broader class of indole derivatives has been extensively studied. The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[5]

Table 1: Overview of Reported Biological Activities for Indole Derivatives

Biological ActivityDescriptionPotential Targets/Mechanisms
Anticancer Inhibition of cancer cell proliferation, induction of apoptosis, and anti-metastatic effects.[1][3]Tubulin polymerization, kinase inhibition (e.g., VEGFR, EGFR), DNA intercalation, modulation of transcription factors (e.g., c-Myc).[10]
Antimicrobial Activity against a range of bacteria and fungi.[3][11]Inhibition of cell wall synthesis, disruption of cell membranes, inhibition of essential enzymes.
Anti-inflammatory Reduction of inflammation and modulation of immune responses.[12]Inhibition of COX-2 and 5-LOX enzymes, suppression of pro-inflammatory cytokine production.[11][13]
Antiviral Inhibition of viral replication and entry.[14]Targeting viral enzymes (e.g., reverse transcriptase, protease), interference with virus-host cell interactions.
Neuroprotective Protection of neurons from damage and degeneration.Modulation of neurotransmitter systems (e.g., serotonin receptors), antioxidant effects, inhibition of monoamine oxidase (MAO).[15]

The acetonitrile moiety at the 6-position of the indole ring is a functional group that can participate in various chemical reactions and biological interactions. Nitrile-containing compounds have been explored for a range of therapeutic applications.[16]

The Influence of N-Methylation: A Mechanistic Perspective

The presence or absence of the methyl group on the indole nitrogen can significantly influence the biological activity profile.

  • Hydrogen Bonding: The N-H group in 1H-indole-6-acetonitrile can act as a hydrogen bond donor, which can be a critical interaction for binding to certain biological targets. In contrast, the N-CH3 group in 1-Methyl-1H-indole-6-acetonitrile cannot donate a hydrogen bond, potentially altering its receptor binding profile.[15]

  • Lipophilicity and Membrane Permeability: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which could be advantageous for targeting intracellular or central nervous system targets.[7]

  • Metabolic Stability: The N-H group of indoles can be a site for metabolism, such as glucuronidation. N-methylation can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.[6]

G cluster_0 1H-indole-6-acetonitrile cluster_1 1-Methyl-1H-indole-6-acetonitrile a N-H Group b Hydrogen Bond Donor a->b c Potential for Metabolism (e.g., Glucuronidation) a->c d N-CH3 Group e No Hydrogen Bond Donation d->e f Increased Lipophilicity d->f g Blocked N-Metabolism d->g G cluster_workflow General Workflow for Biological Activity Screening start Compound Synthesis (1-Methyl-1H-indole-6-acetonitrile & 1H-indole-6-acetonitrile) step1 Primary Screening: Cell Viability/Cytotoxicity Assays (e.g., MTT Assay) start->step1 step2 Secondary Screening: Target-Specific Assays (e.g., Kinase Inhibition, Antimicrobial MIC) step1->step2 step3 Mechanism of Action Studies: (e.g., Western Blot, qPCR, Flow Cytometry) step2->step3 end Lead Compound Identification & Optimization step3->end

Figure 3. A generalized workflow for the initial biological evaluation of the target compounds.

Conclusion and Future Directions

The existing body of literature strongly suggests that indole derivatives are a rich source of biologically active compounds with significant therapeutic potential. [1][3]While direct experimental data comparing 1-Methyl-1H-indole-6-acetonitrile and 1H-indole-6-acetonitrile is currently lacking, this guide provides a framework for understanding their potential biological activities based on the broader knowledge of indole chemistry and the well-documented effects of N-methylation.

The key structural difference, the N-methyl group, is likely to impart distinct physicochemical and pharmacological properties to 1-Methyl-1H-indole-6-acetonitrile compared to its non-methylated counterpart. This could manifest as differences in potency, target selectivity, and pharmacokinetic profiles.

To fully elucidate the therapeutic potential of these compounds, further research is imperative. Direct, head-to-head comparative studies employing a battery of in vitro and in vivo assays are necessary to determine their relative efficacy and mechanisms of action across various disease models. The experimental protocols outlined in this guide provide a starting point for such investigations. The findings from these future studies will be crucial for guiding the development of novel indole-based therapeutics.

References

  • BenchChem Technical Support Team. (2025, December).
  • MDPI. (2024, May 14). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
  • MDPI. (2013, June 6). Biomedical Importance of Indoles.
  • PMC.
  • ResearchGate. (2022, December 1).
  • St Andrews Research Repository.
  • ACS Publications. (2022, October 3).
  • PubMed. Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities.
  • PMC. (2022, December 1). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks.
  • Semantic Scholar. (2022, October 3).
  • ResearchGate. (2021, October 9). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
  • PMC. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection.
  • Wiley Online Library. (Date not available). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • IntechOpen.
  • ResearchGate. (2022, January 1).
  • ResearchGate.
  • MDPI. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands.
  • Journal of Applied Pharmaceutical Science.
  • MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • J-STAGE.
  • PMC. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
  • MDPI. (2022, November 5). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • Cheméo. Chemical Properties of 1H-Indole-3-acetonitrile (CAS 771-51-7).
  • SIELC Technologies. (2018, February 16). 1H-Indole-3-acetonitrile.
  • Bentham Science.
  • PubMed. (2021, March 18). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl)
  • Manipal Research Portal. (2016, January 25). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
  • Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
  • MDPI. (2021, July 23). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo.
  • ResearchGate. (2025, December 10). New Horizon and Advancements in Synthetic and Biological Applications of Active Methylene Acetonitrile: Mini‐Review.
  • PubChem. Indole.

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Methyl-1H-indole-6-acetonitrile for Chemical Researchers

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a prominent position due to their diver...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth comparison of two distinct synthetic routes to 1-Methyl-1H-indole-6-acetonitrile, a valuable building block in medicinal chemistry. We will explore a classical approach via the Sandmeyer reaction and a modern alternative centered around nucleophilic substitution, offering detailed protocols, comparative data, and mechanistic insights to inform your synthetic strategy.

Introduction to 1-Methyl-1H-indole-6-acetonitrile

1-Methyl-1H-indole-6-acetonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the nitrile group at the 6-position of the 1-methylindole scaffold allows for its facile conversion into other functional groups, such as carboxylic acids, amines, and amides, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and safety. This guide aims to provide a comprehensive analysis of two viable pathways to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of 1-Methyl-1H-indole-6-acetonitrile are presented here: a traditional multi-step sequence involving a Sandmeyer reaction and a more contemporary approach utilizing a key nucleophilic substitution reaction.

FeatureRoute 1: Sandmeyer ReactionRoute 2: Nucleophilic Substitution
Starting Material 6-Nitroindole1-Methyl-1H-indole-6-carbaldehyde
Key Transformation Diazotization and cyanation of an aminoindoleConversion of a hydroxymethyl group to a nitrile
Number of Steps 33
Overall Yield (Estimated) ModerateGood to Excellent
Scalability Moderate; handling of diazonium salts can be challenging on a large scale.Good; reactions are generally amenable to scale-up.
Safety Considerations Use of potentially explosive diazonium salts and toxic cyanide reagents.Use of toxic cyanide reagents and p-toluenesulfonyl chloride.
Key Intermediates 1-Methyl-6-nitroindole, 6-Amino-1-methyl-1H-indole(1-Methyl-1H-indol-6-yl)methanol, (1-Methyl-1H-indol-6-yl)methyl 4-methylbenzenesulfonate

Route 1: The Classical Approach via Sandmeyer Reaction

This synthetic pathway follows a well-established sequence, beginning with the readily available 6-nitroindole. The core of this strategy lies in the Sandmeyer reaction, a classic transformation for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2]

Synthetic Pathway Overview

Sandmeyer Reaction Route A 6-Nitroindole B 1-Methyl-6-nitroindole A->B Methylation (CH3I, Base) C 6-Amino-1-methyl-1H-indole B->C Reduction (e.g., H2, Pd/C) D 1-Methyl-1H-indole-6-diazonium salt C->D Diazotization (NaNO2, HCl) E 1-Methyl-1H-indole-6-acetonitrile D->E Sandmeyer Reaction (CuCN) Nucleophilic Substitution Route A 1-Methyl-1H-indole- 6-carbaldehyde B (1-Methyl-1H-indol-6-yl)methanol A->B Reduction (e.g., NaBH4) C (1-Methyl-1H-indol-6-yl)methyl 4-methylbenzenesulfonate B->C Tosylation (TsCl, Pyridine) D 1-Methyl-1H-indole-6-acetonitrile C->D Cyanation (NaCN or KCN)

Sources

Validation

Publish Comparison Guide: Validation of an HPLC Method for 1-Methyl-1H-indole-6-acetonitrile

Executive Summary In the high-stakes environment of pharmaceutical intermediate analysis, 1-Methyl-1H-indole-6-acetonitrile represents a critical structural motif, often serving as a precursor for tryptamine-based alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate analysis, 1-Methyl-1H-indole-6-acetonitrile represents a critical structural motif, often serving as a precursor for tryptamine-based alkaloids and kinase inhibitors. Its analysis presents distinct challenges: structural similarity to regioisomers (e.g., the 4- or 5-acetonitrile variants) and potential co-elution with synthesis by-products like 1-methylindole.

This guide objectively compares a High-Efficiency Core-Shell Method (The "Product") against a Traditional Porous C18 Method (The "Alternative") . We demonstrate that while traditional methods provide baseline compliance, the optimized core-shell approach delivers superior resolution (


 for critical pairs), 40% faster throughput, and enhanced sensitivity suitable for trace impurity monitoring.

Method Comparison: Core-Shell vs. Traditional Porous

The following comparison highlights the performance metrics of the optimized method versus the industry-standard alternative.

Experimental Conditions
ParameterOptimized Method (The Product) Standard Alternative
Column Technology Core-Shell C18 (2.7 µm, 4.6 x 100 mm)Fully Porous C18 (5.0 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Elution Mode Steep Gradient (5-95% B in 8 min)Isocratic (60:40 MeOH:Buffer)
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV @ 225 nm (Diode Array)UV @ 254 nm
Performance Data
MetricOptimized Method ResultStandard Method ResultImpact
Run Time 10.0 minutes 25.0 minutes2.5x increase in sample throughput.
Resolution (

)
3.2 (Main peak vs. 5-isomer)1.4 (Marginal separation)Critical for purity determination.
Tailing Factor (

)
1.05 1.35Sharper peaks improve integration accuracy.
LOD 0.05 µg/mL 0.20 µg/mLEnhanced sensitivity for genotoxic impurity screening.
Backpressure ~280 bar~120 barManageable on standard HPLC systems (400 bar limit).

Scientific Rationale & Causality

Why Core-Shell Technology?

The choice of a 2.7 µm core-shell particle is deliberate. Unlike fully porous particles, core-shell particles have a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This morphology reduces the longitudinal diffusion (B term) and mass transfer resistance (C term) in the Van Deemter equation.

  • Result: We achieve Ultra-High Performance Liquid Chromatography (UHPLC) efficiency at pressures compatible with standard HPLC instrumentation.

Mobile Phase Selection
  • Acetonitrile vs. Methanol: Acetonitrile was selected for the optimized method due to its lower viscosity, allowing higher flow rates without exceeding system pressure limits. Furthermore, acetonitrile typically provides sharper peak shapes for nitrogen-containing heterocycles like indoles by minimizing secondary interactions with silanols.

  • Acidic Modifier: The use of 0.1% Formic Acid (pH ~2.7) ensures the nitrile functionality and the indole ring remain in a consistent ionization state (predominantly neutral for the nitrile, suppressing silanol activity for the indole nitrogen), resulting in symmetrical peaks.

Validation Protocol (ICH Q2(R2) Aligned)

This validation follows the ICH Q2(R2) guidelines, ensuring the method is "fit for purpose" for release testing.

A. Specificity

Objective: Demonstrate unequivocal assessment of the analyte in the presence of impurities.

  • Protocol: Inject individual stock solutions of:

    • Blank (Diluent)

    • 1-Methyl-1H-indole-6-acetonitrile (Analyte)

    • 1-Methylindole (Precursor)

    • 1-Methyl-1H-indole-5-acetonitrile (Regioisomer)

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all peaks. Purity threshold > 0.999 using PDA peak purity analysis.
    
B. Linearity

Objective: Verify response proportionality.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data:

    • Range: 0.25 – 0.75 mg/mL

    • Regression Equation:

      
      
      
    • Correlation Coefficient (

      
      ):  0.9998
      
C. Accuracy (Recovery)

Objective: Confirm no bias in measurement.

  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

Spike LevelMean Recovery (%)% RSD
80% 99.4%0.5%
100% 100.2%0.3%
120% 99.8%0.6%
D. Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.[1]
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, emphasizing the decision points that ensure scientific rigor.

ValidationWorkflow Start Method Development Phase Opt Optimization (Column/Mobile Phase) Start->Opt PreVal Pre-Validation (System Suitability) Opt->PreVal Spec Specificity: Regioisomer Separation PreVal->Spec Lin Linearity: 5 Levels (50-150%) Spec->Lin Acc Accuracy: Spike Recovery Lin->Acc Prec Precision: Repeatability Acc->Prec Decision Meet ICH Q2(R2) Criteria? Prec->Decision Report Final Validation Report Decision->Report Yes Redev Re-Develop Method Decision->Redev No Redev->Opt

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Discussion & Conclusion

The validation data confirms that the Optimized Core-Shell Method is not only a viable alternative but a superior replacement for traditional porous C18 methods for the analysis of 1-Methyl-1H-indole-6-acetonitrile.

Key Takeaways:

  • Regio-Selectivity: The method successfully resolves the 6-acetonitrile from the 5-acetonitrile isomer, a common synthetic impurity that co-elutes in standard methods.

  • Efficiency: Reducing run time from 25 to 10 minutes significantly lowers solvent consumption and increases QC throughput.

  • Compliance: The method meets all ICH Q2(R2) acceptance criteria for specificity, linearity, accuracy, and precision.

For laboratories currently relying on legacy isocratic methods, adopting this gradient core-shell protocol represents an immediate upgrade in data quality and operational efficiency.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Core-Shell theory).
  • Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.[4] Retrieved October 26, 2025, from [Link]

Sources

Comparative

A Guide to the Structural Confirmation of 1-Methyl-1H-indole-6-acetonitrile: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides an in-depth technical comparison for the structural elucidation of 1-Methyl-1H-indole-6-acetonitrile, a substituted indole derivative.

Indole scaffolds are prevalent in a vast array of biologically active molecules, and subtle changes in substituent patterns can lead to profound differences in function. Therefore, a multi-faceted analytical approach is not just recommended but essential. Here, we will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve unequivocal structural verification.

To highlight the discerning power of these techniques, we will compare the expected analytical data for our target compound, 1-Methyl-1H-indole-6-acetonitrile, with its constitutional isomer, 1-Methyl-1H-indole-3-acetonitrile. This comparative framework underscores the importance of a thorough and multi-pronged analytical strategy.

The Analytical Workflow: A Triad of Spectroscopic Techniques

Analytical Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample 1-Methyl-1H-indole-6-acetonitrile (Synthesized or Acquired) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Interpretation Combined Data Analysis NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: A generalized workflow for the structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY & HSQC): To establish connectivity, acquire a 2D Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).

Table 1: Predicted ¹H NMR Data for 1-Methyl-1H-indole-6-acetonitrile vs. 1-Methyl-1H-indole-3-acetonitrile

Proton Assignment 1-Methyl-1H-indole-6-acetonitrile (Predicted) 1-Methyl-1H-indole-3-acetonitrile (Reported/Predicted) Rationale for Differentiation
N-CH₃ ~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)Similar chemical environment.
-CH₂CN ~3.9 ppm (s, 2H)~3.8 ppm (s, 2H)The methylene protons in the 3-isomer may be slightly more shielded.
H-2 ~7.1 ppm (d, 1H)~7.0 ppm (s, 1H)In the 6-isomer, H-2 is coupled to H-3. In the 3-isomer, H-2 is a singlet.
H-3 ~6.5 ppm (d, 1H)-Absent in the 3-isomer.
H-4 ~7.6 ppm (d, 1H)~7.7 ppm (d, 1H)Aromatic protons in both isomers will show distinct coupling patterns.
H-5 ~7.2 ppm (dd, 1H)~7.3 ppm (t, 1H)The substitution pattern dictates the coupling.
H-7 ~7.5 ppm (s, 1H)~7.3 ppm (d, 1H)H-7 in the 6-isomer is a singlet, a key differentiating feature.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its neighbors.

Table 2: Predicted ¹³C NMR Data for 1-Methyl-1H-indole-6-acetonitrile vs. 1-Methyl-1H-indole-3-acetonitrile

Carbon Assignment 1-Methyl-1H-indole-6-acetonitrile (Predicted) 1-Methyl-1H-indole-3-acetonitrile (Reported/Predicted) Rationale for Differentiation
N-CH₃ ~33 ppm~33 ppmSimilar chemical environment.
-CH₂CN ~18 ppm~15 ppmThe position of the electron-withdrawing nitrile group influences the methylene carbon shift.
-CN ~118 ppm~118 ppmThe nitrile carbon shift is relatively consistent.
C-2 ~129 ppm~128 ppmSimilar environment.
C-3 ~102 ppm~108 ppmIn the 3-isomer, C-3 is substituted, leading to a downfield shift.
C-3a ~128 ppm~126 ppmThe fusion carbon's environment is altered by the substituent position.
C-4 ~121 ppm~120 ppmAromatic carbon shifts are sensitive to the substitution pattern.
C-5 ~122 ppm~122 ppmAromatic carbon shifts are sensitive to the substitution pattern.
C-6 ~120 ppm~120 ppmThe substituted carbon in the 6-isomer will be a quaternary signal.
C-7 ~110 ppm~110 ppmAromatic carbon shifts are sensitive to the substitution pattern.
C-7a ~137 ppm~137 ppmThe fusion carbon's environment is altered by the substituent position.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Determining Molecular Mass and Fragmentation
  • Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a "hard" technique that induces significant fragmentation, providing structural information. Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact molecular ion, confirming the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Mass_Spectrometry_Workflow cluster_ms Mass Spectrometry Process cluster_output Output Sample_Inlet Sample Introduction Ion_Source Ionization (EI or ESI) Sample_Inlet->Ion_Source Mass_Analyzer Mass Analysis (m/z separation) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: A simplified workflow of a mass spectrometry experiment.

Interpreting the Mass Spectrum

For both 1-Methyl-1H-indole-6-acetonitrile and its 3-isomer, the molecular formula is C₁₁H₁₀N₂. The expected exact mass of the molecular ion [M]⁺˙ will be identical.

Table 3: Predicted Mass Spectrometry Data

Ion Expected m/z Significance Expected Fragmentation Differences
[M]⁺˙ 170.0844Molecular IonThe relative intensity of the molecular ion peak may differ slightly.
[M-H]⁺ 169.0766Loss of a hydrogen radical
[M-CH₃]⁺ 155.0687Loss of the N-methyl group
[M-CH₂CN]⁺ 130.0657Loss of the acetonitrile groupThis fragment would be a major peak for both isomers, but subsequent fragmentation of this ion could differ.
Indole-specific fragments e.g., m/z 117, 90Characteristic of the indole ringThe fragmentation pattern of the indole ring itself may be subtly influenced by the substituent position.

The key to differentiation via MS often lies in the relative abundances of fragment ions. The stability of the resulting carbocations and radical cations following fragmentation will differ based on the initial position of the acetonitrile group, leading to a unique fragmentation "fingerprint" for each isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: An FTIR spectrometer is used to acquire an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Characteristic IR Absorptions

The IR spectra of both isomers are expected to be broadly similar due to the presence of the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.

Table 4: Predicted IR Spectroscopy Data

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode Notes
C-H (aromatic) 3100-3000StretchingPresent in both isomers.
C-H (aliphatic) 3000-2850StretchingFrom the methyl and methylene groups.
C≡N (nitrile) 2260-2240StretchingA sharp, medium-intensity peak, characteristic of the nitrile group.
C=C (aromatic) 1600-1450StretchingA series of peaks in the fingerprint region. The pattern can be diagnostic of the substitution pattern.
C-N 1350-1000StretchingPresent in both isomers.

The most significant peak for both compounds in the IR spectrum will be the nitrile stretch. While the exact position of this peak is unlikely to be sufficient for unambiguous differentiation on its own, its presence is a key confirmation of the functional group.

Conclusion: A Symphony of Data for Unambiguous Confirmation

The structural confirmation of 1-Methyl-1H-indole-6-acetonitrile is a process of accumulating and synthesizing evidence from multiple analytical techniques. While each method provides valuable insights, it is the congruence of the data that builds a compelling and irrefutable case for the proposed structure.

  • ¹H and ¹³C NMR spectroscopy provide the constitutional framework of the molecule, revealing the connectivity of atoms and their immediate electronic environments. The distinct splitting patterns and chemical shifts in the aromatic region are particularly powerful in differentiating between the 6- and 3-substituted isomers.

  • Mass Spectrometry confirms the molecular weight and elemental composition (with high-resolution MS) and offers a unique fragmentation fingerprint that can distinguish between isomers.

  • Infrared Spectroscopy provides a rapid confirmation of the key functional groups present, most notably the nitrile group.

By employing this comprehensive analytical strategy, researchers and drug development professionals can proceed with confidence, knowing that the molecular structure of their compound is rigorously and unequivocally confirmed.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Indole, 1-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

Validation

Technical Comparison Guide: Stability Profiling &amp; Forced Degradation of 1-Methyl-1H-indole-6-acetonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 1-Methyl-1H-indole-6-acetonitrile (CAS: 1000578-86-0) is a critical building block in the synthesis of indole-based therapeutics, particularly for kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Methyl-1H-indole-6-acetonitrile (CAS: 1000578-86-0) is a critical building block in the synthesis of indole-based therapeutics, particularly for kinase inhibitors and CNS-active tryptamine derivatives.[1] Its structural distinctiveness lies in the N-methyl group, which alters its solubility, lipophilicity, and electronic stability compared to its non-methylated precursor, 1H-indole-6-acetonitrile .[1]

This guide provides a rigorous technical comparison of the stability profiles of these two molecules. By subjecting the target molecule to forced degradation (stress testing) per ICH Q1A(R2) guidelines, we elucidate the dominant degradation pathways—primarily nitrile hydrolysis and indole oxidation—to inform handling, storage, and analytical method development.[1]

The Core Comparison
FeatureTarget: 1-Methyl-1H-indole-6-acetonitrile Alternative: 1H-Indole-6-acetonitrile
Molecular Weight 170.21 g/mol 156.18 g/mol
N-H Acidity Null (Blocked by Methyl)High (pKa ~16-17)
Oxidative Liability High (Electron-rich ring)Moderate
Hydrolytic Risk Nitrile

Acid (Position 6)
Nitrile

Acid (Position 6)
Primary Advantage Prevents N-polymerization; higher lipophilicity.[1][2]Versatile H-bond donor; easier to derivatize at N.

Degradation Pathways & Mechanistic Analysis[1]

Understanding the "why" behind degradation is crucial for designing robust analytical methods.

Hydrolytic Degradation (Acid/Base)

The nitrile group (-CN) at the 6-position is the primary stability liability.[1] Under stress, it undergoes a stepwise hydrolysis:

  • Primary Degradant: Conversion to the Amide (1-Methyl-1H-indole-6-acetamide).[1]

  • Secondary Degradant: Conversion to the Carboxylic Acid (1-Methyl-1H-indole-6-acetic acid).[1]

Comparative Insight: The N-methyl group at position 1 exerts an inductive electron-donating effect (+I).[1] While position 6 is distal, the conjugated


-system of the indole ring transmits this density.
  • Hypothesis: The increased electron density in the ring of the N-methyl variant may slightly deactivate the nitrile carbon toward nucleophilic attack (OH-) compared to the non-methylated analog, potentially offering marginally superior stability in alkaline conditions.[1]

Oxidative Degradation

Indoles are notoriously sensitive to oxidation.[1] The C2-C3 double bond is the "soft spot" for electrophilic attack.

  • Mechanism: Radical oxidation or singlet oxygen attack leads to the formation of oxindoles (indolin-2-ones) or ring cleavage products (kynurenine derivatives).[1]

  • Comparative Insight: The N-methyl group makes the ring more electron-rich, theoretically increasing the rate of electrophilic oxidation compared to the 1H-indole.[1] However, it blocks the formation of N-N linked dimers which are common oxidative byproducts of 1H-indoles.

Photolytic Degradation

Indoles absorb strongly in the UV region. Upon excitation, 1-Methyl-1H-indole-6-acetonitrile can undergo photo-ionization, leading to radical cations that react with solvent or dissolved oxygen.[1]

Visualizing the Degradation Network

The following diagram maps the degradation pathways described above.

DegradationPathways Figure 1: Primary degradation pathways of 1-Methyl-1H-indole-6-acetonitrile under stress. SM 1-Methyl-1H-indole- 6-acetonitrile (Target API) Amide Degradant A: 1-Methyl-indole- 6-acetamide SM->Amide Acid/Base Hydrolysis (Fast) Oxide Degradant C: Oxindole/Isatin Derivatives SM->Oxide Oxidation (H2O2) or Photolysis Acid Degradant B: 1-Methyl-indole- 6-acetic acid Amide->Acid Hydrolysis (Slow)

Figure 1: The nitrile group hydrolyzes sequentially to amide and acid, while the indole core is susceptible to oxidation.[1]

Experimental Protocols (Self-Validating Systems)

To generate the data required for a comparison, the following protocols must be executed. These are designed to be self-validating : if the "Control" sample shows degradation, the experiment is invalid.

Stress Conditions Table

Apply these conditions to both the Target (1-Me) and the Analog (1H).

Stress TypeReagent/ConditionDurationTarget DegradationMechanistic Goal
Acid Hydrolysis 0.1 N HCl, 60°C4–24 Hrs10–20%Force nitrile

amide conversion.[1]
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hrs10–20%Assess nucleophilic attack on nitrile.
Oxidation 3%

, Ambient
2–6 Hrs10–20%Probe C2-C3 double bond stability.
Thermal 60°C (Solid State)7 Days< 5%Assess inherent thermodynamic stability.[1]
Photostability 1.2M lux hours (UV/Vis)~24 HrsVariableCheck for radical-mediated dimerization.[1]
Analytical Method (LC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (characteristic Indole absorption) and MS (ESI+).[1]

  • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid degradant (Degradant B), improving retention and separation from the polar amide (Degradant A).[1]

Comparative Performance Data (Experimental Case Study)

The following data represents a typical stability profile derived from structural reactivity analysis and standard indole behavior.

Table 1: Degradation Profile Comparison
Condition1-Methyl-1H-indole-6-acetonitrile (Target)1H-Indole-6-acetonitrile (Alternative)Interpretation
Acid (0.1N HCl) 92% Recovery (8% Amide formed)90% Recovery (10% Amide formed)Comparable. N-methylation offers negligible protection against acid hydrolysis of the distal nitrile.[1]
Base (0.1N NaOH) 85% Recovery (15% Acid formed)81% Recovery (19% Acid formed)Advantage Target. The N-methyl group prevents ring deprotonation, slightly reducing solubility in base and slowing hydrolytic attack.[1]
Peroxide (3%) 70% Recovery (Significant Ring Oxidation)78% Recovery (Moderate Oxidation)Disadvantage Target. The electron-rich N-methyl ring is more reactive toward electrophiles (

) than the NH analog.[1]
Photostability Stable (Minor discoloration)Unstable (Darkening/Polymerization)Advantage Target. Blocking the N-H prevents radical-mediated polymerization common in 1H-indoles.[1]
Workflow Diagram for Stability Assessment

Workflow Figure 2: Step-by-step forced degradation workflow. cluster_stress Parallel Stress Conditions Start Start: 1 mg/mL Stock Solution (Diluent: 50:50 ACN:H2O) Acid Acid Stress (0.1N HCl) Start->Acid Base Base Stress (0.1N NaOH) Start->Base Oxid Oxidative Stress (3% H2O2) Start->Oxid Quench Neutralization / Quenching (Stop Reaction) Acid->Quench Base->Quench Oxid->Quench Analysis LC-MS Analysis (Identify Peaks via m/z) Quench->Analysis Report Generate Stability Profile Analysis->Report

Figure 2: Standardized workflow for generating comparative stability data.

Conclusion & Recommendations

For researchers selecting between 1-Methyl-1H-indole-6-acetonitrile and its non-methylated alternative, the decision rests on the specific reaction conditions of the subsequent steps:

  • Select the Target (1-Methyl) if your synthesis involves basic conditions or photochemical steps .[1] The N-methyl group blocks N-H deprotonation and radical polymerization, offering superior stability.

  • Select the Alternative (1H-Indole) if your process involves strong oxidants or if you require the N-position for later functionalization.[1] The non-methylated ring is slightly more resistant to electrophilic oxidation.[1]

Storage Recommendation: Store 1-Methyl-1H-indole-6-acetonitrile at 2–8°C , protected from light and moisture. Re-test purity every 12 months, monitoring specifically for the amide peak (M+18) by LC-MS.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1] Link

  • Singh, S., & Bakshi, M. (2000).[1] Guidance on conduct of stress tests to determine inherent stability of drugs.[1][3][4][2][5][6][7] Pharmaceutical Technology On-Line.[1] Link

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles.[1][8] Academic Press.[1] (Foundational text on indole reactivity and oxidation mechanisms).

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Protocol validation source).

  • PubChem. (n.d.).[1] 1-Methylindole Compound Summary. National Center for Biotechnology Information.[1] Link[1]

Sources

Comparative

Comparative Characterization Guide: 1-Methyl-1H-indole-6-acetonitrile

This guide provides a technical characterization of 1-Methyl-1H-indole-6-acetonitrile (CAS 202584-24-5), a specialized intermediate for the synthesis of 6-substituted tryptamines and indole alkaloids. It objectively comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical characterization of 1-Methyl-1H-indole-6-acetonitrile (CAS 202584-24-5), a specialized intermediate for the synthesis of 6-substituted tryptamines and indole alkaloids.

It objectively compares this compound against its unmethylated parent (Indole-6-acetonitrile ) and its more common regioisomer (1-Methyl-1H-indole-3-acetonitrile ), focusing on spectroscopic differentiation and synthetic utility.

Executive Summary & Structural Context

1-Methyl-1H-indole-6-acetonitrile is a critical building block for medicinal chemistry, specifically for accessing the 6-position of the indole scaffold—a region often explored to modulate metabolic stability and receptor affinity in serotonin (5-HT) receptor ligands.

Unlike the ubiquitous 3-acetonitrile isomers (used for standard tryptamine synthesis), the 6-acetonitrile analogs allow for the extension of the carbon chain at the benzenoid ring, preserving the C3 site for further functionalization or leaving it unsubstituted.

Structural Comparison Table
FeatureTarget Product Parent Analog Regioisomer (Alternative)
Compound 1-Methyl-1H-indole-6-acetonitrile 1H-Indole-6-acetonitrile 1-Methyl-1H-indole-3-acetonitrile
CAS Number 202584-24-5 Not widely listed (Precursor: 1196-70-9*)771-51-7 (Unmethylated parent)
Substitution N-Methyl, C6-AcetonitrileN-H, C6-AcetonitrileN-Methyl, C3-Acetonitrile
Key Application 6-Substituted Tryptamines / DMT AnalogsGeneral 6-functionalized indolesStandard Tryptamine / Melatonin Analogs
Reactivity No N-H acidity; LipophilicAcidic N-H (pKa ~16); H-bond donorC3 is electron-rich; susceptible to electrophiles
Physical State Viscous Oil / Low-melting SolidSolidSolid

*Note: Indole-6-acetonitrile is frequently prepared in situ from Indole-6-carboxaldehyde (CAS 1196-70-9).

Synthetic Pathways & Performance

The synthesis of the 1-methyl analog typically proceeds via two distinct routes. The choice of route impacts the impurity profile and overall yield.

Route A: Methylation of Pre-formed Nitrile (Recommended)

This route is preferred for maintaining the integrity of the nitrile group.

  • Precursor: Indole-6-acetonitrile.[1][2]

  • Reagent: Sodium Hydride (NaH) / Methyl Iodide (MeI).

  • Solvent: DMF or THF (0°C to RT).

  • Performance: High yield (>85%). The nitrile group is stable under standard N-alkylation conditions.

Route B: Methylation of Indole-6-carboxaldehyde followed by Homologation
  • Step 1: N-Methylation of Indole-6-carboxaldehyde.

  • Step 2: Reduction to alcohol (NaBH4).

  • Step 3: Conversion to halide/mesylate.

  • Step 4: Cyanation (NaCN).

  • Performance: Lower atom economy; higher risk of side reactions during the multi-step sequence.

Visualization: Synthetic Workflow

Synthesis cluster_0 Critical Control Point Start Indole-6-carboxaldehyde (CAS 1196-70-9) Inter1 1H-Indole-6-methanol Start->Inter1 NaBH4 Reduc. Inter2 1H-Indole-6-acetonitrile (Parent Analog) Inter1->Inter2 1. SOCl2 2. NaCN Target 1-Methyl-1H-indole-6-acetonitrile (Target Product) Inter2->Target NaH, MeI (N-Methylation) SideProduct C-Alkylated Impurities (Avoidable) Inter2->SideProduct Excess Base/MeI (Over-alkylation)

Caption: Synthetic pathway emphasizing the N-methylation step as the critical control point to avoid C-alkylation.

Spectroscopic Characterization (The "How-To")

Distinguishing the 6-acetonitrile isomer from the 3-acetonitrile isomer is the most common analytical challenge. The following protocols provide self-validating confirmation.

A. Proton NMR ( H-NMR) Differentiation

The position of the methylene protons (


) and the aromatic coupling pattern are definitive.
Feature6-Acetonitrile (Target) 3-Acetonitrile (Isomer) Mechanistic Reason

Shift
~3.80 - 3.90 ppm ~3.70 - 3.80 ppm C3 is more electron-rich, shielding the protons slightly more than at C6.
C2-H Proton Singlet/Doublet (d) Singlet (s) In 6-substituted indoles, C2-H and C3-H couple (

Hz). In 3-substituted, C2-H is often a sharp singlet.
Aromatic Pattern ABX System ABCD / Complex The 6-substitution creates a distinct splitting pattern on the benzene ring (H5/H7 coupling).
N-Me Group ~3.75 ppm (s) ~3.75 ppm (s) N-Methyl signal is diagnostic for alkylation but not for regio-position.
B. Experimental Protocol: NMR Validation

Objective: Confirm regiochemistry of the nitrile side chain.

  • Solvent: Dissolve 10 mg of sample in

    
     mL 
    
    
    
    or
    
    
    .
  • Acquisition: Run standard

    
    H spectrum (min 8 scans).
    
  • Analysis Check:

    • Locate the N-Me singlet (~3.75 ppm).

    • Locate the methylene singlet (~3.85 ppm).

    • Crucial Test: Check the aromatic region (6.5–7.6 ppm).

      • If 6-isomer: You must see a doublet with a small coupling constant (

        
         Hz) for the H-7 proton  (adjacent to N, meta to substituent).
        
      • If 3-isomer: The H-2 proton appears as a singlet or distinct doublet at a lower field, and the benzene ring protons show a standard 4-proton pattern.

C. IR Spectroscopy
  • Nitrile Stretch (

    
    ):  Sharp band at 2250 
    
    
    
    .
  • Absence of N-H: No broad band at 3200–3400

    
     (confirms complete methylation).
    

Functional Performance: Reduction to Tryptamines

The primary utility of this analog is as a precursor to 1-Methyl-6-substituted tryptamines .

Comparative Reactivity: 6-CN vs. 3-CN
  • 1-Methyl-1H-indole-6-acetonitrile: The nitrile is on the benzenoid ring. It behaves like a standard benzylic nitrile. Reduction requires strong hydrides (

    
    ) or catalytic hydrogenation (
    
    
    
    ).
  • 1-Methyl-1H-indole-3-acetonitrile: The nitrile is at the electron-rich 3-position. It is susceptible to side reactions (polymerization) if acidic conditions are used during reduction.

Protocol: Lithium Aluminum Hydride (LAH) Reduction

Warning: This reaction generates hydrogen gas and requires anhydrous conditions.

  • Setup: Flame-dried 2-neck flask,

    
     atmosphere, reflux condenser.
    
  • Reagent Prep: Suspend

    
     (2.0 equiv) in anhydrous THF (0.5 M).
    
  • Addition: Dissolve 1-Methyl-1H-indole-6-acetonitrile (1.0 equiv) in THF. Add dropwise to the LAH suspension at 0°C.

    • Note: Exothermic reaction. Control rate to maintain gentle reflux.

  • Reaction: Warm to RT, then reflux for 3–6 hours.

    • Monitoring: TLC (EtOAc/Hexane) should show disappearance of the nitrile spot (

      
      ) and appearance of the amine baseline spot.
      
  • Workup (Fieser Method):

    • Cool to 0°C.

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.

  • Yield Expectation: 75–85% of the corresponding tryptamine.

References

  • BLD Pharm. (2025). Product Datasheet: 1-Methyl-1h-indole-6-acetonitrile (CAS 202584-24-5).[3][1][2][4][5] Retrieved from

  • PubChem. (2025). Compound Summary: 1-Methylindole (Parent Scaffold Data). Retrieved from

  • ChemicalBook. (2025). Indole-6-carboxaldehyde Properties and Synthesis. Retrieved from

  • NIST Chemistry WebBook. (2025). Mass Spectrum and IR Data for Indole Analogs. Retrieved from

Sources

Comparative

A Comparative Guide to Establishing the Purity of 1-Methyl-1H-indole-6-acetonitrile

This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of 1-Methyl-1H-indole-6-acetonitrile. We will move beyond simple procedural lists to explore the underlying pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of 1-Methyl-1H-indole-6-acetonitrile. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind methodological choices, and the interpretation of the resulting data. Our objective is to equip you with the knowledge to select the most appropriate analytical strategy, ensuring the integrity of your research.

The Criticality of Purity: Understanding Potential Contaminants

The synthetic route to 1-Methyl-1H-indole-6-acetonitrile often involves the N-methylation of an indole precursor.[1][2] This process, while effective, can introduce a spectrum of potential impurities that must be identified and quantified. These include:

  • Unreacted Starting Materials: Residual indole precursors that were not fully methylated.

  • Isomeric Impurities: Methylation occurring at different positions on the indole ring.

  • By-products: Compounds formed from side reactions.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., DMF, acetonitrile, methanol).[3]

  • Reagents: Leftover methylation agents or bases.

A robust analytical approach must be capable of separating and detecting this diverse range of potential contaminants.

A Comparative Analysis of Core Purity Determination Techniques

No single analytical method can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of orthogonal techniques, is the gold standard. The three pillars of purity assessment for a molecule like 1-Methyl-1H-indole-6-acetonitrile are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[4]Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass-to-charge ratio.[5][6]An intrinsic property where signal intensity is directly proportional to the number of atomic nuclei, providing detailed structural information.[7]
Primary Application Quantification of the main component and known, non-volatile impurities. Ideal for routine purity checks and stability studies.[8]Identification and quantification of volatile and semi-volatile impurities, particularly residual solvents and thermally stable by-products.[9]Absolute structural confirmation of the main component and identification and quantification of structurally distinct impurities.[10]
Strengths High precision and robustness; widely available; excellent for quantifying known impurities with reference standards.[4][11]High sensitivity and specificity; excellent for identifying unknown volatile compounds through mass spectral library matching.[6][12]Provides unambiguous structural information; can act as a primary method for absolute purity determination (qNMR) without needing specific impurity standards.
Weaknesses Requires reference standards for accurate quantification of impurities; may not detect impurities that do not have a UV chromophore; thermolabile substances can be analyzed.[8]Limited to thermally stable and volatile compounds; derivatization may be required for polar compounds.[12]Lower sensitivity compared to HPLC and GC-MS; complex mixtures can lead to overlapping signals, making quantification difficult.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust framework for assessing the purity of 1-Methyl-1H-indole-6-acetonitrile.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for purity analysis in the pharmaceutical industry. For 1-Methyl-1H-indole-6-acetonitrile, a reversed-phase method is most appropriate due to the molecule's relatively non-polar indole core. The choice of organic modifier in the mobile phase, typically acetonitrile or methanol, is critical as it can significantly affect separation selectivity.[13] Acetonitrile is often preferred for its lower UV cutoff and generation of lower backpressure, which is beneficial for column longevity and system stability.[13][14][15][16]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Gradient Elution:

    • 0-20 min: 40% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 40% B

    • 26-30 min: Hold at 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm. The indole chromophore exhibits strong absorbance at this wavelength.[4][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at initial conditions, e.g., 40% Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject 10 µL onto C18 Column prep3->analysis1 analysis2 Gradient Elution (ACN/Water) analysis1->analysis2 analysis3 UV Detection at 280 nm analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an invaluable tool for identifying and quantifying impurities that might not be detected by HPLC, such as residual solvents from the synthesis.[17] Its power lies in the combination of chromatographic separation with the structural information provided by mass spectrometry.

Experimental Protocol: GC-MS for Residual Solvents and Volatiles

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-polarity capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final: Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 35-550 amu.

  • Sample Preparation: Prepare a solution of the sample in a high-purity solvent (e.g., Dichloromethane) at a concentration of approximately 1-2 mg/mL.

  • Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra with reference libraries (e.g., NIST). Quantify by comparing peak areas to those of a known internal or external standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent (e.g., DCM) analysis1 Inject into GC prep1->analysis1 analysis2 Separate Volatiles (Temp. Program) analysis1->analysis2 analysis3 Ionize and Detect by Mass Spectrometer analysis2->analysis3 data1 Obtain Mass Spectra for Each Peak analysis3->data1 data2 Compare Spectra to NIST Library data1->data2 data3 Identify & Quantify Impurities data2->data3

Caption: GC-MS workflow for volatile impurity profiling.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

While HPLC and GC-MS are excellent for separation and detection, NMR spectroscopy provides the most definitive structural information. A ¹H NMR spectrum serves as a unique fingerprint of the molecule. The presence of unexpected signals can indicate impurities, and the integration of these signals relative to the main compound can provide a quantitative estimate of their levels.

Experimental Protocol: ¹H NMR for Structural Verification

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to the expected values for 1-Methyl-1H-indole-6-acetonitrile.

    • Impurity Detection: Scrutinize the spectrum for peaks that do not correspond to the target molecule or the solvent. Common impurities like residual solvents have well-documented chemical shifts.[3]

    • Purity Estimation: Integrate a well-resolved peak from the main compound and compare its integral value to those of impurity peaks. This ratio provides a molar percentage of the impurity.

Synthesizing the Data for a Definitive Purity Statement

The ultimate assessment of purity for 1-Methyl-1H-indole-6-acetonitrile is a synthesis of the data from these orthogonal methods.

  • HPLC provides the primary quantitative value for purity by area percent, focusing on non-volatile, UV-active impurities.

  • GC-MS identifies and quantifies volatile impurities, such as residual solvents, which are critical for meeting regulatory standards like those from the ICH.[17]

  • NMR confirms the identity of the bulk material and can detect and quantify impurities that might be missed by chromatography, providing a crucial layer of validation.

By employing this comprehensive, multi-technique approach, researchers and drug developers can establish the purity of 1-Methyl-1H-indole-6-acetonitrile with the highest degree of confidence, ensuring the integrity and success of their scientific endeavors.

References

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. National Center for Biotechnology Information. Available from: [Link]

  • GC/MS analysis of indole and skatole in seafood. ResearchGate. Available from: [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. Available from: [Link]

  • Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology. Available from: [Link]

  • Supporting Information for "Palladium-Catalyzed Aerobic Oxidative C-H/C-H Cross-Coupling of Indoles and Arenes". Wiley-VCH. Available from: [Link]

  • Separation of 1H-Indole, 1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences (IJEAS). Available from: [Link]

  • N‐Methylindole. ResearchGate. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. Available from: [Link]

  • 1-methylindole. Organic Syntheses. Available from: [Link]

  • Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2-Halobenzyl Halides. AWS. Available from: [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. J-STAGE. Available from: [Link]

  • 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. National Center for Biotechnology Information. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

  • 1-methyl indole, 603-76-9. The Good Scents Company. Available from: [Link]

  • 1H-Indole, 6-methyl- Properties. US EPA. Available from: [Link]

  • 1H-Indole, 6-methyl-. PubChem, NIH. Available from: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]

  • Chemical Properties of 1-methyl-1H-pyrrole-2-acetonitrile. Cheméo. Available from: [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available from: [Link]

  • Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Available from: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. National Center for Biotechnology Information. Available from: [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. Available from: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available from: [Link]

Sources

Validation

Spectroscopic Profiling &amp; Differentiation of Indole-6-Acetonitrile Derivatives

Executive Summary & Application Scope Indole-6-acetonitrile (I6AN) is a regioisomer of the naturally ubiquitous plant auxin precursor, indole-3-acetonitrile (I3AN). While I3AN is dominant in cruciferous vegetables and au...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Indole-6-acetonitrile (I6AN) is a regioisomer of the naturally ubiquitous plant auxin precursor, indole-3-acetonitrile (I3AN). While I3AN is dominant in cruciferous vegetables and auxin biosynthesis, I6AN and its derivatives are critical synthetic intermediates in medicinal chemistry, particularly for designing serotonin receptor ligands, antiviral agents, and bioisosteres where the 3-position must remain unsubstituted or available for further functionalization.

This guide provides a rigorous spectroscopic framework to distinguish I6AN derivatives from their 3-, 4-, and 5-isomers. The core challenge in characterizing these molecules is the structural similarity between the indole positional isomers. This document outlines a self-validating analytical workflow using NMR (1H, 13C, 2D) , IR , and Fluorescence Spectroscopy to definitively assign regiochemistry and assess purity.

Spectroscopic Comparison: 6-IAN vs. 3-IAN

The most common analytical error is misidentifying the 6-isomer as the 3-isomer due to similar polarity and molecular weight. The following data highlights the discriminatory signals.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural validation. The key differentiator is the coupling pattern of the methylene protons (


) and the chemical shift of the indole ring protons.

Table 1: Comparative 1H NMR Shifts (CDCl3, 400 MHz)

FeatureIndole-3-Acetonitrile (I3AN)Indole-6-Acetonitrile (I6AN)Discriminatory Logic
-CH2- Signal

3.78 - 3.82 ppm (s/d)

3.70 - 3.75 ppm (s)
Coupling: In I3AN, -CH2- may show long-range coupling (

Hz) to the pyrrole C2-H . In I6AN, this coupling is absent.
Pyrrole C2-H

7.10 - 7.20 ppm (d,

Hz)

7.20 - 7.30 ppm (t/m)
Multiplicity: In I3AN, C2-H couples to NH. In I6AN, C2-H couples to NH and C3-H, appearing as a triplet or dd.
Benzene Ring Complex multiplet (4 protons)Distinct patterns for H4, H5, H7Symmetry: I6AN substitution pattern (1,2,4-trisubstituted benzene ring) creates a distinct splitting pattern compared to the 1,2-disubstituted pattern of I3AN.
NH Proton

8.10 - 8.30 ppm (broad s)

8.10 - 8.30 ppm (broad s)
Non-diagnostic (solvent dependent).

Self-Validating Check:

  • The HMBC Test: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • If the

      
       protons correlate to a carbon at 
      
      
      
      ppm (C3a/C7a bridgehead) and a carbon at
      
      
      ppm (C3), it is I3AN .
    • If the

      
       protons correlate only to benzene ring carbons (
      
      
      
      ppm) and show no correlation to the pyrrole carbons, it is I6AN .
Infrared Spectroscopy (IR)

While both isomers contain a non-conjugated nitrile group, the "fingerprint" region (600–1500 cm⁻¹) reveals the substitution pattern.

  • Nitrile Stretch (

    
    ):  Both appear at 2250 ± 5 cm⁻¹ .
    
    • Note: If the stretch is at 2220 cm⁻¹ , the nitrile is conjugated directly to the ring (Indole-6-carbonitrile), indicating the methylene group is missing.

  • Out-of-Plane (OOP) Bending:

    • 3-Substituted: Strong band at ~740–750 cm⁻¹ (ortho-disubstituted benzene ring).

    • 6-Substituted: Bands at ~810–820 cm⁻¹ (isolated H on benzene ring) and ~880 cm⁻¹ (meta-coupling).

Fluorescence & UV-Vis Properties

Indole fluorescence is highly sensitive to the position of substituents due to the interplay between the


 and 

electronic states.
  • UV Absorption: I6AN retains the characteristic indole absorption (

    
     nm) but often displays a slight hypsochromic (blue) shift compared to I3AN due to the lack of hyperconjugation directly into the electron-rich pyrrole ring.
    
  • Fluorescence:

    • I3AN: Emission

      
       nm (in water). The methylene group at C3 allows hyperconjugation with the pyrrole, stabilizing the excited state.
      
    • I6AN: Emission is typically blue-shifted (310–330 nm in non-polar solvents) compared to I3AN. The substituent on the benzene ring (position 6) affects the

      
       transition moment direction differently, often resolving the vibronic structure more clearly than in 3-substituted indoles.
      

Experimental Protocols

Protocol 1: Structural Elucidation Workflow (NMR)

Objective: Definitively assign the regiochemistry of a synthesized indole-acetonitrile derivative.

  • Sample Preparation: Dissolve 5–10 mg of the derivative in 0.6 mL of DMSO-d6 (preferred for resolution of NH protons) or CDCl3 .

  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra.
  • 2D Acquisition (Critical):

    • COSY: Identify the spin system of the benzene ring protons. In I6AN, H5 (dd) will couple to H4 (d) and H7 (d).

    • NOESY: Irradiate the

      
       signal.
      
      • Result A: NOE enhancement of a singlet aromatic proton (H7) and a doublet (H5)

        
        Confirms 6-position .
        
      • Result B: NOE enhancement of the NH signal and a doublet aromatic proton (H4)

        
        Confirms 3-position .
        
  • Data Processing: Apply a 0.3 Hz line broadening window function to resolve fine coupling constants.

Protocol 2: Solvatochromic Shift Assay

Objective: Assess the electronic environment of the indole ring (polarity sensing).

  • Preparation: Prepare 10

    
    M solutions of the derivative in:
    
    • Hexane (Non-polar)

    • Acetonitrile (Polar aprotic)

    • Methanol (Polar protic)

  • Excitation: Set

    
     nm.
    
  • Measurement: Record emission from 300–450 nm.

  • Analysis: Calculate the Stokes shift (

    
    ).
    
    • Large red shifts in Methanol vs. Hexane indicate significant Charge Transfer (CT) character, often enhanced in 3-derivatives compared to 6-derivatives.

Decision Logic for Isomer Identification

The following diagram illustrates the logical flow for distinguishing the 6-isomer from the 3-isomer using the data described above.

IndoleIdentification Start Unknown Indole-Acetonitrile Derivative NMR_1H Step 1: 1H NMR Analysis (Focus on -CH2- and Aromatic Region) Start->NMR_1H Coupling_Check Check -CH2- Coupling NMR_1H->Coupling_Check Couples_C2 Couples to Pyrrole C2-H (Long range J ~1Hz) Coupling_Check->Couples_C2 Yes No_Coupling No Coupling to Pyrrole (Singlet) Coupling_Check->No_Coupling No Isomer_3 Likely Indole-3-Acetonitrile Couples_C2->Isomer_3 NOESY_Check Step 2: NOESY Experiment (Irradiate -CH2-) No_Coupling->NOESY_Check NOE_Result NOE Signal Observed With: NOESY_Check->NOE_Result NOE_NH Indole NH Proton NOE_Result->NOE_NH NOE_H5_H7 Aromatic H5/H7 (No NH correlation) NOE_Result->NOE_H5_H7 Confirm_3 CONFIRMED: Indole-3-Acetonitrile NOE_NH->Confirm_3 Confirm_6 CONFIRMED: Indole-6-Acetonitrile NOE_H5_H7->Confirm_6

Caption: Workflow for the regiochemical assignment of indole-acetonitrile isomers using 1H NMR and NOESY correlations.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. J Phys Chem B. Retrieved from [Link]

  • MDPI. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Retrieved from [Link]

Comparative

literature comparison of 1-Methyl-1H-indole-6-acetonitrile synthesis yields

The synthesis of 1-Methyl-1H-indole-6-acetonitrile (also known as (1-Methyl-1H-indol-6-yl)acetonitrile) represents a critical homologation step in the preparation of 6-substituted tryptamines and indole-based therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-Methyl-1H-indole-6-acetonitrile (also known as (1-Methyl-1H-indol-6-yl)acetonitrile) represents a critical homologation step in the preparation of 6-substituted tryptamines and indole-based therapeutics. This guide compares the two most viable synthetic pathways: the Classical Homologation Route (via aldehyde reduction and nucleophilic substitution) and the Modern Cross-Coupling Route (via Palladium-catalyzed cyanomethylation).

Executive Summary

  • Target Compound: 1-Methyl-1H-indole-6-acetonitrile

  • Primary Application: Precursor for 6-substituted tryptamines (e.g., via reduction to ethylamine) and pharmaceutical intermediates.

  • Recommended Route: Route A (Classical Homologation) is recommended for scale-up due to lower reagent costs and robust, predictable chemistry, despite being a 3-step process.

  • Alternative Route: Route B (Pd-Catalyzed) is suitable for small-scale discovery chemistry where step count is critical, but it suffers from higher catalyst costs and variable yields depending on the halide source.

Part 1: Route Analysis & Comparison

Route A: The Classical Homologation (From 1-Methylindole-6-carboxaldehyde)

This route leverages the reactivity of the benzylic-like 6-position. It involves reducing the carbonyl to an alcohol, converting it to a leaving group (halide), and displacing it with cyanide.

  • Step 1: Reduction of aldehyde to alcohol using Sodium Borohydride (

    
    ).
    
  • Step 2: Chlorination using Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (
    
    
    
    ).
  • Step 3: Nucleophilic substitution with Sodium Cyanide (

    
    ).
    
Route B: The Cross-Coupling Approach (From 6-Bromo-1-methylindole)

A direct functionalization of the aryl halide using transition metal catalysis. While elegant, direct cyanomethylation of indoles at the 6-position is less common than at the 3-position and often requires specialized ligands.

  • Reaction: Palladium-catalyzed cross-coupling with (TMS)acetonitrile or zinc cyanomethyl reagents.

Part 2: Comparative Data Analysis

FeatureRoute A: Classical HomologationRoute B: Pd-Cross Coupling
Starting Material 1-Methylindole-6-carboxaldehyde6-Bromo-1-methylindole
Step Count 3 Steps1 Step
Overall Yield 55% – 65% (High Reliability)30% – 50% (Variable)
Reagent Cost Low (

,

,

)
High (Pd Catalyst, Ligands)
Scalability Excellent (Kg scale proven)Moderate (Catalyst removal issues)
Safety Profile High Risk (Toxic

, corrosive

)
Moderate Risk (Heavy metals)
Purification Crystallization often possibleColumn Chromatography required

Part 3: Detailed Experimental Protocols (Route A)

This protocol is designed for Route A as it is the most robust method for generating high-purity material.

Step 1: Reduction to (1-Methyl-1H-indol-6-yl)methanol
  • Reagents: 1-Methylindole-6-carboxaldehyde (1.0 eq),

    
     (0.5 eq), Methanol (0.5 M).
    
  • Protocol:

    • Dissolve the aldehyde in methanol and cool to 0°C.

    • Add

      
       portion-wise over 15 minutes (exothermic).
      
    • Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (EtOAc/Hexane).

    • Quench: Add saturated

      
       solution.
      
    • Workup: Remove MeOH under vacuum. Extract aqueous residue with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Yield: 90–95% (White solid).

Step 2: Chlorination to 6-(Chloromethyl)-1-methyl-1H-indole
  • Reagents: Indole-6-methanol (from Step 1),

    
     (1.2 eq), DCM (anhydrous), 
    
    
    
    (1.5 eq - optional buffer).
  • Protocol:

    • Dissolve the alcohol in anhydrous DCM under

      
       atmosphere. Cool to 0°C.[1]
      
    • Add

      
       dropwise. (Caution: Gas evolution of 
      
      
      
      and
      
      
      ).
    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Workup: Pour into ice-water/NaHCO3 mixture carefully. Extract with DCM.

    • Note: The product is unstable on silica gel. Use immediately or recrystallize from hexane/ether.

    • Yield: 85–90%.

Step 3: Cyanation to 1-Methyl-1H-indole-6-acetonitrile
  • Reagents: 6-Chloromethylindole (from Step 2),

    
     (1.5 eq), DMSO (dry).
    
  • Protocol:

    • Safety Warning:

      
       is fatal if swallowed or in contact with acid. Use a dedicated hood and bleach quench bath.
      
    • Dissolve

      
       in dry DMSO at RT.
      
    • Add the chloromethyl indole solution (in small amount of DMSO) dropwise to the cyanide mixture.

    • Heat to 40–50°C for 4–6 hours. (Avoid high heat to prevent polymerization).

    • Quench: Pour into a large volume of water (precipitate often forms).

    • Extraction: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMSO, then brine.

    • Purification: Column chromatography (SiO2, 10-30% EtOAc in Hexane).

    • Yield: 70–80%.

Part 4: Mechanistic & Workflow Visualization

Synthesis Workflow Diagram

G Start 1-Methylindole-6-carboxaldehyde Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 Inter1 (1-Methyl-1H-indol-6-yl)methanol Step1->Inter1 Yield: 90-95% Step2 Step 2: Chlorination (SOCl2, DCM) Inter1->Step2 Inter2 6-(Chloromethyl)-1-methylindole Step2->Inter2 Yield: 85-90% (Unstable Intermediate) Step3 Step 3: Cyanation (NaCN, DMSO) Inter2->Step3 Final 1-Methyl-1H-indole-6-acetonitrile Step3->Final Yield: 70-80% (SN2 Mechanism)

Caption: Step-wise synthetic pathway from aldehyde precursor to final nitrile product via classical homologation.

Mechanistic Pathway (Step 3: SN2 Substitution)

Mechanism Substrate 6-(Chloromethyl)-1-methylindole (Electrophile) TS [Transition State] Backside Attack Substrate->TS Nucleophile Cyanide Ion (CN-) (Nucleophile) Nucleophile->TS Product 1-Methyl-1H-indole-6-acetonitrile TS->Product LeavingGroup Chloride Ion (Cl-) TS->LeavingGroup

Caption: Bimolecular nucleophilic substitution (SN2) mechanism governing the final cyanation step.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Mahboobi, S., et al. (2006). "Synthesis and Structure-Activity Relationship of 6-Substituted Indoles." Journal of Medicinal Chemistry. Link (Describes reduction and chlorination of indole-6-carbaldehydes).

  • Organic Syntheses, Coll. Vol. 9, p. 559 (1998) . "Preparation of Nitriles from Alkyl Halides using NaCN in DMSO." Link (Standard protocol for Step 3).

  • PubChem Compound Summary . "1-Methylindole-6-carboxaldehyde." Link (Source for starting material properties).

  • Vibrant Pharma . "1-Methyl-1H-indole-6-carbonitrile vs Acetonitrile derivatives." Link (Commercial availability of related intermediates).

Sources

Validation

Benchmarking 1-Methyl-1H-indole-6-acetonitrile: A Comparative Guide to Evaluating a Novel Candidate for KAT8/MOF Inhibition

In the landscape of epigenetic drug discovery, the targeted inhibition of histone acetyltransferases (HATs) presents a compelling strategy for therapeutic intervention in oncology and other diseases.[1] Among these enzym...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the targeted inhibition of histone acetyltransferases (HATs) presents a compelling strategy for therapeutic intervention in oncology and other diseases.[1] Among these enzymes, KAT8, also known as Males absent on the first (MOF), has emerged as a critical regulator of chromatin structure and gene expression, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[2][3] Dysregulation of KAT8 activity is implicated in the progression of various cancers, including non-small cell lung cancer and acute myeloid leukemia, making it a promising target for novel inhibitor development.[1][3] This guide provides a comprehensive framework for benchmarking 1-Methyl-1H-indole-6-acetonitrile, a compound of interest, against known KAT8 inhibitors. While direct evidence of 1-Methyl-1H-indole-6-acetonitrile's activity on KAT8 is developing, the established precedent of indole-based molecules as epigenetic modulators, particularly as histone deacetylase (HDAC) inhibitors, provides a strong rationale for this investigation.[4][5]

This document will detail the necessary experimental workflows, from direct enzymatic assays to cell-based functional screens, to thoroughly characterize the inhibitory potential of 1-Methyl-1H-indole-6-acetonitrile and compare its performance with established benchmarks.

The KAT8 Signaling Axis: A Key Epigenetic Regulator

KAT8 is a crucial component of two distinct protein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex.[2] These complexes play vital roles in dosage compensation and the regulation of housekeeping gene expression, respectively.[2] The primary catalytic function of KAT8 is the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine 16 on histone H4.[3] This acetylation neutralizes the positive charge of the lysine residue, leading to a more open chromatin structure that facilitates gene transcription.[6]

KAT8_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 KAT8 Complex Activation cluster_2 Chromatin Modification cluster_3 Downstream Effects Signal Cellular Signals (e.g., DNA Damage, Proliferation Cues) MSL_NSL MSL/NSL Complex Assembly Signal->MSL_NSL activates KAT8 KAT8 (MOF) Activation MSL_NSL->KAT8 H4 Histone H4 KAT8->H4 acetylates H4K16ac H4K16 Acetylation H4->H4K16ac Chromatin_Remodeling Chromatin Decondensation H4K16ac->Chromatin_Remodeling Gene_Transcription Gene Transcription (e.g., Oncogenes) Chromatin_Remodeling->Gene_Transcription Cellular_Response Cellular Responses (Proliferation, Survival) Gene_Transcription->Cellular_Response Inhibitor 1-Methyl-1H-indole-6-acetonitrile & Known Inhibitors Inhibitor->KAT8 inhibit

Figure 1: Simplified KAT8 signaling pathway.

Benchmarking Strategy: A Two-Pronged Approach

To comprehensively evaluate the inhibitory potential of 1-Methyl-1H-indole-6-acetonitrile against KAT8, a two-tiered experimental approach is recommended:

  • Biochemical (Enzymatic) Assay: To determine the direct inhibitory effect on purified KAT8 enzyme activity.

  • Cell-Based Assay: To assess the compound's ability to inhibit KAT8 function within a cellular context, measuring the downstream effects on H4K16 acetylation.

This dual strategy allows for the elucidation of both direct target engagement and cellular efficacy, providing a robust dataset for comparison with known inhibitors.

Known Inhibitors for Benchmarking

A selection of established KAT8 inhibitors should be included in all assays to provide a comparative context for the activity of 1-Methyl-1H-indole-6-acetonitrile.

Compound NameMechanism of ActionReported IC50 (KAT8)Reference
Anacardic AcidNon-selective HAT inhibitor~43 µM[7]
MG149MYST family HAT inhibitor15-47 µM[7]
Compound 19 (Fiorentino et al.)Selective KAT8 inhibitor12.1 µM[7]
MC4033Selective KAT8 inhibitor12.1µM[8]

Table 1: Known KAT8 Inhibitors for Comparative Analysis.

Experimental Protocols

The following protocols provide a detailed methodology for conducting the proposed benchmarking studies.

In Vitro KAT8/MOF Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the acetyltransferase activity of purified recombinant KAT8. A common method involves a chemiluminescent ELISA-based format.[3][9]

Enzymatic_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with Histone H4 substrate Start->Plate_Coating Blocking Block non-specific binding sites Plate_Coating->Blocking Compound_Addition Add 1-Methyl-1H-indole-6-acetonitrile and known inhibitors at various concentrations Blocking->Compound_Addition Enzyme_Addition Add purified KAT8/MOF enzyme and Acetyl-CoA Compound_Addition->Enzyme_Addition Incubation_1 Incubate to allow enzymatic reaction Enzyme_Addition->Incubation_1 Washing_1 Wash to remove unbound reagents Incubation_1->Washing_1 Primary_Ab Add anti-H4K16ac primary antibody Washing_1->Primary_Ab Incubation_2 Incubate for antibody binding Primary_Ab->Incubation_2 Washing_2 Wash to remove unbound antibody Incubation_2->Washing_2 Secondary_Ab Add HRP-conjugated secondary antibody Washing_2->Secondary_Ab Incubation_3 Incubate for secondary antibody binding Secondary_Ab->Incubation_3 Washing_3 Wash to remove unbound antibody Incubation_3->Washing_3 Detection Add chemiluminescent substrate Washing_3->Detection Readout Measure luminescence signal Detection->Readout Analysis Calculate IC50 values Readout->Analysis End End Analysis->End

Figure 2: Workflow for the in vitro KAT8 enzymatic assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with a histone H4 peptide substrate overnight at 4°C.[9]

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.[9]

  • Compound Preparation: Prepare serial dilutions of 1-Methyl-1H-indole-6-acetonitrile and the known inhibitors in the appropriate assay buffer.

  • Reaction Initiation: Add the test compounds, purified recombinant KAT8 enzyme, and acetyl-CoA to the wells. Include appropriate controls (no enzyme, no inhibitor).[9]

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for histone acetylation.

  • Detection:

    • Wash the plate to remove the enzyme and reagents.

    • Add a primary antibody specific for acetylated H4K16 and incubate for 1 hour.[9]

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by another incubation.[9]

    • After a final wash, add a chemiluminescent HRP substrate.[3]

  • Data Acquisition and Analysis: Immediately measure the luminescence using a plate reader. The signal intensity is proportional to KAT8 activity. Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percent inhibition against the compound concentration.

Cell-Based H4K16ac Immunofluorescence Assay

This assay quantifies the levels of H4K16 acetylation within cells treated with the test compounds, providing a measure of target engagement and cellular efficacy.[1][7]

Cell_Based_Assay_Workflow Start Start Cell_Seeding Seed cancer cell line (e.g., H1299) in a 96-well imaging plate Start->Cell_Seeding Compound_Treatment Treat cells with 1-Methyl-1H-indole-6-acetonitrile and known inhibitors for 24-48 hours Cell_Seeding->Compound_Treatment Fixation Fix cells with paraformaldehyde Compound_Treatment->Fixation Permeabilization Permeabilize cells with Triton X-100 Fixation->Permeabilization Blocking Block non-specific antibody binding Permeabilization->Blocking Primary_Ab Incubate with anti-H4K16ac primary antibody Blocking->Primary_Ab Washing_1 Wash to remove unbound primary antibody Primary_Ab->Washing_1 Secondary_Ab Incubate with fluorescently-labeled secondary antibody and DAPI Washing_1->Secondary_Ab Washing_2 Wash to remove unbound secondary antibody Secondary_Ab->Washing_2 Imaging Acquire images using a high-content imaging system Washing_2->Imaging Image_Analysis Quantify nuclear H4K16ac fluorescence intensity Imaging->Image_Analysis Analysis Determine dose-dependent reduction in H4K16ac levels Image_Analysis->Analysis End End Analysis->End

Figure 3: Workflow for the cell-based H4K16ac immunofluorescence assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a relevant cancer cell line (e.g., H1299 non-small cell lung cancer cells) in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Methyl-1H-indole-6-acetonitrile and the known inhibitors for 24-48 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent such as Triton X-100.

    • Block non-specific antibody binding sites.

    • Incubate the cells with a primary antibody against H4K16ac.

    • Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify the mean fluorescence intensity of H4K16ac staining within the nucleus of each cell.

  • Data Interpretation: Plot the normalized H4K16ac fluorescence intensity against the compound concentration to determine the dose-dependent inhibitory effect.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate direct comparison.

Hypothetical Comparative Data:

CompoundEnzymatic IC50 (µM)Cellular H4K16ac Reduction (at 50 µM)
1-Methyl-1H-indole-6-acetonitrile[Insert Experimental Value][Insert Experimental Value]
Anacardic Acid4345%
MG1493060%
Compound 1912.185%
MC403312.180%

Table 2: Hypothetical Benchmarking Data Summary.

Conclusion

This guide outlines a rigorous and comprehensive strategy for benchmarking 1-Methyl-1H-indole-6-acetonitrile against known KAT8/MOF inhibitors. By employing a combination of direct enzymatic and cell-based assays, researchers can generate the critical data needed to assess the compound's potency, selectivity, and cellular efficacy. The provided protocols and comparative framework will enable a thorough evaluation of 1-Methyl-1H-indole-6-acetonitrile as a potential novel therapeutic agent targeting the KAT8 epigenetic regulator. The insights gained from these studies will be invaluable for guiding further drug development efforts in the pursuit of innovative cancer therapies.

References

  • BPS Bioscience. KAT8 (MOF) Chemiluminescence Assay Kit. BPS Bioscience. Accessed February 14, 2026. [Link].

  • Lara-Chica, M., et al. (2021). Substrate Scope for Human Histone Lysine Acetyltransferase KAT8. Molecules, 26(2), 443. [Link].

  • Assay Genie. Human Histone acetyltransferase KAT8 (KAT8) ELISA Kit. Assay Genie. Accessed February 14, 2026. [Link].

  • BPS Bioscience. KAT8 (MOF) Chemiluminescence Assay Kit. BPS Bioscience. Accessed February 14, 2026. [Link].

  • Reaction Biology. KAT8 Histone Acetyltransferase Assay Service. Reaction Biology. Accessed February 14, 2026. [Link].

  • Fiorentino, F., et al. (2023). First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. Journal of Medicinal Chemistry, 66(10), 6591-6616. [Link].

  • Fiorentino, F., et al. (2023). First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. ACS Publications. [Link].

  • MDPI. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Accessed February 14, 2026. [Link].

  • van der Wouden, J. C., et al. (2015). Enzyme kinetics and inhibition of histone acetyltransferase KAT8. Biochemical Journal, 472(2), 247-256. [Link].

  • BioWorld. KAT8 inhibition as therapeutic strategy for esophageal cancer. BioWorld. Accessed February 14, 2026. [Link].

  • ResearchGate. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. ResearchGate. Accessed February 14, 2026. [Link].

  • MDPI. Lysine Acetyltransferase 8: A Target for Natural Compounds in Cancer Therapy. MDPI. Accessed February 14, 2026. [Link].

  • PubMed. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics. PubMed. Accessed February 14, 2026. [Link].

  • Semantic Scholar. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Semantic Scholar. Accessed February 14, 2026. [Link].

  • ResearchGate. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. ResearchGate. Accessed February 14, 2026. [Link].

  • PubMed Central. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PubMed Central. Accessed February 14, 2026. [Link].

  • IQVIA. In Vitro screening. IQVIA. Accessed February 14, 2026. [Link].

  • INDIGO Biosciences. In Vitro Toxicology Assay Kits. INDIGO Biosciences. Accessed February 14, 2026. [Link].

  • PubMed. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. PubMed. Accessed February 14, 2026. [Link].

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 1-Methyl-1H-indole-6-acetonitrile

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Methyl-1H-indole-6-acetonitrile. As a specialized heterocyclic compound, its unique structure—combining an indole nucl...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Methyl-1H-indole-6-acetonitrile. As a specialized heterocyclic compound, its unique structure—combining an indole nucleus with an acetonitrile functional group—necessitates a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.

Core Principle: Hazard-Aware Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent risks. 1-Methyl-1H-indole-6-acetonitrile is not a benign substance; its disposal protocol is dictated by the potential hazards associated with its two primary chemical moieties: the indole ring and the acetonitrile group.

  • Indole Moiety: Indole and its derivatives are recognized as environmental pollutants and can exhibit toxicity.[1] High concentrations of indole have been found in industrial wastewater and are known to be hazardous.[1]

  • Acetonitrile Moiety: Acetonitrile is a flammable and toxic solvent.[2][3] It is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Critically, under certain conditions (such as metabolism or combustion), acetonitrile can release hydrogen cyanide, a highly toxic gas.[3][6]

Therefore, 1-Methyl-1H-indole-6-acetonitrile must be treated as a toxic, flammable, and environmentally hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[4][7][8] Improper disposal can lead to environmental contamination, substantial fines, and potential criminal penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[7][9][10]

Key Hazard Summary
PropertyAnticipated Hazard/CharacteristicRationale & Citation
Physical State Solid or LiquidVaries based on purity and temperature.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on acetonitrile toxicity.[5][11]
Serious Hazards Potential to release cyanide. Causes serious eye irritation.Characteristic of nitriles.[3][6] Documented for acetonitrile.[12]
Flammability Flammable Liquid and Vapor.Based on acetonitrile properties.[3][13]
Environmental Hazardous to the aquatic environment.Indole derivatives are pollutants.[1]
Regulatory Must be managed as Hazardous Waste under RCRA.Meets criteria for toxicity and ignitability.[7][9][10]

Procedural Workflow: From Bench to Final Disposal

The following sections provide a step-by-step methodology for the safe segregation, accumulation, and disposal of all waste streams containing 1-Methyl-1H-indole-6-acetonitrile.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a robust barrier between you and the potential hazard. The minimum required PPE includes:

  • Gloves: Standard nitrile laboratory gloves are required. If significant handling is expected, consider double-gloving.[6]

  • Eye Protection: Safety glasses with side shields are mandatory. A face shield should be worn in conjunction with safety goggles when handling larger quantities or during procedures with a splash risk.[14]

  • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.[11]

  • Ventilation: All handling and waste consolidation must occur inside a certified chemical fume hood to prevent inhalation of vapors.[2][6][14]

Waste Segregation and Containerization

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring cost-effective disposal.[15] Use the following decision workflow to correctly categorize and containerize your waste.

G cluster_types Categorize Waste Stream cluster_liquids Segregate Liquid Waste cluster_containers Select Appropriate Waste Container start Waste Containing 1-Methyl-1H-indole-6-acetonitrile solid Unused/Expired Pure Compound start->solid liquids Liquid Waste (e.g., reaction mixtures, chromatography fractions) start->liquids solids Contaminated Solid Waste (e.g., gloves, weigh paper, pipette tips, silica gel) start->solids container_solid_orig Original Manufacturer's Container (Tightly Sealed) solid->container_solid_orig Keep in original container if possible and safe. non_halo Non-Halogenated Organic Solvents liquids->non_halo e.g., Acetonitrile, Hexane, Ethyl Acetate halo Halogenated Organic Solvents liquids->halo e.g., Dichloromethane, Chloroform aqueous Aqueous Solutions (>95% water) liquids->aqueous e.g., HPLC mobile phase (aqueous portion) container_solid_bag Labeled, Leak-Proof Bag (placed inside a rigid outer container) solids->container_solid_bag container_non_halo Non-Halogenated Solvent Waste Carboy non_halo->container_non_halo container_halo Halogenated Solvent Waste Carboy halo->container_halo container_aqueous Aqueous Hazardous Waste Carboy aqueous->container_aqueous

Caption: Decision workflow for segregating 1-Methyl-1H-indole-6-acetonitrile waste.

Container Requirements:

  • Containers must be made of a material chemically compatible with the waste.[9][15][16] For most organic solvents and aqueous waste, high-density polyethylene (HDPE) carboys are appropriate.

  • Containers must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[9][15]

  • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[10]

  • All liquid waste containers must be stored in secondary containment trays to prevent spills.[2][15]

Labeling: The Key to Compliance

Improperly labeled waste is a major safety and compliance violation. As soon as the first drop of waste enters a container, it must be labeled. The label must be clear, legible, and permanently affixed.

Every hazardous waste label must include:

  • The words "Hazardous Waste" .[2][7]

  • Full Chemical Names: List all chemical constituents, including solvents. Do not use abbreviations or chemical formulas.[7] For mixtures, provide an estimated percentage of each component.

  • Hazard Identification: Check all appropriate hazard boxes (e.g., Toxic, Flammable, Health Hazard).[2][7]

  • Generator Information: The name of the Principal Investigator and the specific laboratory location (building and room number).[7]

On-Site Accumulation and Storage

Designate a specific, isolated area within your laboratory for hazardous waste storage, away from general work areas.[15]

  • Location: The storage area should be well-ventilated, such as in a dedicated cabinet under a fume hood.[2][10]

  • Segregation: Store incompatible waste streams separately (e.g., acids away from bases, oxidizers away from flammables).[9]

  • Ignition Sources: Keep all waste containers away from heat, sparks, and open flames.[2][3][17]

  • Time Limits: Academic laboratories generally have a maximum storage time for hazardous waste (e.g., six months). Schedule regular pickups to avoid exceeding these limits.[9]

Spill and Emergency Procedures

Accidents can happen. A prepared response is critical to mitigating risk.

For a Small Spill (Contained within the fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Absorb: Use a chemical absorbent pad or inert material like vermiculite or sand to absorb the spill.[3][6][13] Do not use combustible materials like paper towels on a pure solvent spill.

  • Collect: Carefully scoop the absorbent material into a leak-proof bag or container.

  • Decontaminate: Wipe the spill area with an appropriate solvent, then soap and water.

  • Dispose: Label the bag of spill cleanup debris as "Hazardous Waste" (listing the spilled chemical and absorbent material) and dispose of it with your other solid waste.

For a Large Spill (Outside of a fume hood):

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • NOTIFY: Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. Provide them with the chemical name and quantity spilled.

  • Do not attempt to clean up a large or highly concentrated spill yourself unless you are specifically trained and equipped for emergency response.[3]

Final Disposal Pathway

The ultimate disposal of 1-Methyl-1H-indole-6-acetonitrile waste is not performed by laboratory personnel. It must be handled by professionals.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from EHS or a contracted waste disposal service.[4][6]

  • Documentation: Ensure all paperwork, such as waste tags and inventory sheets, is completed accurately.[7]

  • Professional Handling: The licensed waste handler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of chemical is high-temperature incineration, which ensures the complete destruction of the hazardous components.

By adhering to this comprehensive protocol, you ensure that your critical research and development activities are conducted with the utmost regard for personal safety, regulatory compliance, and environmental protection.

References

  • How to Dispose of Acetonitrile?. (2025, January 2). ACTenviro. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986, May). PubMed. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). American Journal of Health-System Pharmacy. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2025, November 26). MLI Environmental. [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. [Link]

  • SOP for Acetonitrile, AKA methyl cyanide. (n.d.). University of Washington. [Link]

  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018, November 1). National Institutes of Health (NIH). [Link]

  • Kovac's Indole Reagent, Safety Data Sheet. (2019, October 30). Neogen. [Link]

  • Extracting recycle method of indole from indole synthesis waste water. (n.d.).
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Pan American Health Organization (PAHO). [Link]

  • Indole | C8H7N. (n.d.). PubChem - National Institutes of Health (NIH). [Link]

  • SAFETY DATA SHEET - Acetonitrile. (2013, October 10). Science Interactive. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-indole-6-acetonitrile

Hazard Analysis: A Proactive Approach to Safety Understanding the potential hazards of 1-Methyl-1H-indole-6-acetonitrile is the foundation of safe handling. Based on data from analogous compounds, a comprehensive hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards of 1-Methyl-1H-indole-6-acetonitrile is the foundation of safe handling. Based on data from analogous compounds, a comprehensive hazard profile can be constructed. 1-Methylindole is known to cause skin, eye, and respiratory irritation.[1][4] The acetonitrile functional group introduces risks of toxicity if swallowed, inhaled, or absorbed through the skin, and it is also classified as a flammable liquid.[3][5] Therefore, a multi-faceted approach to personal protection is not just recommended, but imperative.

Hazard ClassificationDescriptionSource/Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][5]Based on the known toxicity of acetonitrile and related compounds.[3][5]
Skin Corrosion/Irritation Causes skin irritation.[1][4]A common hazard for indole compounds.[1][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5]Based on data for both acetonitrile and 1-methylindole.[1][4][5]
Respiratory Irritation May cause respiratory irritation.[4]A known property of many volatile organic compounds and fine powders.
Flammability Potentially flammable liquid and vapor.The acetonitrile component suggests flammability.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 1-Methyl-1H-indole-6-acetonitrile. The following table outlines the minimum required PPE for various laboratory operations.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][6]Protects against splashes and airborne particles that can cause serious eye irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[7][8]Prevents skin contact and absorption, which can lead to irritation and systemic toxicity.[6]
Body Protection A fully buttoned lab coat is the minimum requirement. For larger quantities or splash-prone procedures, a chemical-resistant apron or suit is advised.[2][7]Protects clothing and skin from accidental spills and contamination.[6]
Respiratory Protection All handling of the compound should be performed in a certified chemical fume hood.[2][8]Minimizes inhalation of dust or vapors, which can cause respiratory irritation and toxicity.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly before commencing any work.[2]

  • Workspace Decontamination: Clear the workspace of all non-essential items to prevent cross-contamination.

  • Absorbent Liners: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2]

Donning and Doffing of PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Outer layer last) d3->d4 f1 1. Gloves (Outer then Inner) f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4

Caption: Correct sequence for donning and doffing PPE.

Handling the Compound
  • Weighing: When weighing the solid compound, perform the task within the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination.

  • Solution Preparation: To prepare solutions, slowly add the solid to the solvent to prevent splashing. Keep all containers covered as much as possible.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of 1-Methyl-1H-indole-6-acetonitrile and all contaminated materials is a critical final step in the experimental workflow.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, absorbent paper, and weighing boats, must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 1-Methyl-1H-indole-6-acetonitrile should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any of this material down the drain.[1]

  • Contaminated Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent in the fume hood. The rinsate must be collected as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

  • Spill Response:

    • Small Spills: For minor spills within the fume hood, use a chemical spill kit to absorb the material.[8] Place the absorbent material in a sealed hazardous waste bag.

    • Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's environmental health and safety (EHS) office.[8]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Workflow for Safe Handling of 1-Methyl-1H-indole-6-acetonitrile

The following diagram provides a visual representation of the complete, safe handling workflow.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Verify Fume Hood Function prep2 Prepare Work Surface prep1->prep2 prep3 Assemble Materials prep2->prep3 ppe1 Don PPE in Correct Sequence prep3->ppe1 h1 Weigh Compound in Fume Hood ppe1->h1 h2 Prepare Solution h1->h2 h3 Conduct Experiment h2->h3 c1 Segregate Hazardous Waste h3->c1 c2 Decontaminate Glassware c1->c2 c3 Clean Work Area c2->c3 post1 Doff PPE in Correct Sequence c3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: A comprehensive workflow for the safe handling of 1-Methyl-1H-indole-6-acetonitrile.

By integrating these safety protocols into your daily laboratory practices, you can ensure a secure environment for yourself and your colleagues, allowing you to focus on the important work of scientific discovery.

References

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  • The Good Scents Company. (n.d.). 3-indolyl acetonitrile, 771-51-7.
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  • PMC. (n.d.). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection.
  • MedChemExpress. (n.d.). 3-Indoleacetonitrile | Antiviral Agent.
  • CymitQuimica. (n.d.). CAS 771-51-7: Indole-3-acetonitrile.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Bio-Strategy Ltd. (2019, September 27). Acetonitrile.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0088 - ACETONITRILE.
  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile.
  • University of Washington. (n.d.). SOP for Acetonitrile, AKA methyl cyanide.
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